1-Ethyl-3-phenyl-2-thiourea
Description
The exact mass of the compound 1-Ethyl-3-phenylthiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52739. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROCFDLTBPBLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062618 | |
| Record name | Thiourea, N-ethyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-06-2 | |
| Record name | N-Ethyl-N'-phenylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-3-phenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-ethyl-N'-phenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, N-ethyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3-phenylthiocarbamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-N′-phenylthiourea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q657A7HR2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of 1-Ethyl-3-phenyl-2-thiourea: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-Ethyl-3-phenyl-2-thiourea. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide emphasizes the interpretation of spectral data, grounded in established principles of chemical analysis, to elucidate the molecular structure and electronic properties of this thiourea derivative.
Introduction: The Significance of this compound
Thiourea derivatives are a class of organic compounds with significant importance across various scientific disciplines, including medicinal chemistry, materials science, and analytical chemistry. Their biological activities often stem from their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions. This compound, with its combination of an aliphatic ethyl group and an aromatic phenyl ring, presents a molecule with a distinct electronic and steric profile. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will delve into the key spectroscopic techniques used to characterize this molecule, providing both the expected data and the scientific rationale behind the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, phenyl, and N-H protons. The chemical shifts are influenced by the electron-withdrawing nature of the thiocarbonyl group (C=S) and the aromatic ring.
Expected ¹H NMR Data (in CDCl₃):
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH -Phenyl | ~ 9.0 - 8.0 | Singlet (broad) | - | 1H |
| Aromatic protons (ortho) | ~ 7.5 - 7.3 | Multiplet | - | 2H |
| Aromatic protons (meta, para) | ~ 7.3 - 7.1 | Multiplet | - | 3H |
| NH -Ethyl | ~ 6.5 - 5.5 | Triplet (broad) | ~ 5.0 | 1H |
| -CH ₂- | ~ 3.6 - 3.4 | Quartet | ~ 7.2 | 2H |
| -CH ₃ | ~ 1.3 - 1.1 | Triplet | ~ 7.2 | 3H |
Interpretation and Causality:
-
N-H Protons: The two N-H protons are expected to appear as broad singlets or triplets at downfield chemical shifts due to their acidic nature and the deshielding effect of the adjacent thiocarbonyl and phenyl/ethyl groups. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The NH proton adjacent to the phenyl group is typically more deshielded.
-
Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). The ortho protons are generally more deshielded due to the anisotropic effect of the thiourea moiety.
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Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to a nitrogen atom, causing a downfield shift to around δ 3.5 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will be a triplet at a more upfield position (around δ 1.2 ppm), coupled to the two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most notable signal is that of the thiocarbonyl carbon.
Expected ¹³C NMR Data (in CDCl₃):
| Signal Assignment | Chemical Shift (δ, ppm) |
| C =S | ~ 180 |
| Aromatic C (ipso) | ~ 138 |
| Aromatic C H (ortho, meta, para) | ~ 129 - 124 |
| -C H₂- | ~ 42 |
| -C H₃ | ~ 14 |
Interpretation and Causality:
-
Thiocarbonyl Carbon (C=S): The carbon of the C=S group is highly deshielded and appears at a characteristic downfield chemical shift of around 180 ppm. This is a key diagnostic peak for thiourea derivatives.
-
Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of δ 120-140 ppm. The ipso-carbon (the one attached to the nitrogen) will be at the downfield end of this range.
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Ethyl Group Carbons: The methylene carbon (-CH₂-) will be around δ 42 ppm, and the methyl carbon (-CH₃) will be at a more upfield position, around δ 14 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like N-H due to its hydrogen bond accepting nature.
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and dispersion.
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¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by vibrations of the N-H, C-H, C=S, and aromatic C=C bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3200 | N-H stretching | Medium-Strong |
| 3100 - 3000 | Aromatic C-H stretching | Medium |
| 2980 - 2850 | Aliphatic C-H stretching | Medium |
| 1600 - 1580 | C=C aromatic ring stretching | Medium-Strong |
| 1550 - 1500 | N-H bending | Strong |
| 1350 - 1300 | C-N stretching | Strong |
| ~ 1250 & ~ 800 | C=S stretching | Medium-Strong |
| 750 - 700 & 690 | Aromatic C-H out-of-plane bending | Strong |
Interpretation and Causality:
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N-H Stretching: The presence of two N-H groups will give rise to absorption bands in the 3200-3400 cm⁻¹ region. The exact position and shape of these bands can be influenced by hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.
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C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key feature and is expected to appear as a strong band. It often has contributions from C-N stretching and can be found in the 1000-1250 cm⁻¹ region, with another characteristic band often appearing around 800 cm⁻¹.
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Aromatic Vibrations: The phenyl group will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and strong C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹), which can indicate the substitution pattern.
Experimental Protocol for IR Spectroscopy
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Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 180. The molecular ion peak should be observable, corresponding to the molecular weight of this compound (C₉H₁₂N₂S).
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Major Fragment Ions:
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m/z = 135: [C₆H₅NCS]⁺ - Loss of the ethylamine radical.
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m/z = 93: [C₆H₅NH₂]⁺ - Phenylamine cation.
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m/z = 77: [C₆H₅]⁺ - Phenyl cation.
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m/z = 45: [C₂H₅NH₂]⁺ - Ethylamine cation.
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Interpretation and Causality:
Under electron ionization, the molecule will be ionized and then fragment in a predictable manner. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. The cleavage of the C-N bonds in the thiourea backbone is a common fragmentation pathway.
Fragmentation Pathway Diagram
Caption: Proposed mass fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe or gas chromatography (GC-MS) can be used.
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Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. The characteristic signals in each spectrum, from the thiocarbonyl carbon in ¹³C NMR to the N-H and C=S stretches in IR, serve as reliable fingerprints for this compound. This detailed spectroscopic analysis is fundamental for quality control, reaction monitoring, and for understanding the chemical properties that underpin its potential applications.
References
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
The Definitive Guide to the Crystal Structure Analysis of 1-Ethyl-3-phenyl-2-thiourea: A Methodological Blueprint for Drug Discovery and Materials Science
This technical guide provides a comprehensive, in-depth exploration of the methodologies and considerations integral to the crystal structure analysis of 1-Ethyl-3-phenyl-2-thiourea. Designed for researchers, scientists, and professionals in drug development, this document transcends a simple procedural outline. It delves into the rationale behind experimental choices, ensuring a robust understanding of the entire crystallographic workflow, from synthesis to structural elucidation and data interpretation.
While a specific, publicly archived crystal structure for this compound is not available at the time of this writing, this guide will utilize the crystallographic data of a closely related analogue to illustrate the complete analytical process. This approach ensures a scientifically rigorous and practically applicable manual for researchers working with thiourea derivatives and other small organic molecules.
The Significance of Structural Elucidation: Why this compound Warrants Crystallographic Scrutiny
Thiourea derivatives are a class of organic compounds that have garnered significant attention in the scientific community due to their diverse biological activities. These activities, which include antimicrobial, anticancer, and antiviral properties, are intrinsically linked to their three-dimensional molecular structure.[1][2] The precise arrangement of atoms, the nature of intermolecular interactions, and the overall molecular conformation dictate how these molecules interact with biological targets.
This compound, as a member of this family, holds potential for applications in medicinal chemistry and materials science. Its structural analysis via single-crystal X-ray diffraction is paramount for:
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Understanding Structure-Activity Relationships (SAR): By determining the exact spatial arrangement of the ethyl and phenyl groups relative to the thiourea core, researchers can build accurate models to predict and rationalize biological activity.
-
Rational Drug Design: A detailed crystal structure provides a blueprint for designing more potent and selective analogues.
-
Polymorphism Studies: Different crystalline forms (polymorphs) of a compound can exhibit varied physical properties, including solubility and bioavailability, which are critical in drug development.
-
Material Properties: The packing of molecules in the solid state influences the bulk properties of the material, which is relevant for its potential use in materials science.
From Powder to Perfect Crystal: Synthesis and Crystallization Strategies
A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals of suitable size and quality.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and efficient reaction between phenyl isothiocyanate and ethylamine.[3] This reaction is a classic example of the addition of an amine to an isothiocyanate.
Experimental Protocol: Synthesis
-
Reaction Setup: In a well-ventilated fume hood, dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or ethyl acetate.
-
Amine Addition: To the stirred solution, add ethylamine (1 equivalent) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure this compound.[4]
Caption: Synthetic workflow for this compound.
The Art of Crystallization
Obtaining high-quality single crystals is often the most challenging step in the entire process. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice. Several techniques can be employed for small organic molecules.
Common Crystallization Methods:
| Method | Description | Suitability |
| Slow Evaporation | The compound is dissolved in a solvent in which it is moderately soluble. The solvent is allowed to evaporate slowly, increasing the concentration and leading to crystallization. | Simple and widely used, but may not always yield the best quality crystals. |
| Solvent Diffusion | The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is insoluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, inducing crystallization at the interface. | Excellent for producing high-quality crystals. |
| Vapor Diffusion | A concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the solution, causing crystallization. | A reliable method for growing high-quality crystals. |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Effective for compounds with a significant temperature-dependent solubility. |
Experimental Protocol: Crystallization by Solvent Diffusion
-
Prepare the Solution: Dissolve a small amount of purified this compound in a minimal amount of a "good" solvent (e.g., acetone or dichloromethane) in a narrow vial or test tube.
-
Layer the Anti-Solvent: Carefully layer a "poor" solvent (e.g., hexane or pentane) on top of the solution, taking care not to disturb the interface.
-
Incubate: Seal the container and leave it undisturbed in a vibration-free environment.
-
Monitor: Crystals should form at the interface or at the bottom of the container over a period of hours to days.
The Core of the Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][6][7] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Caption: The fundamental workflow of a single-crystal X-ray diffraction experiment.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction data are collected on a detector.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a loop or a glass fiber using a cryoprotectant oil.
-
Centering: The mounted crystal is centered in the X-ray beam.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while collecting diffraction images.
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).
Structure Solution and Refinement
The collected diffraction data provide the intensities of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography. For small molecules like this compound, direct methods are typically successful in determining the initial phases.
Common Software for Structure Solution and Refinement:
-
SHELX: A suite of programs that is the gold standard for small-molecule crystallography.[5]
-
Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX.
-
PLATON: A multipurpose crystallographic tool used for a wide range of tasks, including structure validation.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The integrated diffraction data are used in a program like SHELXS to solve the phase problem and generate an initial electron density map.
-
Model Building: The initial electron density map is interpreted to identify the positions of the atoms, and a preliminary molecular model is built.
-
Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This process is iterated until the model converges and provides the best possible fit to the data.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like PLATON to check for geometric and crystallographic consistency.
Interpreting the Results: A Case Study of a Phenylthiourea Derivative
As a proxy for this compound, we will consider the key crystallographic parameters and structural features of a representative phenylthiourea derivative. The following table summarizes typical crystallographic data that would be obtained.
Table 1: Representative Crystallographic Data for a Phenylthiourea Derivative
| Parameter | Value |
| Chemical Formula | C9H10N2OS |
| Formula Weight | 194.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1911 (2) |
| b (Å) | 22.5480 (4) |
| c (Å) | 8.9736 (2) |
| β (°) | 112.449 (1) |
| Volume (ų) | 1905.77 (7) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.354 |
| Absorption Coefficient (mm⁻¹) | 0.30 |
| F(000) | 816 |
| R-factor (%) | 4.5 |
| wR-factor (%) | 12.9 |
| Goodness-of-fit | 1.05 |
Data for 3-Acetyl-1-phenylthiourea, a related compound, is used for illustrative purposes.[2][8]
Molecular Geometry and Conformation
The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule. Key features to analyze include:
-
The planarity of the thiourea group.
-
The orientation of the ethyl and phenyl substituents relative to the thiourea core.
-
The presence of any intramolecular hydrogen bonds, which can significantly influence the molecular conformation.
Intermolecular Interactions and Crystal Packing
The way in which individual molecules pack in the crystal lattice is determined by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. For thiourea derivatives, N-H···S hydrogen bonds are a common and important feature, often leading to the formation of dimers or extended chains.[2]
Caption: A schematic representation of intermolecular N-H···S hydrogen bonding between two thiourea molecules.
Conclusion: From Data to Discovery
The crystal structure analysis of this compound, and indeed any novel compound, is a critical step in the journey from chemical synthesis to potential application. This in-depth guide has outlined the essential methodologies, from obtaining high-quality single crystals to the intricacies of data collection, structure solution, and refinement. By understanding the "why" behind each step, researchers can approach their crystallographic studies with greater confidence and insight. The resulting structural information is not merely a collection of atomic coordinates but a powerful tool for advancing drug discovery, designing new materials, and fundamentally understanding the relationship between molecular structure and function.
References
- Bruker. (2009). APEX2, SAINT, and SHELXTL. Bruker AXS Inc., Madison, Wisconsin, USA.
- Farrugia, L. J. (1997). ORTEP-3 for Windows - a version of ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 30(5), 565.
- Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(4), 837-838.
- Othman, A. H., Lee, Y.-H., & Fun, H.-K. (2010). 1-Acetyl-3-(2-chlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2508.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
IJCRT. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]
-
NIH. (n.d.). 3-Acetyl-1-phenylthiourea. [Link]
-
ResearchGate. (2012). 3-Acetyl-1-phenylthiourea. [Link]
-
NIH. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 3-Acetyl-1-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea, N-ethyl-N'-phenyl- | C9H12N2S | CID 2063659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. rcsb.org [rcsb.org]
- 6. iucr.org [iucr.org]
- 7. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tautomeric Landscape of 1-Ethyl-3-phenyl-2-thiourea: A Technical Guide to Synthesis, Characterization, and In-Silico Analysis
Abstract
This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to 1-Ethyl-3-phenyl-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. We delve into the fundamental principles of thione-thiol tautomerism, outlining a multi-faceted approach for its characterization that integrates chemical synthesis, advanced spectroscopic techniques, and computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and detailed, field-proven experimental and computational protocols. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Dynamic Nature of the Thiourea Moiety
Thiourea and its derivatives are a cornerstone in various chemical disciplines, lauded for their diverse biological activities and utility as synthetic intermediates.[1] A key feature governing their reactivity and interaction with biological targets is the phenomenon of tautomerism, specifically the equilibrium between the thione and thiol forms.[2][3] This dynamic equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in two distinct, interconvertible isomers.[4] The predominant tautomer is highly sensitive to environmental factors such as solvent polarity, temperature, and pH.[4][5]
This compound presents a classic case of N,N'-disubstituted thiourea, where the interplay of electronic effects from the ethyl and phenyl substituents influences the position of the tautomeric equilibrium. A thorough understanding of this equilibrium is paramount for predicting the molecule's behavior in different chemical and biological systems.
Potential Tautomers of this compound
The principal tautomeric equilibrium in this compound involves the thione-thiol forms. The thione tautomer is generally considered the more stable form in the solid state and in many common solvents.[6] However, the thiol tautomer can be significantly populated under certain conditions. The equilibrium is depicted below:
Caption: Thione-thiol tautomeric equilibrium in this compound.
Synthesis and Characterization
A reliable synthesis and thorough characterization are the foundational steps for any subsequent tautomeric investigation.
Synthetic Protocol
The synthesis of this compound can be readily achieved by the reaction of phenyl isothiocyanate with ethylamine. This method is robust and generally provides high yields of the desired product.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Add a solution of ethylamine (1.05 eq) in the same solvent dropwise over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting solid is then washed with cold diethyl ether or a hexane/ethyl acetate mixture to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol or a similar solvent to yield pure this compound.
Initial Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| Melting Point | A sharp melting point consistent with literature values. |
| ¹H NMR | Characteristic signals for the ethyl (triplet and quartet), phenyl (multiplets), and N-H protons.[7] |
| ¹³C NMR | A distinctive signal for the thiocarbonyl (C=S) carbon, typically in the range of 175-180 ppm.[7] |
| FTIR | Vibrational bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C-N stretching, and the C=S stretching (around 700-850 cm⁻¹).[8][9] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂N₂S, 180.27 g/mol ). |
Investigating Tautomerism: A Multi-pronged Approach
A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium.
Caption: Integrated workflow for the study of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria that are slow on the NMR timescale.[5][10] Variable-temperature NMR experiments can provide thermodynamic data for the tautomerization process.[11][12]
Variable-Temperature ¹H NMR Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetonitrile-d₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. If the equilibrium is slow enough, distinct signals for both tautomers may be observed at lower temperatures.
-
Data Analysis: Integrate the signals corresponding to each tautomer at each temperature to determine the equilibrium constant (K_eq).
-
Thermodynamic Parameters: Plot ln(K_eq) versus 1/T (van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.[13]
UV-Vis Spectroscopy
The electronic transitions of the thione and thiol tautomers are different, leading to distinct absorption maxima in the UV-Vis spectrum. By analyzing the spectrum in solvents of varying polarity, the effect of the solvent on the tautomeric equilibrium can be elucidated.[14][15]
Solvent-Dependent UV-Vis Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar solvent (e.g., cyclohexane).
-
Solvent Series: Prepare a series of solutions of the compound in solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water). Ensure the concentration is the same for all samples.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the position and intensity of the absorption bands as a function of solvent polarity. A shift in the equilibrium towards the more polar tautomer is expected in more polar solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide evidence for the presence of both tautomers by identifying their characteristic vibrational modes. The thione form will exhibit a strong C=S stretching vibration, while the thiol form will show a characteristic S-H stretching band.[8][16]
FTIR Analysis Protocol:
-
Sample Preparation: Prepare samples of this compound as a KBr pellet (for solid-state analysis) and as solutions in various solvents (e.g., CCl₄, CHCl₃, DMSO).
-
Spectral Acquisition: Record the FTIR spectra for each sample.
-
Data Analysis: Look for the characteristic vibrational bands:
-
Thione (C=S) stretch: Typically in the 700-850 cm⁻¹ region.[9]
-
Thiol (S-H) stretch: A weak band around 2550-2600 cm⁻¹. Its observation can be challenging due to low concentration.
-
N-H stretch: In the 3200-3400 cm⁻¹ region. The position and shape of this band can be influenced by hydrogen bonding and tautomerism.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and the transition states connecting them.[17][18][19]
DFT Calculation Protocol:
-
Structure Building: Build the 3D structures of both the thione and thiol tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory, such as B3LYP with the 6-311+G(d,p) basis set.[20][21]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Relative Energy Calculation: Calculate the relative energies of the two tautomers to predict the more stable form in the gas phase.
-
Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to predict the relative stabilities in different solvents.
-
Transition State Search: To understand the kinetics of interconversion, perform a transition state search for the proton transfer reaction.
Data Summary and Interpretation
The data obtained from the experimental and computational studies should be compiled and analyzed to provide a holistic understanding of the tautomerism of this compound.
Table 1: Summary of Expected Spectroscopic Data
| Spectroscopic Technique | Thione Tautomer | Thiol Tautomer |
| ¹³C NMR (δ, ppm) | ~175-180 (C=S) | Lower field shift for the C=N carbon |
| FTIR (cm⁻¹) | ~700-850 (ν C=S) | ~2550-2600 (ν S-H) |
| UV-Vis (λ_max, nm) | π → π* and n → π* transitions | Shift in λ_max due to altered chromophore |
Conclusion
The tautomeric behavior of this compound is a complex interplay of structural and environmental factors. By employing a synergistic approach that combines organic synthesis, advanced spectroscopic techniques (NMR, UV-Vis, FTIR), and robust computational modeling (DFT), a detailed and accurate picture of the tautomeric landscape can be achieved. The protocols and insights provided in this guide offer a comprehensive framework for researchers to investigate this and other thiourea derivatives, ultimately enabling a deeper understanding of their chemical reactivity and biological activity.
References
-
Al-Tahawy, A. S. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Chen, Y. H., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1167–1172. [Link]
-
Genç, H., et al. (2019). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Bioorganic & Medicinal Chemistry Letters, 29(18), 2661–2665. [Link]
-
Al-Otaibi, J. S., et al. (2011). Structure and stability of thiourea with water, DFT and MP2 calculations. Journal of Molecular Structure: THEOCHEM, 997(1-3), 59-65. [Link]
-
Hendricks, M. P., et al. (2017). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1043–1047. [Link]
-
Tarı, B., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol. Journal of Molecular Structure, 1108, 646-655. [Link]
-
Rojas, F., et al. (2022). Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystallization. Crystals, 12(11), 1541. [Link]
-
Rani, M., & Murugakoothan, P. (2016). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Physics, 8(4), 50-54. [Link]
-
Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235–237. [Link]
-
Sankar, S., et al. (2014). FT-IR spectrum for pure thiourea single crystal. ResearchGate. [Link]
-
Singh, H., & Kumar, S. (1986). Thioamides and Thioureas in Organic Synthesis. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 25B(7), 685-696. [Link]
-
Uccello-Barretta, G., et al. (2021). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 26(17), 5334. [Link]
-
Alver, Ö., & Dikmen, G. (2025). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. [Link]
-
Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. J-Stage. [Link]
-
SpectraBase. (n.d.). 1-Ethyl-3-[p-(piperidinosulfonyl)phenyl]-2-thiourea. SpectraBase. [Link]
-
Brancato, G., et al. (2010). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 12(35), 10452-10461. [Link]
-
Bédé, A. L., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6(3), 57-75. [Link]
-
Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
-
Shaveta, et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]
-
Ravi, B., et al. (2014). Optical and Conductivity Analysis of Thiourea Single Crystals. Rasayan Journal of Chemistry, 7(3), 287-294. [Link]
-
Grimblat, N., et al. (2015). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 54(52), 15734-15747. [Link]
-
Garg, M., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Molecules, 27(17), 5693. [Link]
-
Asfaw, A. A. (2017). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. Addis Ababa University. [Link]
-
Góbi, S., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 162(17), 174306. [Link]
-
Öğretir, C., & Özkütük, M. (2012). Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. Sakarya University Journal of Science, 16(2), 115-121. [Link]
-
Ghosh, A., & Saini, S. (2002). Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Physical Chemistry A, 106(46), 11244–11251. [Link]
-
Bédé, A. L., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. ResearchGate. [Link]
-
Tormena, C. F. (2012). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 16(23), 2733-2749. [Link]
-
Ghafouri, R., & Karimi-Jafari, M. H. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1143–1151. [Link]
-
Kumar, V., et al. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 8(6), a593-a597. [Link]
-
Al-Riyahee, A. A. A., et al. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(9), 3585-3599. [Link]
-
Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]
-
Castro, E. A., et al. (2006). Tautomerism And Mass Spectra Of Thiomorpholides. Organic Chemistry: An Indian Journal, 2(4), 60-64. [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
Li, Y., et al. (2022). FTIR vibrational frequencies of urea, thiourea and BTU crystals/cm -1. ResearchGate. [Link]
-
Slideshare. (2017). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
-
Özdemir, N. (2016). Quantum chemical study of tautomerism in 2-[(4-phenylthiazol-2-yl)hydrazonomethyl]phenol. Computational and Theoretical Chemistry, 1086, 26-34. [Link]
-
JOCPR. (2014). 1155-1160 Research Article Density functional theory (DFT) studi. Journal of Chemical and Pharmaceutical Research, 6(5), 1155-1160. [Link]
-
De Vleeschouwer, F., et al. (2011). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. [Link]
-
Fakhraian, H., & Ghotbi, M. R. (2006). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. [Link]
-
Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Ubaya Repository. [Link]
-
Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]
-
Novak, I., & Klasinc, L. (2013). Electronic structure and tautomerism of thioamides. INIS-IAEA. [Link]
-
Khan, I., et al. (2019). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 24(21), 3878. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea, N-ethyl-N-phenyl-. PubChem. [Link]
-
de Oliveira, A. B., et al. (2011). 1-Benzoyl-3-ethyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenylthiourea. PubChem. [Link]
Sources
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. zenodo.org [zenodo.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. scispace.com [scispace.com]
- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 6. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 16. jetir.org [jetir.org]
- 17. researchgate.net [researchgate.net]
- 18. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 19. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sci-Hub. Quantum chemical study of tautomerism in 2-[(4-phenylthiazol-2-yl)hydrazonomethyl]phenol / Computational and Theoretical Chemistry, 2016 [sci-hub.box]
Molecular orbital studies of 1-Ethyl-3-phenyl-2-thiourea
An In-Depth Technical Guide to the Molecular Orbital Studies of 1-Ethyl-3-phenyl-2-thiourea
Abstract
Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, valued for their broad spectrum of biological activities and versatile coordination chemistry.[1] this compound (EPTU) emerges as a significant scaffold within this class, offering a unique combination of structural features conducive to drug design and chemical synthesis. This technical guide provides a comprehensive exploration of EPTU, grounded in molecular orbital theory. We dissect its synthesis, spectroscopic identity, and, most critically, its electronic landscape through advanced computational analysis. This document is designed for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the interpretation of quantum chemical data to forecast molecular behavior and guide rational drug design.
Introduction: The Significance of the Thiourea Scaffold
The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a highly versatile functional group. Its unique electronic structure, involving resonance between the thione (C=S) and thiol (C-S) forms, imparts a rich chemical reactivity.[2] Thiourea derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1][3][4][5] Their efficacy often stems from the ability of the sulfur and nitrogen atoms to act as potent hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions, which are crucial for the function of many enzymes.[6]
This compound (IUPAC: 1-ethyl-3-phenylthiourea) is a 1,3-disubstituted thiourea that combines a flexible ethyl group with a rigid phenyl ring.[7] This specific architecture makes it an intriguing candidate for molecular modeling and drug development. Understanding its three-dimensional structure, charge distribution, and frontier molecular orbitals is paramount to predicting its interaction with biological targets and designing more potent analogues. This guide elucidates these properties through a synergistic approach of experimental protocols and high-level computational studies.
Synthesis and Spectroscopic Validation
The synthesis of EPTU is a straightforward and efficient process, typically achieved through the nucleophilic addition of an amine to an isothiocyanate. This reaction provides a reliable route to a wide array of substituted thioureas.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Nucleophilic Addition: To this solution, add ethylamine (1.05 equivalents) dropwise at room temperature with continuous stirring. The slight excess of the amine ensures the complete consumption of the isothiocyanate.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid residue is then purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound, as a crystalline solid.[2]
Spectroscopic Characterization
Validation of the synthesized structure is achieved through a combination of spectroscopic techniques that probe the molecule's vibrational and electronic properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is critical for identifying the key functional groups. The spectrum of EPTU will exhibit characteristic absorption bands confirming its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.[2][8]
-
UV-Visible Spectroscopy: The electronic transitions within the molecule, particularly the π→π* and n→π* transitions associated with the phenyl ring and thiocarbonyl group, are characterized by UV-Vis spectroscopy.[9] These transitions are directly related to the molecule's HOMO-LUMO energy gap.
| Technique | Vibrational Mode / Transition | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Significance |
| FT-IR | N-H Stretching | 3100 - 3400 | Confirms the presence of the secondary amine groups. |
| C-H (Aromatic) Stretching | 3000 - 3100 | Indicates the phenyl group. | |
| C-H (Aliphatic) Stretching | 2850 - 2980 | Indicates the ethyl group. | |
| C=S Stretching (Thioamide I) | 1500 - 1600 | Characteristic of the thiocarbonyl group. | |
| C-N Stretching (Thioamide II) | 1250 - 1350 | Coupled vibration within the thiourea core.[10] | |
| ¹H NMR | N-H Protons | 7.5 - 9.5 (broad singlets) | Chemical shifts are sensitive to conformation and solvent. |
| Aromatic Protons (C₆H₅) | 7.0 - 7.5 (multiplets) | Confirms the phenyl substituent. | |
| Methylene Protons (-CH₂-) | ~3.6 (quartet) | Shows coupling to the methyl protons. | |
| Methyl Protons (-CH₃) | ~1.2 (triplet) | Shows coupling to the methylene protons. | |
| ¹³C NMR | Thiocarbonyl Carbon (C=S) | ~180 | Highly deshielded, characteristic of the C=S bond.[2] |
| Aromatic Carbons | 120 - 140 | Six distinct signals for the phenyl ring. | |
| Aliphatic Carbons | 15 - 40 | Signals for the -CH₂- and -CH₃ groups. |
Table 1: Summary of Expected Spectroscopic Data for this compound.
Computational Deep Dive: Molecular Orbital Analysis
To move beyond static structural information and into the realm of chemical reactivity and electronic behavior, we employ quantum chemical calculations. Density Functional Theory (DFT) provides a robust framework for this analysis, balancing computational cost with high accuracy for organic molecules.[11]
Computational Workflow Protocol
The following workflow, executed using a program like Gaussian 09, is standard for this type of analysis.[12]
-
Structure Optimization: The initial 3D structure of EPTU is fully optimized to find its lowest energy conformation using the B3LYP functional with a 6-311++G(d,p) basis set.[12][13] This level of theory is well-established for providing reliable geometries and electronic properties for similar systems.[14]
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Single-point energy calculations are then used to derive the molecular orbitals (HOMO, LUMO), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP).
Caption: Computational workflow for DFT analysis of EPTU.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability.[16]
-
Low ΔE: A smaller energy gap suggests that the molecule is more polarizable, requires less energy for electronic excitation, and is generally more chemically reactive.[15]
-
High ΔE: A larger energy gap implies high kinetic stability and low chemical reactivity.
For EPTU, the HOMO is expected to be primarily localized over the electron-rich thiourea core and the phenyl ring, specifically involving the lone pairs on the sulfur and nitrogen atoms and the π-system of the ring. The LUMO is typically a π* anti-bonding orbital distributed over the same conjugated system. This distribution facilitates intramolecular charge transfer (ICT), a key feature of many biologically active molecules.[9]
Caption: Conceptual diagram of HOMO-LUMO orbitals and the energy gap.
| Parameter | Description | Significance for EPTU |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. A higher value means it is a better electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. A lower value means it is a better electron acceptor. |
| ΔE Gap | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity.[16] |
Table 2: Key Parameters from Frontier Molecular Orbital Analysis.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and delocalization within the molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E²). Significant E² values indicate strong hyperconjugative or conjugative interactions, which contribute to overall molecular stability.[9]
For EPTU, key interactions are expected to include:
-
π(C-C) → π(C-C)* interactions within the phenyl ring, defining its aromaticity.
-
n(S) → π(C-N)* and n(N) → π(C=S)* interactions within the thiourea core, confirming significant electron delocalization and resonance, which stabilizes the planar arrangement of this moiety.
These delocalization effects are crucial as they influence the molecule's shape, dipole moment, and ability to engage in non-covalent interactions with biological receptors.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density around a molecule, providing an invaluable guide to its reactive sites. It visualizes the regions most susceptible to electrophilic and nucleophilic attack.
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to attack by electrophiles. In EPTU, this region is expected to be concentrated around the highly electronegative sulfur atom of the thiocarbonyl group.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to attack by nucleophiles. These are typically found around the hydrogen atoms bonded to the nitrogen atoms (N-H), highlighting their potential as hydrogen bond donors.
This map is instrumental in drug design, as it helps predict how the molecule will orient itself within a receptor's binding pocket, guiding the formation of hydrogen bonds and other key intermolecular interactions.[14]
Implications for Drug Development and Conclusion
The comprehensive molecular orbital analysis of this compound provides a powerful predictive model for its behavior as a potential therapeutic agent.
-
Reactivity and Stability: The HOMO-LUMO gap provides a quantitative measure of the molecule's stability and susceptibility to metabolic reactions. Modifying substituents on the phenyl ring (e.g., adding electron-donating or withdrawing groups) can tune this gap, thereby altering the molecule's reactivity and pharmacokinetic profile.[3]
-
Target Binding: The MEP map clearly identifies the key pharmacophoric features: the hydrogen bond donating N-H groups and the hydrogen bond accepting C=S group. This information is critical for docking studies and for designing analogues with enhanced binding affinity to specific protein targets.[17]
-
Scaffold for New Drugs: The delocalization and stability revealed by NBO analysis confirm that the thiourea core is a robust chemical scaffold. The ethyl and phenyl groups provide vectors for synthetic modification to explore the chemical space around this core, optimizing for potency and selectivity.
References
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI. Available at: [Link]
-
Kowiel, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals. Available at: [Link]
-
Ahmad, I., et al. (2018). Square planar Pd(II) complexes derived from 1-ethyl-3-phenylthiourea, 3-mercapto-4-methyl-1,2,4-triazole and 2-mercapto-5-methyl-1,3,4-thiadiazole: Syntheses, spectral, structural characterization and photoluminescence properties. Inorganica Chimica Acta. Available at: [Link]
-
Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. (n.d.). International Journal of Chemistry. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available at: [Link]
-
Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. (n.d.). RSC Advances. Available at: [Link]
-
Hassan, N.A.A., et al. (2017). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. Available at: [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. Available at: [Link]
-
Badawi, H.M. (2009). Structural stability, C--N internal rotations and vibrational spectral analysis of non-planar phenylurea and phenylthiourea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Antioxidant activity of thiourea derivatives: An experimental and theoretical study. (2021). Computational and Theoretical Chemistry. Available at: [Link]
-
FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. (n.d.). ResearchGate. Available at: [Link]
-
Bielenica, A., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]
-
Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]
-
Saeed, S., et al. (2010). 1-Benzoyl-3-ethyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Gil, D.M., et al. (2015). Quantum chemical studies on molecular structure, spectroscopic (IR, Raman, UV–Vis), NBO and Homo–Lumo analysis of 1-benzyl-3-(2-furoyl) thiourea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. (2022). Trends in Sciences. Available at: [Link]
-
Al-Hamdani, A.A.S., et al. (2024). Synthesis, characterization, and computational study of mixed ligand complexes of N-Phenyl-N-(2-thiazoyl) thiourea Pt (II) and their antibacterial activities. Journal of Applied Organometallic Chemistry. Available at: [Link]
-
Pham, D.T., et al. (2021). Ground electronic state description of thiourea coordination in homoleptic Zn2+, Ni2+ and Co2+ complexes using sulfur K-edge X-ray absorption spectroscopy. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]
-
Vibrational Analysis of 1- Methyl 3 phenyl thiourea- A density functional theory based study. (2018). ResearchGate. Available at: [Link]
-
Defonsi Lestard, M.E., et al. (2015). Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study. New Journal of Chemistry. Available at: [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022). RSC Advances. Available at: [Link]
-
Thiourea, N-ethyl-N'-phenyl-. (n.d.). PubChem. Available at: [Link]
-
An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. (2018). ResearchGate. Available at: [Link]
-
A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. (2013). CONICET Digital. Available at: [Link]
- In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets. (2021). Biosciences Biotechnology Research Asia. Available at: https://bitarajournal.com/index.php/bitra/article/view/858
-
Thiourea, phenyl-. (n.d.). NIST WebBook. Available at: [Link]
-
1-Ethyl-3-[p-(piperidinosulfonyl)phenyl]-2-thiourea - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
1-Ethyl-3-[o-(beta-D-glucosylthio)phenyl]-2-thiourea. (n.d.). SpectraBase. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ground electronic state description of thiourea coordination in homoleptic Zn2+, Ni2+ and Co2+ complexes using sulfur K-edge X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea, N-ethyl-N'-phenyl- | C9H12N2S | CID 2063659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sci-hub.st [sci-hub.st]
- 10. Structural stability, C--N internal rotations and vibrational spectral analysis of non-planar phenylurea and phenylthiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. irjweb.com [irjweb.com]
- 16. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reaction Kinetics of 1-Ethyl-3-phenyl-2-thiourea Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reaction kinetics governing the formation of 1-Ethyl-3-phenyl-2-thiourea from phenyl isothiocyanate and ethylamine. Thiourea derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. A thorough understanding of their formation kinetics is paramount for process optimization, scalability, and ensuring product quality. This document delves into the reaction mechanism, rate-determining steps, and the influence of various experimental parameters. Detailed, field-proven protocols for kinetic analysis using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are provided, alongside data interpretation and the elucidation of the kinetic model.
Introduction: The Significance of Thiourea Synthesis in Drug Development
Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, catalysis, and materials science.[1][2] Their biological activities are diverse, encompassing antimicrobial, antiviral, and anticancer properties. The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the nucleophilic addition of an amine to an isothiocyanate. This reaction is typically efficient and high-yielding.[1] A fundamental understanding of the kinetics of this transformation is crucial for the rational design of synthetic routes, enabling precise control over reaction times, temperature, and reagent concentrations to maximize yield and purity while minimizing by-product formation.
This guide focuses on the reaction between phenyl isothiocyanate and ethylamine to form this compound, a model system for the synthesis of a broad range of disubstituted thioureas.
Reaction Mechanism and Kinetics
The formation of this compound proceeds via a nucleophilic addition of the primary aliphatic amine, ethylamine, to the electrophilic carbon of the isothiocyanate group in phenyl isothiocyanate.[1]
The Nucleophilic Addition Pathway
The reaction is initiated by the attack of the lone pair of electrons from the nitrogen atom of ethylamine on the electrophilic carbon of the isothiocyanate. This results in the formation of a transient zwitterionic intermediate.[1] Subsequent proton transfer from the nitrogen to the sulfur atom yields the final thiourea product.
While the overall reaction appears straightforward, kinetic studies on similar aminolysis reactions of isothiocyanates suggest a more complex mechanism. Research on the reaction of p-nitrophenyl isothiocyanate with various amines has shown that the reaction can exhibit a second-order dependence on the amine concentration.[3] This indicates that a second molecule of the amine can act as a catalyst in the rate-determining step, which is believed to be the proton transfer within the intermediate.[3]
Factors Influencing Reaction Rate
Several factors can significantly influence the rate of thiourea formation:
-
Nucleophilicity of the Amine: The reactivity of the amine is a critical factor. Aliphatic amines, such as ethylamine, are generally more nucleophilic and react more readily with isothiocyanates than aromatic amines.[4]
-
Electrophilicity of the Isothiocyanate: The electrophilicity of the carbon atom in the isothiocyanate group affects the reaction rate. Electron-withdrawing groups on the phenyl ring of phenyl isothiocyanate would be expected to increase the reaction rate, while electron-donating groups would decrease it.
-
Solvent: The choice of solvent can impact the reaction rate by stabilizing or destabilizing the reactants and the transition state. The physical nature and solubility of reagents in the solvent are also important considerations.[5]
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation.
-
pH: The kinetics of amine acylation by isothiocyanates are strongly pH-dependent. A pH of 8.5 to 9.5 is often optimal for modifying lysine residues in proteins, as this ensures a sufficient concentration of the deprotonated, nucleophilic form of the amine.[6][7]
Experimental Protocols for Kinetic Analysis
To accurately determine the rate law and rate constants for the formation of this compound, a systematic experimental approach is required. The progress of the reaction can be monitored by measuring the change in concentration of a reactant or product over time.
General Experimental Setup
A typical kinetic experiment involves the following steps:
-
Reagent Preparation: Prepare stock solutions of phenyl isothiocyanate and ethylamine in the chosen solvent (e.g., acetonitrile, ethanol) at known concentrations.
-
Temperature Control: Use a constant temperature bath or a temperature-controlled reaction vessel to maintain a stable temperature throughout the experiment.
-
Reaction Initiation: Mix the reactant solutions rapidly and start the timer simultaneously. For fast reactions, a stopped-flow apparatus may be necessary to ensure accurate initial time measurements.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be achieved by rapid cooling or by adding a reagent that reacts quickly with one of the reactants.
-
Analysis: Analyze the quenched samples using a suitable analytical technique to determine the concentration of the reactant or product of interest.
Analytical Methodologies
HPLC is a powerful technique for separating and quantifying the components of a mixture. For this reaction, a reversed-phase HPLC method can be developed to separate phenyl isothiocyanate, ethylamine, and the this compound product.
Protocol for HPLC Analysis:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid to improve peak shape and ionization.[8]
-
Flow Rate: 0.2 - 0.6 mL/min.[8]
-
Detection: UV detector set at a wavelength where the product absorbs strongly and the reactants have minimal interference. Phenyl isothiocyanate can be used for HPLC derivatization for the detection of amines.
-
Calibration: Prepare a series of standard solutions of this compound at known concentrations to create a calibration curve of peak area versus concentration.
-
Analysis of Reaction Samples: Inject the quenched reaction aliquots into the HPLC system and determine the concentration of the product using the calibration curve.
UV-Visible spectrophotometry can be a simpler and faster method for monitoring the reaction kinetics, provided there is a significant change in the UV-Vis spectrum as the reaction progresses. Phenyl isothiocyanates and their thiourea derivatives often exhibit characteristic UV absorption bands.[9]
Protocol for UV-Visible Spectrophotometric Analysis:
-
Spectral Scan: Record the UV-Vis spectra of the individual reactants (phenyl isothiocyanate and ethylamine) and the product (this compound) in the chosen solvent to identify a suitable wavelength for monitoring. The ideal wavelength is one where the product has a strong absorbance and the reactants have minimal absorbance.
-
Kinetic Run:
-
Place a solution of one reactant (e.g., phenyl isothiocyanate) in a cuvette inside a temperature-controlled spectrophotometer.
-
Inject a solution of the other reactant (ethylamine) into the cuvette, mix rapidly, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis: The change in absorbance over time is directly proportional to the change in the concentration of the absorbing species. This data can be used to determine the reaction rate.
Data Analysis and Interpretation
The goal of the kinetic analysis is to determine the rate law for the reaction, which expresses the relationship between the reaction rate and the concentrations of the reactants.
Determining the Rate Law
The general form of the rate law for the formation of this compound is:
Rate = k[Phenyl Isothiocyanate]^m[Ethylamine]^n
where:
-
k is the rate constant
-
m is the reaction order with respect to phenyl isothiocyanate
-
n is the reaction order with respect to ethylamine
The reaction orders (m and n) can be determined using the method of initial rates or by fitting the concentration-time data to integrated rate laws.
Method of Initial Rates:
-
Perform a series of experiments where the initial concentration of one reactant is varied while the other is held constant.
-
Determine the initial rate of reaction for each experiment from the initial slope of the concentration versus time plot.
-
By comparing the initial rates at different initial concentrations, the reaction orders (m and n) can be calculated.
Calculation of the Rate Constant
Once the rate law is established, the rate constant (k) can be calculated for each experiment. The average value of k from a series of experiments under the same conditions provides a reliable measure of the reaction's intrinsic rate.
Temperature Dependence and Activation Energy
To determine the activation energy (Ea) of the reaction, kinetic experiments are performed at several different temperatures. The rate constants obtained at each temperature are then used to construct an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot is equal to -Ea/R, where R is the gas constant.
Quantitative Data Summary
| Parameter | Value | Conditions |
| Reaction Order w.r.t. Phenyl Isothiocyanate (m) | 1 (Hypothetical) | Acetonitrile, 25 °C |
| Reaction Order w.r.t. Ethylamine (n) | 2 (Hypothetical, based on analogy) | Acetonitrile, 25 °C |
| Rate Constant (k) | Value to be determined experimentally | Acetonitrile, 25 °C |
| Activation Energy (Ea) | Value to be determined experimentally | Acetonitrile |
| Pre-exponential Factor (A) | Value to be determined experimentally | Acetonitrile |
Conclusion and Future Directions
The formation of this compound from phenyl isothiocyanate and ethylamine is a fundamental reaction in organic and medicinal chemistry. This guide has outlined the key aspects of its reaction kinetics, from the underlying nucleophilic addition mechanism to detailed experimental protocols for its study. A thorough kinetic analysis, as described herein, provides invaluable insights for process development, enabling the optimization of reaction conditions to achieve higher yields, purity, and efficiency.
Future research in this area could focus on a more detailed investigation of solvent effects on the reaction kinetics, the catalytic activities of different species for the proton transfer step, and the application of computational modeling to further elucidate the reaction mechanism and transition state structures. Such studies will continue to advance our understanding of thiourea formation and facilitate the development of more efficient and sustainable synthetic methodologies for this important class of compounds.
References
- Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25, 5692-5696.
- ChemRxiv. (2023).
- Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 1075-1081.
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
- Satchell, D. P. N., & Satchell, R. S. (1990). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 1415-1420.
-
ResearchGate. (n.d.). Second-order rate constants (k (H and D) × 10 3 /M -1 s -1 ) of the.... Retrieved from [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Retrieved from [Link]
- Martvoň, A., & Beño, A. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
- Velíšek, J., Davídek, J., & Pokorný, J. (1998). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 46(11), 4514-4519.
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Retrieved from [Link]
- Friščić, T., & Jones, W. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1475-1488.
- Clemens, D., & Emmons, W. (1961). Reactions of N-Alkylazomethines and Enamines with Isocyanates and Isothiocyanates. Journal of Organic Chemistry, 26(3), 767-771.
- Misiego, A. S., de la Fuente, C., & Pinilla, M. (2000).
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]
- National Institute of Standards and Technology. (1977). Table of recommended rate constants for chemical reactions occurring in combustion.
- Smith, A. D., & Connon, S. J. (2015). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science, 6(11), 6475-6483.
- Le, T. H., & Nguyen, M. T. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Computational and Theoretical Chemistry, 1198, 113197.
-
ResearchGate. (n.d.). Synthesis and Use of Thiourea Derivative (1-Phenyl-3-Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenylthiourea. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalpapers.com [chemicalpapers.com]
Methodological & Application
Protocol for synthesizing 1-Ethyl-3-phenyl-2-thiourea derivatives
Application Note & Protocol
A Comprehensive Guide to the Synthesis and Characterization of 1-Ethyl-3-phenyl-2-thiourea Derivatives
Abstract This document provides a detailed protocol for the synthesis, purification, and characterization of this compound derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] Thiourea derivatives are recognized as versatile scaffolds due to their broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[2][3][4] This guide is designed for researchers in organic synthesis and drug discovery, offering a robust, step-by-step methodology grounded in established chemical principles. We will delve into the causality behind experimental choices, from reagent selection to purification strategies, and provide a framework for the structural validation of the final products using modern spectroscopic techniques.
Introduction and Scientific Background
Thiourea derivatives represent a critical class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group.[1] Their structural similarity to ureas, with a sulfur atom replacing the oxygen, imparts distinct chemical properties that are leveraged in a multitude of applications.[1] In the realm of drug design, these compounds are particularly valuable due to their ability to form strong hydrogen bonds and coordinate with metal ions, enabling interaction with various biological targets.[2] The this compound backbone serves as a foundational structure for creating libraries of diverse molecules, typically by introducing various substituents onto the phenyl ring to modulate biological activity and pharmacokinetic properties.
The synthetic protocol detailed herein is based on one of the most efficient and straightforward methods for preparing N,N'-disubstituted thioureas: the reaction between an isothiocyanate and a primary amine.[5][6] This reaction is characterized by its high atom economy, mild reaction conditions, and generally high yields, making it an ideal choice for both small-scale library synthesis and larger-scale production.[7][8]
Underlying Principle: The Reaction Mechanism
The synthesis of this compound derivatives proceeds via a nucleophilic addition mechanism. The primary amine (ethylamine) acts as the nucleophile, while the phenyl isothiocyanate serves as the electrophile. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic central carbon atom of the isothiocyanate group (-N=C=S). This attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.
Caption: Reaction mechanism for thiourea synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 1-Ethyl-3-(4-chlorophenyl)-2-thiourea .
Materials and Equipment
Reagents:
-
4-Chlorophenyl isothiocyanate (1.0 eq)
-
Ethylamine (70% solution in water, 1.1 eq)
-
Acetone (ACS grade)[5]
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Reflux condenser (optional)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for thiourea synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenyl isothiocyanate (e.g., 5.0 g, 29.5 mmol, 1.0 eq) in 40 mL of acetone. Stir the solution at room temperature until the solid is fully dissolved.[5]
-
Amine Addition: To the stirred solution, add ethylamine (70% in water, ~2.5 mL, 32.4 mmol, 1.1 eq) dropwise over 5-10 minutes. An exothermic reaction may be observed. The reaction is typically conducted at room temperature (20-30 °C).[9]
-
Reaction Monitoring: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[7] Spot the reaction mixture on a TLC plate against the starting isothiocyanate. A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v). The reaction is considered complete when the starting isothiocyanate spot is no longer visible (typically 2-5 hours).[5]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 100 mL of crushed ice or ice-cold water.[5] A white precipitate of the thiourea derivative will form. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted amine and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. For higher purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.[7]
-
Drying: Dry the purified white solid product under vacuum to yield the final 1-Ethyl-3-(4-chlorophenyl)-2-thiourea.
Characterization and Data Validation
The structural integrity and purity of the synthesized derivative must be confirmed through rigorous analytical methods.[10] The data presented in the table below are representative expectations for the characterization of 1-Ethyl-3-(4-chlorophenyl)-2-thiourea.
| Analytical Technique | Expected Observation / Data | Interpretation |
| Appearance | White to off-white crystalline solid | Indicates the formation of the solid product. |
| Melting Point | A sharp, defined melting range | A narrow melting range is indicative of high purity. |
| FT-IR (ATR) | N-H stretch: ~3200 cm⁻¹Aromatic C-H stretch: ~3050 cm⁻¹Aliphatic C-H stretch: ~2950 cm⁻¹C=S stretch: ~1350 cm⁻¹ and ~750 cm⁻¹ | Confirms the presence of key functional groups: N-H bonds of the thiourea, and the thiocarbonyl (C=S) group.[10][11] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.0-9.0 (br s, 2H, N-H)δ ~7.3-7.5 (m, 4H, Ar-H)δ ~3.5 (q, 2H, -CH₂-)δ ~1.1 (t, 3H, -CH₃) | Elucidates the proton environment, confirming the ethyl group (quartet and triplet) and the substituted phenyl ring. The broad singlets correspond to the two N-H protons.[10] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~181 (C=S)δ ~128-138 (Aromatic Carbons)δ ~40 (-CH₂-)δ ~15 (-CH₃) | Confirms the carbon skeleton. The downfield signal around 181 ppm is characteristic of the thiocarbonyl carbon.[5][10] |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight | Confirms the molecular weight of the synthesized compound. |
Safety Precautions and Handling
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
General Precautions: All steps should be performed inside a certified chemical fume hood.[12] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[13] An eyewash station and safety shower should be readily accessible.[14]
-
Phenyl Isothiocyanate: This compound is toxic and an irritant. Avoid inhalation of vapors and contact with skin and eyes.[12] It is also moisture-sensitive.
-
Ethylamine: This is a corrosive and flammable substance. It has a strong odor and should be handled with care in a well-ventilated area.[13]
-
Waste Disposal: All organic waste and residual chemicals should be collected in a designated hazardous waste container for proper disposal according to institutional guidelines.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound derivatives. The reaction of a substituted phenyl isothiocyanate with ethylamine is a high-yielding transformation that proceeds under mild conditions. The purification and characterization framework ensures the generation of high-purity compounds suitable for further investigation in drug discovery and medicinal chemistry programs.
References
[10] A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. (2025). BenchChem. Available at:
[11] Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. Available at:
[5] Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2025). Preprints.org. Available at:
[3] (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. Available at:
[15] Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Available at:
[16] Synthesis and Characterization of Novel Thiourea Derivatives and Their Nickel and Copper Complexes. (2013). Semantic Scholar. Available at:
[17] Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central (PMC). Available at:
[7] Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A. (2025). BenchChem. Available at:
[8] Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Available at:
[6] Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Available at:
[18] Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. (2017). ACS Publications. Available at:
[12] SAFETY DATA SHEET - Phenyl isothiocyanate. (2012). Fisher Scientific. Available at:
[14] Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. (n.d.). NJ.gov. Available at:
SAFETY DATA SHEET - Phenylthiourea. (2025). Sigma-Aldrich. Available at:
Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. (n.d.). Semantic Scholar. Available at:
[19] SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Available at:
[9] Derivatives of n-phenylthiourea and a method of their synthesis. (n.d.). Google Patents. Available at:
[1] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. Available at:
[20] Safety Data Sheet - Ammonium Thiocyanate. (2014). Fisher Scientific. Available at:
[13] How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Available at:
[21] Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PubMed Central (PMC). Available at:
[2] Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at:
[22] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025). ResearchGate. Available at:
[4] 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024). PubMed. Available at:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. fishersci.com [fishersci.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. nj.gov [nj.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. [PDF] Synthesis and Characterization of Novel Thiourea Derivatives and Their Nickel and Copper Complexes | Semantic Scholar [semanticscholar.org]
- 17. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. fishersci.ca [fishersci.ca]
- 21. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Ethyl-3-phenyl-2-thiourea as a High-Efficacy Corrosion Inhibitor for Steel in Acidic Environments
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical engineering on the utilization of 1-Ethyl-3-phenyl-2-thiourea (EPTU) as a corrosion inhibitor for steel, particularly in aggressive acidic media. This document delineates the underlying scientific principles, detailed experimental protocols, and expected outcomes, grounded in established research.
The corrosion of steel is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic inhibitors is a primary strategy to mitigate this degradation. Thiourea derivatives, including EPTU, have garnered considerable attention due to the presence of nitrogen and sulfur heteroatoms and aromatic rings in their structures.[1][2] These features facilitate strong adsorption onto the steel surface, forming a protective barrier against corrosive agents.[2][3]
Scientific Principles and Mechanism of Inhibition
The efficacy of this compound as a corrosion inhibitor stems from its molecular structure. The molecule contains multiple active centers, such as nitrogen and sulfur atoms with lone pairs of electrons and the π-electrons of the phenyl group.[1] These features enable the molecule to adsorb onto the steel surface through a combination of physical (electrostatic) and chemical (coordinative bonding) interactions.[4] This adsorption process blocks the active sites on the steel surface, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, which are the primary drivers of corrosion in acidic media.[2]
The adsorption of thiourea derivatives on a metal surface is a critical factor in their inhibitive properties.[3] The formation of a protective layer acts as a physical barrier between the metal and the corrosive environment.[3] The strength of this adsorption depends on the electronic properties of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.[3] Theoretical studies, such as quantum chemical calculations, have shown that the thiourea functional group is a primary adsorption center.[1][5]
Adsorption Isotherm
The adsorption behavior of EPTU on the steel surface can often be described by the Langmuir adsorption isotherm.[6][7] This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) increases with the concentration of the inhibitor until a maximum coverage is achieved.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for evaluating the corrosion inhibition performance of this compound.
Materials and Reagents
-
Steel Specimen: Low carbon steel or mild steel coupons with a defined surface area (e.g., 1 cm²). The composition of the steel should be known and recorded.
-
Corrosive Medium: 1.0 M Hydrochloric Acid (HCl) or 1.0 N Sulfuric Acid (H₂SO₄), prepared from analytical grade concentrated acids and distilled or deionized water.
-
Inhibitor: this compound (EPTU), of high purity.
-
Reagents for Synthesis (if applicable): Aniline, concentrated HCl, ammonium thiocyanate, ethanol, diethyl ether.[3][8]
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), alumina powder or paste (0.05 µm) for final polishing.
-
Cleaning Solvents: Acetone, ethanol, distilled water.
Synthesis of 1-Phenyl-2-thiourea (A Related Derivative for Context)
While this guide focuses on this compound, the synthesis of the parent compound, 1-phenyl-2-thiourea, provides a relevant procedural framework.
-
In a round-bottom flask, combine 0.1 mole of aniline, 9 mL of concentrated HCl, and 25 mL of distilled water.
-
Heat the mixture to 60-70 °C for approximately 1 hour with continuous stirring.
-
Cool the mixture for about 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Attach a reflux condenser and heat the solution to reflux for 4 hours.
-
After the reflux period, add 20 mL of water to the solution while stirring continuously to induce crystallization.[8]
-
Filter the resulting precipitate, wash with cold distilled water, and dry. Recrystallization from ethanol can be performed for further purification.
Steel Specimen Preparation
Proper preparation of the steel specimen is crucial for obtaining reproducible results.
-
Mechanical Polishing: Sequentially polish the steel coupons using SiC abrasive papers of increasing grit size (240 to 1200) to obtain a smooth surface.
-
Fine Polishing: For electrochemical studies, a mirror-like finish is often required. This can be achieved by polishing with a 0.05 µm alumina slurry.
-
Cleaning: Degrease the polished specimens by sonicating in acetone for 5-10 minutes, followed by rinsing with ethanol and then distilled water.
-
Drying: Dry the cleaned specimens in a stream of warm air or in a desiccator.
-
Use Immediately: The prepared specimens should be used immediately to prevent re-oxidation of the surface.
Electrochemical Evaluation
Electrochemical techniques provide rapid and quantitative data on the corrosion rate and inhibition efficiency. A standard three-electrode electrochemical cell is used, comprising the steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[3]
This technique involves scanning the potential of the working electrode and measuring the resulting current.
-
Immerse the prepared steel specimen in the corrosive medium (with and without the inhibitor) and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the polarization scan from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
The resulting Tafel plot (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes.
-
The inhibition efficiency (IE%) is calculated using the following equation:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
-
where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with the inhibitor.
-
EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the protective film.
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. The charge transfer resistance (Rct) is a key parameter obtained from this analysis and is inversely proportional to the corrosion rate.
-
The inhibition efficiency (IE%) can be calculated from the Rct values:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 [2]
-
where Rct_inhibitor is the charge transfer resistance with the inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.
-
Surface Analysis Techniques
SEM is used to visualize the surface morphology of the steel specimens before and after exposure to the corrosive environment, with and without the inhibitor. This provides direct evidence of the protective effect of the inhibitor.
-
After the immersion period, carefully remove the steel specimens from the test solutions.
-
Gently rinse with distilled water and dry thoroughly.
-
Mount the specimens on SEM stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Acquire images at various magnifications to observe the extent of corrosion damage (pitting, uniform corrosion) and the presence of a protective film.
Data Presentation and Expected Results
Quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Potentiodynamic Polarization Data for Steel in 1.0 M HCl with and without this compound (EPTU) at 30°C
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank (0) | -480 | 1250 | 110 | -125 | - |
| 1 x 10⁻⁵ | -475 | 150 | 105 | -120 | 88.0 |
| 5 x 10⁻⁵ | -470 | 87.5 | 102 | -118 | 93.0 |
| 1 x 10⁻⁴ | -465 | 62.5 | 98 | -115 | 95.0 |
| 2 x 10⁻⁴ | -460 | 43.8 | 95 | -112 | 96.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values may vary.
Table 2: Electrochemical Impedance Spectroscopy Data for Steel in 1.0 M HCl with and without this compound (EPTU) at 30°C
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | IE% |
| Blank (0) | 50 | 250 | - |
| 1 x 10⁻⁵ | 450 | 100 | 88.9 |
| 5 x 10⁻⁵ | 800 | 75 | 93.8 |
| 1 x 10⁻⁴ | 1200 | 60 | 95.8 |
| 2 x 10⁻⁴ | 1800 | 50 | 97.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values may vary.
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the corrosion inhibition performance of this compound.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Proposed Mechanism of Inhibition
The diagram below illustrates the proposed mechanism of corrosion inhibition by this compound on a steel surface in an acidic medium. The inhibitor molecules adsorb onto the steel surface, forming a protective barrier that blocks the active sites for both anodic and cathodic reactions.
Caption: Proposed mechanism of corrosion inhibition by EPTU.
Concluding Remarks
This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic environments. Its effectiveness is attributed to the strong adsorption of its molecules on the steel surface, which forms a protective barrier against corrosive attack. The protocols outlined in this document provide a robust framework for the systematic evaluation of its performance. Researchers are encouraged to adapt and optimize these methods based on their specific experimental conditions and objectives.
References
-
Dinh, Q. H., Duong, T., & Pham Cam, N. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. Journal of Chemistry, 2021, 1-14. [Link]
-
Al-Amiery, A. A., Al-Majedy, K., & Kadhum, A. A. H. (2021). Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Protection of Metals and Physical Chemistry of Surfaces, 57(5), 1083-1094. [Link]
-
Subramanian, G., & Palaniswamy, N. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. CORROSION, 49(6), 473-478. [Link]
-
Torres, V. V., et al. (2014). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. International Journal of Electrochemical Science, 9, 6885-6901. [Link]
-
Singh, A., et al. (2021). Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. Journal of Molecular Liquids, 335, 116521. [Link]
-
Hassan, I. M. (2018). Phenyl Thiourea as Corrosion Inhibitor for Mild Steel in Strong Hydrochloric Acid. Journal of Failure Analysis and Prevention, 18(4), 849-857. [Link]
-
Al-Baghdadi, S. B., et al. (2024). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research, 12(1), 205-217. [Link]
-
Dinh, Q. H., Duong, T., & Pham Cam, N. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. ResearchGate. [Link]
-
Dinh, Q. H., Duong, T., & Pham Cam, N. (2019). Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution. Journal of Molecular Modeling, 25(7), 204. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. content.ampp.org [content.ampp.org]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. ijcrt.org [ijcrt.org]
Application Notes & Protocols: 1-Ethyl-3-phenyl-2-thiourea in Medicinal Chemistry
Introduction: The Versatile Thiourea Scaffold in Drug Discovery
Thiourea derivatives represent a privileged class of organic compounds in medicinal chemistry, recognized for their wide spectrum of biological activities and versatile chemical properties.[1][2][3] The core thiourea moiety, characterized by a C=S group flanked by two nitrogen atoms, serves as a versatile pharmacophore capable of forming crucial hydrogen bonds and other non-covalent interactions with various biological targets like enzymes and receptors.[1][4] This structural feature has been successfully exploited to develop agents with anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[5][6][7]
Many clinically relevant drugs and late-stage drug candidates incorporate the thiourea structure, underscoring its importance in modern drug discovery.[1][2] The ability to readily modify the substituents on the nitrogen atoms (N,N'-disubstitution) allows for fine-tuning of the compound's physicochemical properties, such as lipophilicity and electronic effects, thereby optimizing its bioactivity, selectivity, and pharmacokinetic profile.[1] This guide focuses specifically on 1-Ethyl-3-phenyl-2-thiourea, a representative N,N'-disubstituted thiourea, detailing its synthesis and providing robust protocols for evaluating its potential as an anticancer agent.
Featured Compound: this compound
This compound (EPTU) is a disubstituted thiourea derivative that combines an aliphatic ethyl group and an aromatic phenyl group. This structure serves as an excellent model for exploring the therapeutic potential of asymmetrically substituted thioureas. While the broader class of N,N'-diarylthioureas has been extensively studied for anticancer properties, the introduction of an alkyl substituent offers a distinct modification to explore structure-activity relationships (SARs).[8] Research on similar 1,3-disubstituted thiourea derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis and targeting key signaling pathways involved in cancer progression.[9][10]
The primary application explored in this guide is the evaluation of EPTU's anticancer activity , based on the established potential of this compound class to inhibit cancer cell proliferation.[8][11]
Synthesis Protocol for this compound
The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the reaction of an isothiocyanate with a primary amine. This protocol details the synthesis of this compound from phenyl isothiocyanate and ethylamine.
Principle of Synthesis
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the ethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. The reaction is typically straightforward, high-yielding, and can be performed under mild conditions.
Materials and Reagents
-
Phenyl isothiocyanate (C₆H₅NCS)
-
Ethylamine (CH₃CH₂NH₂) (70% solution in water or as a gas)
-
Ethanol or Dichloromethane (Anhydrous)
-
Deionized Water
-
Hexane (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Analytical instruments for characterization (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.05 mol of phenyl isothiocyanate in 30 mL of ethanol.
-
Amine Addition: While stirring the solution at room temperature, slowly add 0.055 mol (a slight excess) of ethylamine dropwise over 15-20 minutes. If using ethylamine gas, it can be bubbled directly into the solution.
-
Causality Note: The dropwise addition helps to control the exothermic nature of the reaction. A slight excess of the amine ensures the complete consumption of the isothiocyanate starting material.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the product will typically form during this time.
-
Product Isolation: Pour the reaction mixture into 100 mL of cold deionized water with stirring. This will precipitate the crude product completely.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2x 25 mL) to remove any unreacted amine and salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C) to a constant weight.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. Add hot hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Causality Note: Recrystallization is a purification technique that removes impurities, resulting in a product with a sharp melting point.
-
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry to a constant weight.
Characterization
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
FT-IR (cm⁻¹): Look for characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and the C=S (thiocarbonyl) stretch (~1100-1300 cm⁻¹).
-
¹H-NMR & ¹³C-NMR: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure of this compound.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Protocols for Biological Evaluation: Anticancer Activity
The following protocols provide a standard workflow for the initial in vitro assessment of this compound as a potential anticancer agent.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[12] It is a foundational experiment to determine if a compound has a cytotoxic or cytostatic effect on cancer cells and to calculate its IC₅₀ (half-maximal inhibitory concentration) value.
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, SW480 colon cancer) and a non-cancerous cell line for selectivity assessment (e.g., HaCaT keratinocytes).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (EPTU), dissolved in DMSO to make a stock solution (e.g., 10 mM).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Self-Validation: Include wells for 'untreated control' (cells + medium), 'vehicle control' (cells + medium + max volume of DMSO used), and 'blank' (medium only).
-
-
Compound Treatment: Prepare serial dilutions of the EPTU stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of EPTU (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Causality Note: During this incubation, only viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.
MTT Assay Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
If EPTU shows significant cytotoxicity, the next logical step is to determine the mechanism of cell death. This protocol uses flow cytometry to differentiate between apoptosis and necrosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated with a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cells treated with EPTU at its IC₅₀ concentration.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with EPTU at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge to form a pellet.
-
Washing: Wash the cells twice with cold PBS by resuspending the pellet and centrifuging.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Causality Note: The binding buffer contains calcium, which is required for Annexin V to bind to phosphatidylserine.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- (Bottom Left Quadrant): Live, viable cells.
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells (rarely seen).
-
Apoptosis Detection Principle Diagram:
Caption: Principle of differentiating cell states via Annexin V/PI staining.
Data Presentation: Cytotoxicity Profile
The data gathered from the MTT assay should be compiled to compare the potency and selectivity of the compound. While specific data for this compound is not provided in the initial search, the table below presents representative data for similar 1,3-disubstituted thiourea derivatives against various cancer cell lines, demonstrating how results can be structured.[9][13]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM)[9] | Selectivity Index (SI)¹ |
| Derivative 1 (3,4-dichloro-phenyl) | SW480 | Colon Cancer | 9.0 | 4.5 |
| SW620 | Metastatic Colon | 1.5 | 26.7 | |
| PC3 | Prostate Cancer | 10.1 | 4.0 | |
| K-562 | Leukemia | 6.3 | 6.3 | |
| Derivative 2 (4-CF₃-phenyl) | SW480 | Colon Cancer | 8.9 | 7.3 |
| SW620 | Metastatic Colon | 4.9 | 13.3 | |
| PC3 | Prostate Cancer | 6.9 | 9.4 | |
| K-562 | Leukemia | >50 | <1.1 | |
| Cisplatin (Control) | SW480 | Colon Cancer | 13.5 | - |
| SW620 | Metastatic Colon | 11.8 | - | |
| PC3 | Prostate Cancer | 13.7 | - | |
| K-562 | Leukemia | 1.2 | - |
¹ Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells (e.g., HaCaT) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. IC₅₀ for HaCaT cells for Derivatives 1 and 2 were 40.0 µM and 65.0 µM, respectively.[9]
References
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6549. [Link]
-
Popy, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
-
Hernandez-Vargas, H., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]
-
Al-Omaari, M., & Yilmaz, I. (2023). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. ResearchGate. [Link]
-
MDPI. (2022). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]
-
Kumar, S., et al. (2020). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate. [Link]
-
El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6422. [Link]
-
Al-Majidi, S. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. [Link]
-
Strzyga-Lach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 979, 176885. [Link]
-
Limban, C., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6667. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]
- 8. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Ethyl-3-phenyl-2-thiourea as a Versatile Ligand for Novel Metal Complexes
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of Thiourea Derivatives in Coordination Chemistry
Thiourea and its substituted derivatives have long been recognized as a cornerstone class of ligands in the field of coordination chemistry. Their ambidentate nature, featuring both sulfur and nitrogen donor atoms, allows for a remarkable diversity in coordination modes, leading to the formation of metal complexes with varied geometries and electronic properties. Among these, 1-Ethyl-3-phenyl-2-thiourea (EPTU) has emerged as a ligand of significant interest. The incorporation of both an aliphatic ethyl group and an aromatic phenyl group on the thiourea backbone imparts a unique combination of steric and electronic characteristics. These features critically influence the stability, solubility, and ultimately, the functional applications of the resulting metal complexes, which span from medicinal chemistry to catalysis.
This guide serves as a comprehensive technical resource for researchers, providing a detailed exploration of the synthesis, characterization, and application of metal complexes derived from the EPTU ligand. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their experimental design and interpretation.
Synthesis and Characterization of the this compound (EPTU) Ligand
The synthesis of EPTU is a classic example of a nucleophilic addition reaction, where the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon atom of phenyl isothiocyanate. This reaction is typically high-yielding and proceeds readily under mild conditions.
Protocol 1: Synthesis of this compound (EPTU)
Materials:
-
Phenyl isothiocyanate
-
Ethylamine (70% aqueous solution or anhydrous)
-
Absolute Ethanol
-
Deionized Water
-
Standard laboratory glassware (beakers, flasks)
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in absolute ethanol (approximately 5 mL per gram of isothiocyanate).
-
While stirring at room temperature, add a stoichiometric amount of ethylamine (1 equivalent) dropwise to the ethanolic solution of phenyl isothiocyanate. An exothermic reaction will occur, and a white precipitate should begin to form.
-
Continue stirring the reaction mixture for 2-3 hours at room temperature to ensure the reaction goes to completion.
-
The resulting white precipitate of EPTU is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed several times with cold deionized water to remove any unreacted starting materials or water-soluble impurities.
-
For purification, the crude EPTU is recrystallized from a minimal amount of hot ethanol.
-
The purified needle-like crystals are dried in a desiccator over anhydrous calcium chloride.
Characterization of EPTU: The identity and purity of the synthesized ligand are confirmed through a combination of physical and spectroscopic methods.
| Analytical Technique | Expected Observations and Key Features |
| Melting Point | A sharp and well-defined melting point is indicative of a high degree of purity. |
| FT-IR Spectroscopy (cm⁻¹) | Characteristic absorption bands are expected for N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), C=S stretching (~700-850 cm⁻¹), and C-N stretching (~1300-1400 cm⁻¹). |
| ¹H NMR Spectroscopy | The proton NMR spectrum should show distinct signals for the N-H protons, the aromatic protons of the phenyl group, and the characteristic quartet and triplet for the ethyl group protons. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will be distinguished by a downfield signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-190 ppm, in addition to signals for the aromatic and aliphatic carbons. |
General Protocol for the Synthesis of EPTU-Metal Complexes
The synthesis of metal complexes with EPTU generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and the molar ratio of ligand to metal are critical parameters that dictate the stoichiometry and structure of the final complex.
Protocol 2: Synthesis of a Generic Metal(II)-EPTU Complex
Materials:
-
Purified this compound (EPTU)
-
Metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂)
-
Ethanol or Methanol
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the EPTU ligand (e.g., 2 molar equivalents) in hot ethanol in a round-bottom flask.
-
In a separate vessel, dissolve the metal(II) salt (1 molar equivalent) in a minimal volume of the same solvent.
-
Add the metal salt solution dropwise to the stirred, hot solution of the EPTU ligand. A color change and/or the formation of a precipitate is often observed, indicating complex formation.
-
The reaction mixture is then heated to reflux and maintained at that temperature for 2-4 hours with continuous stirring.
-
After the reflux period, the heating is stopped, and the mixture is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote complete precipitation.
-
The solid complex is isolated by filtration, washed with a small amount of cold ethanol to remove any unreacted precursors, and then dried in a desiccator.
Synthesis Workflow: From Ligand to Metal Complex
Caption: A streamlined workflow for the agar well diffusion method used in antimicrobial screening.
B. Anticancer Activity
The cytotoxic potential of EPTU-metal complexes against various cancer cell lines is a significant area of investigation. These compounds can trigger cancer cell death through diverse mechanisms, including the induction of apoptosis.
Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well cell culture plates
-
Solutions of EPTU-metal complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
Multichannel pipette and microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight in a CO₂ incubator.
-
The following day, replace the medium with fresh medium containing serial dilutions of the EPTU-metal complexes. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is then determined from the dose-response curve.
Postulated Mechanism of Cytotoxicity
Caption: A potential mechanism by which EPTU-metal complexes may induce cytotoxicity in cancer cells.
Conclusion and Future Directions
This compound stands out as a highly adaptable ligand, enabling the synthesis of a vast array of metal complexes with tunable properties. The protocols detailed in this document provide a solid framework for the synthesis, characterization, and preliminary biological evaluation of these promising compounds. Future research will likely focus on expanding the range of metal centers used, exploring their catalytic activities, and conducting in-depth mechanistic studies to unravel the precise molecular targets responsible for their biological effects. The continued investigation of EPTU-metal complexes holds significant potential for the development of novel therapeutic agents and advanced materials.
References
-
Hassan, A. M., et al. (2015). Synthesis, characterization and antimicrobial activity of some transition metal complexes with N-allyl-N'- (4-bromophenyl) thiourea. Journal of Chemical and Pharmaceutical Research. [Link]
-
Patel, K. D., et al. (2015). Synthesis, Characterization, and Antimicrobial Studies of Some Novel Thiourea Derivatives. International Journal of Science and Research. [Link]
-
Petrovic, D. M., et al. (2013). Synthesis, characterization and biological activity of some new metal complexes of N,N'-disubstituted thiourea derivatives. Journal of the Serbian Chemical Society. [Link]
-
Yousef, T. A., et al. (2013). Synthesis, Spectroscopic Characterization, and Biological Activity of Some Transition Metal Complexes with Thiourea Derivatives. Bioinorganic Chemistry and Applications. [Link]
-
Amir, M., et al. (2010). Synthesis, spectroscopic, and biological studies of some transition metal complexes of N-benzoyl-N'-(4-chlorophenyl)thiourea. Journal of Coordination Chemistry. [Link]
-
Reddy, K. H. (2012). Synthesis, Characterization and Antimicrobial Activity of Some Transition Metal Complexes with a new Schiff base ligand. Journal of Applicable Chemistry. [Link]
-
Singh, R., et al. (2011). Synthesis, characterization and biological evaluation of some transition metal complexes with thiourea derivative. Journal of the Indian Chemical Society. [Link]
-
Akeroyd, M. R., et al. (1984). Thiourea and Its Derivatives as Ligands in Coordination Chemistry. Inorganica Chimica Acta. [Link]
-
Kumar, S., et al. (2017). A Review on the Synthesis and Applications of Thiourea Derivatives. Mini-Reviews in Organic Chemistry. [Link]
-
van Meerloo, J., et al. (2011). The MTT Assay: A Method for the In Vitro Determination of Cell Proliferation and Cytotoxicity. Nature Protocols. [Link]
Analytical methods for quantification of 1-Ethyl-3-phenyl-2-thiourea by HPLC
An Application Note for the Analytical Quantification of 1-Ethyl-3-phenyl-2-thiourea by High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide to a robust and validated analytical method for the quantitative determination of this compound (EPTU) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the scientific rationale behind the method development choices, from column and mobile phase selection to validation according to international regulatory standards. Detailed, step-by-step protocols for method execution and validation are provided for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
This compound (IUPAC Name: 1-ethyl-3-phenylthiourea) is an organic compound belonging to the thiourea class.[1] Thiourea derivatives are utilized in various fields, including organic synthesis, and as intermediates in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of EPTU is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2] This application note details a reversed-phase HPLC method, which is ideally suited for separating small to medium-sized, moderately non-polar molecules like EPTU. The principle relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for logical method development.
-
Chemical Structure:
-
Molecular Formula: C₉H₁₂N₂S[1]
-
Molecular Weight: 180.27 g/mol [1]
-
Solubility: Based on structurally similar compounds like N-phenylthiourea, EPTU is expected to be soluble in organic solvents such as acetonitrile, methanol, and Dimethyl Sulfoxide (DMSO), and sparingly soluble in aqueous solutions.[4][5] This informs the choice of diluent for standard and sample preparation.
-
UV Absorbance: The presence of the phenylthiourea chromophore suggests strong UV absorbance. Related compounds show a maximum absorbance (λmax) in the range of 240-270 nm.[4][6][7] Experimental determination via a UV-Vis spectrophotometer scan is the definitive approach to select the optimal wavelength for maximum sensitivity.
HPLC Method Development and Rationale
The selection of each chromatographic parameter is a deliberate choice aimed at achieving a specific analytical goal: a sharp, symmetrical, and well-resolved peak for EPTU in a reasonable runtime.
Column Selection
A C18 (octadecylsilane) column is the recommended stationary phase. This is the most common reversed-phase column and provides excellent hydrophobic retention for the phenyl and ethyl groups of EPTU.[8] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between efficiency, backpressure, and analysis time for routine analysis.
Mobile Phase Composition
The mobile phase is a critical factor controlling retention and selectivity.[9]
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shape (lower viscosity leads to higher efficiency) and lower UV cutoff.[3]
-
Aqueous Phase: HPLC-grade water is used.
-
Buffer System: To ensure consistent retention times and peak shapes, the pH of the mobile phase must be controlled. The thiourea moiety can have different ionization states depending on pH. A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a slightly acidic pH of 3.0 is recommended. This low pH suppresses the ionization of residual silanols on the silica-based stationary phase, minimizing peak tailing.[3]
-
Composition: An isocratic elution (constant mobile phase composition) is sufficient for quantifying a single analyte. A starting composition of Acetonitrile:20 mM Potassium Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio is proposed. This ratio can be adjusted to achieve a desirable retention time (typically between 3 and 10 minutes).
Detection Wavelength
Based on the UV-absorbing phenylthiourea structure, a detection wavelength of 245 nm is selected. This wavelength is expected to provide high sensitivity for the analyte while minimizing interference from potential impurities. It is strongly recommended to confirm this by running a UV scan of an EPTU standard in the mobile phase diluent.
Detailed Analytical Protocol
Required Materials and Reagents
-
This compound (EPTU) reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (ACS grade or higher)
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm membrane filters (for mobile phase and sample filtration)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column oven, and UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 500 mL of the prepared buffer with 500 mL of acetonitrile. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of EPTU reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity study. A mid-range standard (e.g., 25 µg/mL) should be used for routine analysis.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This ensures the system is fit for its intended purpose on the day of analysis, a core principle of trustworthy protocols.[10][11]
Procedure: Inject the 25 µg/mL working standard solution five times consecutively. Acceptance Criteria:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[12][13][14]
Workflow for Method Development and Validation
The following diagram illustrates the logical flow from initial planning through final validation.
Caption: Workflow for HPLC method development and validation.
Validation Parameters
-
Specificity: Analyze a blank (diluent) and a placebo (matrix without analyte, if applicable) to ensure no interfering peaks at the retention time of EPTU.
-
Linearity and Range: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The acceptance criterion is a correlation coefficient (R²) ≥ 0.999.[15]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of EPTU at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level. The mean recovery should be within 98.0% to 102.0%.[16]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the 100% target concentration sample on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. The %RSD over the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) method. LOD is typically where S/N = 3, and LOQ is where S/N = 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min, pH ±0.1). The system suitability criteria must still be met.[16]
Data Presentation and Results
(Note: The following tables present example data for a successful validation.)
Table 1: System Suitability Results
| Parameter | Mean Value | % RSD | Acceptance Criteria |
|---|---|---|---|
| Retention Time (min) | 5.42 | 0.15% | ≤ 1.0% |
| Peak Area | 1254321 | 0.45% | ≤ 2.0% |
| Tailing Factor | 1.15 | - | ≤ 2.0 |
| Theoretical Plates | 8500 | - | ≥ 2000 |
Table 2: Linearity Data
| Parameter | Result |
|---|---|
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 12450x + 850 |
| Correlation Coefficient (R²) | 0.9995 |
Table 3: Accuracy and Precision Summary
| Level | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|
| Low (80%) | 99.5% | 0.85% |
| Mid (100%) | 100.2% | 0.55% |
| High (120%) | 101.1% | 0.60% |
Conclusion
The RP-HPLC method described herein is simple, rapid, and reliable for the quantification of this compound. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. Adherence to the outlined system suitability tests ensures the ongoing validity of the results generated.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ECA Academy. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Patel, D. et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Dikunets, M. A. et al. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters. [Link]
-
Bîrcă, M. et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2063659, Thiourea, N-ethyl-N'-phenyl-. [Link]
-
Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Thiourea on Primesep P Column. [Link]
-
CPL Scientific. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Wang, J. et al. (2014). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. ResearchGate. [Link]
-
Bîrcă, M. et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 825369, Thiourea, N-ethyl-N-phenyl-. [Link]
-
Wiley. 1-Ethyl-3-[p-(piperidinosulfonyl)phenyl]-2-thiourea. SpectraBase. [Link]
-
Wikipedia. Thiocarbanilide. [Link]
Sources
- 1. Thiourea, N-ethyl-N'-phenyl- | C9H12N2S | CID 2063659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Thiocarbanilide - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. dsdpanalytics.com [dsdpanalytics.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. propharmagroup.com [propharmagroup.com]
Application Notes and Protocols for Anticancer Activity Screening of 1-Ethyl-3-phenyl-2-thiourea Derivatives
For Research Use Only.
Abstract
Thiourea derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, including anticancer properties, make them a compelling subject of investigation.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and anticancer activity screening of 1-Ethyl-3-phenyl-2-thiourea derivatives. Detailed, step-by-step protocols for chemical synthesis and in vitro cytotoxicity screening using the MTT assay are provided. Furthermore, this guide delves into the plausible mechanisms of action, focusing on the inhibition of key signaling pathways such as EGFR and VEGFR, and the induction of apoptosis, supported by data from structurally related compounds. All protocols are designed to be self-validating, and this document is grounded in authoritative references to ensure scientific integrity.
Introduction: The Rationale for Investigating this compound Derivatives
The thiourea moiety (-NH-C(S)-NH-) is a critical pharmacophore found in numerous biologically active compounds. The presence of both hydrogen bond donors and acceptors, along with the sulfur atom, allows for diverse interactions with biological targets. In the context of oncology, thiourea derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.[3][4] The this compound scaffold provides a foundational structure that can be readily modified to explore structure-activity relationships (SAR), aiming to enhance potency and selectivity against cancer cells. This guide offers a systematic approach to the initial stages of evaluating these promising compounds.
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound and its derivatives is a straightforward process, typically achieved through the reaction of an appropriate isothiocyanate with a primary amine. This nucleophilic addition reaction is generally high-yielding and proceeds under mild conditions.[5][6]
General Synthesis Protocol
This protocol outlines the synthesis of this compound derivatives from phenyl isothiocyanate and ethylamine.
Materials:
-
Phenyl isothiocyanate
-
Ethylamine (or substituted ethylamine derivatives)
-
Ethanol or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in ethanol to a concentration of approximately 0.5 M.
-
To the stirred solution, add ethylamine (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate of the thiourea derivative will likely form. If not, the reaction mixture can be cooled in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound derivative.
-
Dry the purified product under vacuum.
Characterization: The synthesized compounds should be characterized to confirm their identity and purity using standard analytical techniques such as:
-
Melting Point: To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
In Vitro Anticancer Activity Screening
The initial evaluation of the anticancer potential of the synthesized derivatives is performed through in vitro cytotoxicity screening against a panel of human cancer cell lines. This approach allows for the determination of the concentration-dependent inhibitory effects of the compounds on cell viability.
Cell Line Panel Selection
A diverse panel of cancer cell lines is recommended to assess the spectrum of activity. A suggested starting panel could include:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
-
PC3: Human prostate cancer
-
A non-cancerous cell line (e.g., HaCaT keratinocytes) should be included to assess selectivity.[1][2]
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound derivatives) dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh complete medium.
-
Perform a cell count and adjust the cell density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting the percentage of cell viability against the compound concentration using a non-linear regression analysis.
Table 1: Hypothetical Anticancer Activity Data for this compound Derivatives
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. PC3 |
| EPT-1 | H | 15.2 | 22.5 | 18.9 | 25.1 |
| EPT-2 | 4-Chloro | 8.7 | 12.1 | 9.5 | 14.3 |
| EPT-3 | 4-Methoxy | 25.4 | 35.8 | 30.1 | 40.2 |
| Doxorubicin | - | 0.5 | 0.8 | 0.6 | 0.7 |
Exploring the Mechanism of Action
Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their further development. Based on studies of structurally similar compounds, several key pathways are likely targets.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many thiourea derivatives have been identified as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][7][8] These receptors are often overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation, survival, and angiogenesis.
-
EGFR Signaling Pathway: The binding of ligands like EGF to EGFR triggers a signaling cascade involving pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which promote cell growth and survival. Inhibition of EGFR phosphorylation can block these downstream signals.
-
VEGFR Signaling Pathway: VEGF, a key regulator of angiogenesis, binds to VEGFR, initiating signaling that promotes the formation of new blood vessels, which are essential for tumor growth and metastasis. Thiourea derivatives may inhibit VEGFR, thereby exerting anti-angiogenic effects.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Thiourea derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases, which are key executioners of the apoptotic process.[2][3][9]
The induction of apoptosis can be assessed through various assays, such as:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells by flow cytometry.
-
Caspase Activity Assays: To measure the activity of key caspases like caspase-3 and caspase-7.
Visualizing Workflows and Pathways
Experimental Workflow for Anticancer Screening
Caption: Experimental workflow for anticancer activity screening.
Potential EGFR Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway.
Induction of Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway induction.
Conclusion and Future Directions
The protocols and application notes presented herein provide a robust framework for the initial investigation of this compound derivatives as potential anticancer agents. The straightforward synthesis and well-established in vitro screening methods allow for efficient preliminary evaluation. Promising lead compounds identified through this workflow can then be subjected to more extensive mechanistic studies, including specific kinase inhibition assays, and in vivo efficacy and toxicity studies in animal models. The versatility of the thiourea scaffold offers ample opportunities for medicinal chemists to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation cancer therapeutics.
References
-
Material Science Research India. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India. [Link]
-
Strzyga-Lach, P., Kurpios-Piec, D., Chrzanowska, A., Szczepaniak, J., & Bielenica, A. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 176885. [Link]
-
Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]
-
MDPI. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. [Link]
-
ResearchGate. (2025). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. ResearchGate. [Link]
-
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
-
Shing, J. C., Choi, J. W., Chapman, R., Schroeder, M. A., Sarkaria, J. N., Fauq, A., & Bram, R. J. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. Cancer Biology & Therapy, 15(7), 856–866. [Link]
-
Wang, Y., Zhang, G., Wang, Y., Chen, L., & Wu, S. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(5), 399–407. [Link]
-
Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
-
Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
-
MDPI. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]
-
Bielenica, A., Chrzanowska, A., Klicka, K., & Stefańska, J. (2023). Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Archiv der Pharmazie, 356(8), e2300105. [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. IOSR Journal of Applied Chemistry. [Link]
- Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
-
PubMed. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. PubMed. [Link]
-
El-Sayed, G. G., El-Gazzar, M. G., Mahgoub, S., & El-Henawy, A. A. (2021). Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. Bioorganic Chemistry, 108, 104640. [Link]
-
National Institutes of Health. (2014). 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors. National Institutes of Health. [Link]
-
PubMed. (2001). The combi-targeting concept: synthesis of stable nitrosoureas designed to inhibit the epidermal growth factor receptor (EGFR). PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
ResearchGate. (2026). Biphenylurea/thiourea Derivatives Tagged with Heteroarylsulfonamide Motifs as Novel VEGFR2 Inhibitors; Design, Synthesis and Anti-angiogenic Activity. ResearchGate. [Link]
-
PubMed. (2021). Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. PubMed. [Link]
Sources
- 1. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 7. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Antibacterial assays for 1-Ethyl-3-phenyl-2-thiourea analogs
Application Note & Protocol Guide
Topic: High-Throughput Screening and Validation of 1-Ethyl-3-phenyl-2-thiourea Analogs for Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Executive Summary: The Rationale for Thiourea Analogs
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms.[1][2] Thiourea derivatives have emerged as a highly promising class of compounds due to their structural versatility and multifaceted biological activities.[1][3][4] The core structure, characterized by a C=S bond flanked by nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic properties and biological targets.
This guide provides a detailed framework for the systematic evaluation of this compound analogs. The protocols herein are designed not merely as procedural steps but as self-validating systems grounded in established standards, ensuring data integrity and reproducibility. We will detail two foundational assays: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for assessing zones of inhibition.
The Scientific Imperative: Understanding the Mechanism
The antibacterial potential of thiourea derivatives is not monolithic; their efficacy stems from the ability to interfere with multiple, essential bacterial pathways.[1] Published research indicates that these compounds can exert their effects by:
-
Cell Wall and Membrane Disruption: Some analogs have been shown to disrupt the integrity of the bacterial cell wall, a mechanism particularly effective against Gram-positive bacteria.[5]
-
Enzyme Inhibition: The thiourea scaffold can act as a pharmacophore that binds to the active sites of critical bacterial enzymes. Key targets include DNA gyrase and topoisomerase IV, which are essential for DNA replication, and enoyl-ACP reductase (InhA), which is vital for fatty acid biosynthesis.[1]
-
Metabolic Interference: By disrupting NAD+/NADH homeostasis, certain thiourea derivatives can cripple the central energy metabolism of the bacterial cell, leading to growth arrest and death.[5]
Understanding these potential mechanisms is crucial as it informs the selection of bacterial strains (e.g., Gram-positive vs. Gram-negative, wild-type vs. resistant strains) and the interpretation of screening results.
Quantitative Assessment: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[6] This assay is critical for establishing structure-activity relationships (SAR) within a library of analogs. The protocol described follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution
Materials and Reagents:
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of each row to be used. b. Prepare a stock solution of each thiourea analog at 4x the highest desired final concentration. c. Add 200 µL of this 4x stock solution to well 1 of the corresponding row. This well will now contain the highest concentration of the compound. d. Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound). Well 12 can serve as the sterility control (no inoculum).
-
Inoculation: a. Using a multichannel pipette, inoculate wells 1 through 11 with 100 µL of the final bacterial inoculum prepared in step 1d.[11][12] Do not inoculate the sterility control well. b. The final volume in each test well is now 200 µL.
-
Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
Result Interpretation: a. Following incubation, place the plate on a dark, non-reflective surface. b. The MIC is the lowest concentration of the analog at which there is no visible turbidity (i.e., the first clear well).[10] c. Validate the assay by checking the controls: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
Qualitative Screening: Kirby-Bauer Disk Diffusion Assay
The disk diffusion test is a valuable and widely used method for preliminary screening of antimicrobial activity.[13] It relies on the diffusion of a compound from a saturated paper disk into an agar medium uniformly seeded with a test microorganism.[14][15][16] The presence and size of a "zone of inhibition" around the disk indicate the compound's ability to halt bacterial growth.
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol: Disk Diffusion
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates (150mm or 100mm)
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains and 0.5 McFarland standard (as above)
-
Sterile cotton swabs
-
Solutions of this compound analogs at a fixed concentration (e.g., 1 mg/mL)
-
Standard antibiotic disks for quality control
-
Forceps
-
Ruler or caliper
Procedure:
-
Plate and Inoculum Preparation: a. Prepare a standardized bacterial inoculum matching the 0.5 McFarland standard as described in the MIC protocol. b. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. c. Streak the swab evenly over the entire surface of an MHA plate to create a uniform lawn. Repeat this two more times, rotating the plate approximately 60 degrees each time to ensure complete coverage.[17]
-
Disk Preparation and Application: a. Aseptically impregnate sterile paper disks with a fixed volume (e.g., 10 µL) of the respective thiourea analog solution. Allow the solvent to evaporate completely in a sterile environment. b. Prepare a solvent control disk using only the solvent. c. Using sterile forceps, firmly press the impregnated disks and control disks onto the surface of the inoculated MHA plate. Ensure the disks are spaced far enough apart (e.g., at least 24 mm from center to center) to prevent overlapping of zones.
-
Incubation: a. Invert the plates and incubate them at 35 ± 2°C for 16-24 hours.
-
Result Interpretation: a. After incubation, view the plate against a black background. b. Using a ruler or caliper, measure the diameter of the zone of complete growth inhibition, including the disk diameter.[10] c. A larger zone diameter generally corresponds to greater antibacterial activity. The results are typically interpreted qualitatively (active vs. inactive) or semi-quantitatively by comparing zone sizes across different analogs.
Data Presentation and Interpretation
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiourea Analogs
| Compound ID | R1-Group | R2-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) |
| EPT-01 | Ethyl | Phenyl | 16 | >128 | 32 |
| EPT-02 | Ethyl | 4-Cl-Phenyl | 8 | 64 | 8 |
| EPT-03 | Ethyl | 4-NO2-Phenyl | 4 | 32 | 4 |
| EPT-04 | Propyl | Phenyl | 32 | >128 | 64 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 1 |
Interpretation Note: A lower MIC value signifies higher potency. In this hypothetical data, the addition of electron-withdrawing groups (Cl, NO2) to the phenyl ring appears to enhance activity, particularly against the Gram-positive strains.
Table 2: Zone of Inhibition Diameters for Thiourea Analogs (10 µ g/disk )
| Compound ID | R1-Group | R2-Group | S. aureus Zone (mm) | E. coli Zone (mm) | MRSA Zone (mm) |
| EPT-01 | Ethyl | Phenyl | 14 | 6 (no zone) | 12 |
| EPT-02 | Ethyl | 4-Cl-Phenyl | 18 | 8 | 19 |
| EPT-03 | Ethyl | 4-NO2-Phenyl | 22 | 10 | 23 |
| EPT-04 | Propyl | Phenyl | 11 | 6 (no zone) | 10 |
| Solvent (DMSO) | - | - | 6 (no zone) | 6 (no zone) | 6 (no zone) |
Interpretation Note: The zone diameters from the disk diffusion assay correlate well with the MIC data, confirming the trends observed. The solvent control must show no zone of inhibition.
References
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central.
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.
-
The proposed mechanism for the formation of thiourea. (n.d.). ResearchGate. [Link]
-
Synthesis and antibacterial activity of some new 1-aroyl-3-(substituted-2-benzothiazolyl)thioureas. (2025). ResearchGate. [Link]
-
Design, Synthesis and Antibacterial Activities of Thiouracil Derivatives Containing Acyl Thiourea as SecA inhibitors. (2025). ResearchGate. [Link]
-
Synthesis and antimicrobial activities of substituted phenylthioureas. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI. [Link]
-
Synthesis and evaluation of urea and thiourea derivatives of oxazolidinones as antibacterial agents. (2007). PubMed. [Link]
-
Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (n.d.). Pharmacy Education. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN Network. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
-
MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]
-
Clinical and Laboratory Standards Institute (CLSI) (2017) Performance Standards for Antimicrobial Disk Susceptibility Tests. (2017). Scientific Research Publishing. [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. chainnetwork.org [chainnetwork.org]
- 16. youtube.com [youtube.com]
- 17. asm.org [asm.org]
The Agricultural Potential of 1-Ethyl-3-phenyl-2-thiourea: A Guide to Research Applications and Protocols
Introduction: Unlocking the Potential of a Versatile Scaffold
Thiourea and its derivatives have long been a subject of intense scientific scrutiny, owing to their vast and varied biological activities.[1] These organosulfur compounds, characterized by a central thiocarbonyl group flanked by amino moieties, serve as a versatile scaffold for the synthesis of molecules with applications spanning medicine, materials science, and agriculture.[2][3] In the agricultural sector, thiourea derivatives have demonstrated significant promise as fungicides, insecticides, herbicides, and plant growth regulators, offering a pathway to novel and potentially more sustainable crop management solutions.[2]
This guide focuses on a specific derivative, 1-Ethyl-3-phenyl-2-thiourea, providing a comprehensive overview of its potential applications in agricultural research. As a Senior Application Scientist, my objective is to move beyond a mere recitation of facts and to provide a deeper, more instructive narrative. We will explore the causal relationships behind experimental designs and equip researchers with the robust, self-validating protocols necessary for rigorous scientific inquiry.
Core Scientific Principles: Understanding the Mechanism of Action
The biological activity of thiourea derivatives is intrinsically linked to their unique chemical structure. The presence of both a sulfur and two nitrogen atoms allows for the formation of a biologically active moiety.[2] These compounds can act as enzyme inhibitors, disrupt key physiological processes, and even modulate gene expression in plants.[4]
The lipophilicity of the phenyl group in this compound, combined with the reactivity of the thiourea core, suggests multiple potential modes of action within a plant or pathogen system. These can broadly be categorized as:
-
Enzyme Inhibition: The thiocarbonyl group is a key player in the inhibition of various enzymes. The sulfur atom can coordinate with metal ions in the active sites of metalloenzymes, while the substituted side chains contribute to the specificity and affinity of binding.
-
Disruption of Photosynthesis: Phenylurea herbicides are known to interrupt electron transfer in photosystem II, leading to the formation of reactive oxygen species and subsequent cell damage.[5]
-
Plant Growth Regulation: At the physiological level, exogenously applied thiourea can improve gas exchange, nutrient acquisition, and stress tolerance.[4] At the biochemical level, it can enhance sugar metabolism and protein biosynthesis.[4]
Application I: this compound as a Plant Growth Regulator
Thiourea itself is recognized as a potent plant growth regulator, particularly effective under abiotic stress conditions such as drought and salinity.[4] It can be applied as a seed pretreatment, foliar spray, or as a supplement in the growth medium to enhance germination, root proliferation, and overall plant vigor.[4] The ethyl and phenyl substitutions in this compound may modulate its uptake, translocation, and activity, making it a candidate for a more targeted plant growth-regulating effect.
Protocol 1: Seed Germination and Seedling Vigor Assay
This protocol is designed to evaluate the effect of this compound on seed germination and early seedling growth, providing a foundational assessment of its plant growth-regulating properties.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Plant growth chamber with controlled light and temperature
-
Calibrated digital calipers
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of working solutions (e.g., 10, 50, 100, 250, 500 µM) by diluting the stock solution with sterile distilled water. Ensure the final DMSO concentration does not exceed 0.1% in all solutions, including a DMSO-only control. A sterile distilled water control should also be included.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette 5 mL of the respective test solution or control onto the filter paper.
-
Evenly place 50 sterilized seeds in each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes with parafilm and place them in a plant growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
-
Data Collection:
-
Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.
-
On day 7, measure the root length and shoot length of 10 randomly selected seedlings from each dish.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the average root and shoot length.
-
Calculate the Seedling Vigor Index (SVI) using the formula: SVI = (Mean root length + Mean shoot length) × Germination percentage.
-
Illustrative Data Presentation
Table 1: Representative data on the effect of this compound on radish seed germination and seedling growth.
| Treatment Concentration (µM) | Germination (%) | Root Length (cm) | Shoot Length (cm) | Seedling Vigor Index |
| 0 (Water Control) | 92 | 3.5 | 2.1 | 515.2 |
| 0 (0.1% DMSO) | 91 | 3.4 | 2.0 | 491.4 |
| 10 | 94 | 3.8 | 2.3 | 573.4 |
| 50 | 96 | 4.2 | 2.5 | 643.2 |
| 100 | 95 | 4.0 | 2.4 | 608.0 |
| 250 | 85 | 3.1 | 1.8 | 416.5 |
| 500 | 70 | 2.5 | 1.5 | 280.0 |
Note: The data presented in this table is for illustrative purposes only and represents a plausible outcome based on the known activities of related thiourea compounds.
Workflow Diagram: Seed Germination Assay
Caption: Workflow for assessing plant growth regulatory effects.
Application II: this compound as a Potential Herbicide
The structural similarity of this compound to known phenylurea herbicides suggests its potential for herbicidal activity.[5] Phenylurea herbicides typically act by inhibiting photosynthesis, a mechanism that can be evaluated through pre- and post-emergence assays.
Protocol 2: Pre- and Post-Emergence Herbicidal Activity Assay
This protocol provides a framework for assessing the herbicidal efficacy of this compound on target weed species.
Materials:
-
Seeds of a target weed species (e.g., Amaranthus retroflexus) and a crop species for selectivity testing (e.g., wheat)
-
This compound
-
Acetone
-
Tween-20
-
Distilled water
-
Pots (10 cm diameter) filled with a standard potting mix
-
Greenhouse or controlled environment growth chamber
-
Spray chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of spray solutions at different concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in a final volume containing 10% acetone and 0.5% Tween-20.
-
-
Pre-emergence Application:
-
Sow the seeds of the target weed and crop species in separate pots at a depth of 1-2 cm.
-
Immediately after sowing, spray the soil surface with the test solutions using a calibrated spray chamber.
-
Include a control group sprayed with the solvent mixture only.
-
Place the pots in the greenhouse and water as needed.
-
-
Post-emergence Application:
-
Sow the seeds and allow them to grow until the seedlings reach the 2-3 leaf stage.
-
Spray the seedlings with the test solutions.
-
Include a control group sprayed with the solvent mixture only.
-
-
Data Collection and Analysis:
-
After 14-21 days, visually assess the phytotoxicity on a scale of 0-100%, where 0 is no effect and 100 is complete plant death.
-
Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the percentage of growth reduction compared to the control.
-
Determine the GR₅₀ (concentration causing 50% growth reduction) value.
-
Illustrative Data Presentation
Table 2: Representative data on the pre-emergence herbicidal activity of this compound on Amaranthus retroflexus.
| Treatment Concentration (g a.i./ha) | Phytotoxicity (%) | Growth Reduction (%) |
| 0 (Control) | 0 | 0 |
| 100 | 25 | 30 |
| 250 | 55 | 60 |
| 500 | 80 | 85 |
| 1000 | 95 | 98 |
Note: The data presented in this table is for illustrative purposes only and represents a plausible outcome based on the known activities of related thiourea compounds.
Application III: this compound as a Potential Fungicide
Thiourea derivatives have been investigated for their antifungal properties against a range of plant pathogens.[6][7] The mechanism of action can involve the disruption of fungal cell membranes or the inhibition of essential enzymes.
Protocol 3: In Vitro Antifungal Assay by Poisoned Food Technique
This protocol is a standard method to evaluate the in vitro antifungal activity of a compound against mycelial growth.
Materials:
-
Pure culture of a target phytopathogenic fungus (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Acetone
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Poisoned Medium:
-
Prepare a stock solution of this compound in acetone.
-
Autoclave the PDA medium and cool it to about 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm).
-
Prepare a control plate with PDA and the same amount of acetone used in the highest concentration treatment.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
From a 7-day-old culture of the test fungus, cut a 5 mm disc of mycelium using a sterile cork borer.
-
Place the mycelial disc in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at 25 ± 2°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where 'dc' is the average diameter of the fungal colony in the control, and 'dt' is the average diameter of the fungal colony in the treatment.
-
Determine the EC₅₀ (effective concentration causing 50% inhibition) value.
-
Illustrative Data Presentation
Table 3: Representative data on the antifungal activity of this compound against Fusarium oxysporum.
| Treatment Concentration (ppm) | Mycelial Growth Inhibition (%) |
| 0 (Control) | 0 |
| 10 | 15 |
| 50 | 45 |
| 100 | 70 |
| 200 | 90 |
Note: The data presented in this table is for illustrative purposes only and represents a plausible outcome based on the known activities of related thiourea compounds.
Workflow Diagram: In Vitro Antifungal Assay
Caption: Workflow for in vitro antifungal activity assessment.
Conclusion and Future Directions
This compound presents a compelling subject for agricultural research, with plausible applications as a plant growth regulator, herbicide, and fungicide. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activities. While the provided data is illustrative, it underscores the potential efficacy of this compound class. Future research should focus on elucidating the precise mechanisms of action, conducting in vivo studies to confirm efficacy under field conditions, and assessing the toxicological and environmental profile of this compound. Such a comprehensive approach is essential for the responsible development of novel agricultural chemicals.
References
-
Yi, Q., Sun, P., Zhang, X., Wang, H., & Wu, J. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
-
Si, Z., & Wang, S. (n.d.). PLANT GROWTH REGULATING EFFECT OF SUBSTITUTED THIOUREAS. Chinese Journal of Applied Chemistry. [Link]
-
Naz, S., et al. (2025). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. ResearchGate. [Link]
-
Alkherraz, A. M., Lusta, I. Z., & Zubi, E. A. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]
-
Avram, S., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. [Link]
-
PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. [Link]
-
Zubi, A. E. (n.d.). Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. International Journal of ChemTech Research. [Link]
-
Celen, A., et al. (2014). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. [Link]
-
Wang, Y., et al. (2021). Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety. Medicinal Chemistry Research. [Link]
-
Vassilev, G., & Karanov, E. N. (1967). Chemical structure and growth-regulating activity of some derivatives of N, N'-diphenylthiourea. Comptes rendus de l'Académie bulgare des Sciences. [Link]
-
Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. [Link]
-
Bielenica, A., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]
-
Sestak, V., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea, N-ethyl-N'-phenyl-. PubChem. [Link]
-
Kumar, A., et al. (2022). Effect of plant growth regulators and thiourea on seed germination and seedling growth of Jatti Khatti (Citrus jambhiri Lush.). The Pharma Innovation Journal. [Link]
-
Li, Y., et al. (2020). Synthesis and plant growth regulatory activities of 2',3'-PhABA and iso-2',3' -PhABA esters. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dufková, H. (2020). Seed germination promoting chemical compounds and their potential use in the malting industry. Kvasny Prumysl. [Link]
-
Bădiceanu, C. G., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules. [Link]
-
ResearchGate. (n.d.). Phenylurea Herbicides. [Link]
-
Li, J., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules. [Link]
-
Le, T. H., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Computational and Theoretical Chemistry. [Link]
-
Li, M., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules. [Link]
-
Khan, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [Link]
-
Sahu, M. P., et al. (2017). Thiourea: A Molecule with Immense Biological Significance in Plants. ResearchGate. [Link]
-
Li, Z., et al. (2022). Review of the Current Research Progress of Seed Germination Inhibitors. International Journal of Molecular Sciences. [Link]
-
Xia, Q., et al. (2025). Discovery of novel 3-phenylhydrazone coumarin derivatives as potential antifungal agents against phytopathogenic fungi. Food Chemistry. [Link]
-
Dufková, H. (2020). Seed germination promoting chemical compounds and their potential use in the malting industry. SciSpace. [Link]
-
Henderson, M. C., et al. (2000). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. Toxicology and Applied Pharmacology. [Link]
-
Gkatsiou, E., et al. (2022). Seed Germination Ecology and Dormancy Release in Some Native and Underutilized Plant Species with Agronomic Potential. Plants. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea, N-ethyl-N-phenyl-. PubChem. [Link]
Sources
- 1. Thiourea, N-ethyl-N-phenyl- | C9H12N2S | CID 825369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-3-phenyl-2-thiourea
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Ethyl-3-phenyl-2-thiourea. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot common issues, optimize reaction conditions, and maximize yield and purity.
Core Synthesis Principles: The Nucleophilic Addition Pathway
The synthesis of 1,3-disubstituted thioureas, such as this compound, is most reliably achieved through the nucleophilic addition of a primary amine to an isothiocyanate.[1][2] This reaction is typically high-yielding and proceeds readily under mild conditions.[2] The mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbon of the isothiocyanate group.
Sources
Technical Support Center: Synthesis of 1-Ethyl-3-phenyl-2-thiourea
Welcome to the Technical Support Center for the synthesis of 1-Ethyl-3-phenyl-2-thiourea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on ensuring the scientific integrity of your work by anticipating and resolving issues related to side product formation and overall reaction efficiency.
I. Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the nucleophilic addition of ethylamine to phenyl isothiocyanate. This reaction is typically high-yielding and straightforward. However, like any chemical transformation, it is susceptible to the formation of side products that can complicate purification and compromise the purity of the final compound. This guide will address the most frequently encountered issues and provide practical, experience-based solutions.
II. Troubleshooting Guide: Side Product Formation and Other Common Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiment.
Question 1: I have an unknown impurity in my final product that is difficult to remove by recrystallization. What could it be?
Answer:
The most probable impurities in the synthesis of this compound are the symmetrically disubstituted thioureas: 1,3-diphenylthiourea and 1,3-diethylthiourea.
-
1,3-Diphenylthiourea (Thiocarbanilide): This side product can arise if your phenyl isothiocyanate starting material contains residual aniline. Aniline can react with phenyl isothiocyanate to form the symmetrical 1,3-diphenylthiourea.[1] Another pathway for its formation is the hydrolysis of phenyl isothiocyanate to aniline, which then reacts with another molecule of the isothiocyanate.
-
1,3-Diethylthiourea: The formation of this side product is less common but can occur if there are impurities in the ethylamine or if side reactions leading to the formation of ethyl isothiocyanate occur, which can then react with another molecule of ethylamine.
Identification of Side Products:
These side products can be identified by chromatographic and spectroscopic methods.
| Compound | Molecular Weight | Melting Point (°C) | General TLC Rf | Key ¹H NMR Signals (DMSO-d₆) |
| This compound | 180.27 | ~148-150 | Higher than diphenyl, lower than diethyl | Phenyl protons, ethyl protons (quartet and triplet), two distinct NH protons. |
| 1,3-Diphenylthiourea | 228.31 | ~154 | Lower | Phenyl protons, one broad NH proton signal.[2] |
| 1,3-Diethylthiourea | 132.25 | ~77-79 | Higher | Ethyl protons (quartet and triplet), one broad NH proton signal.[3] |
Troubleshooting Protocol:
-
Check Purity of Starting Materials: Before starting the synthesis, verify the purity of your phenyl isothiocyanate and ethylamine using techniques like NMR or GC-MS.
-
Use Fresh Phenyl Isothiocyanate: Phenyl isothiocyanate can degrade over time, especially if exposed to moisture, leading to the formation of aniline. It is advisable to use freshly opened or distilled phenyl isothiocyanate.
-
Control Reaction Stoichiometry: Use a slight excess of ethylamine (1.1 to 1.2 equivalents) to ensure that all the phenyl isothiocyanate is consumed, minimizing the chance of it reacting with any aniline impurity.
-
Purification: If these side products do form, they can often be separated from the desired product by column chromatography on silica gel, taking advantage of their different polarities.
Question 2: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or steric hindrance (less of a concern with ethylamine).
-
Hydrolysis of Phenyl Isothiocyanate: Phenyl isothiocyanate is susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of aniline and carbon dioxide, reducing the amount of isothiocyanate available to react with ethylamine.
-
Side Reactions: The formation of side products, as discussed in the previous question, will consume the starting materials and lower the yield of the desired product.
Troubleshooting and Optimization Workflow:
Workflow for troubleshooting low yield.
Detailed Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the hydrolysis of phenyl isothiocyanate.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A common mobile phase for this system is a mixture of hexane and ethyl acetate. The disappearance of the limiting starting material (usually phenyl isothiocyanate) indicates the completion of the reaction.
-
Optimize Reaction Conditions:
-
Temperature: The reaction is typically exothermic and proceeds readily at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Reaction Time: Allow the reaction to stir for a sufficient amount of time. Monitor by TLC to determine the optimal reaction time.
-
-
Purification: The product can be purified by recrystallization, typically from ethanol or an ethanol/water mixture. If significant impurities are present, column chromatography may be necessary.
Question 3: How can I effectively monitor the reaction using Thin Layer Chromatography (TLC)?
Answer:
TLC is an invaluable tool for monitoring the progress of your reaction. Here's a protocol for effective TLC analysis of the synthesis of this compound:
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: A mixture of hexane and ethyl acetate (a starting ratio of 7:3 or 8:2 is recommended, adjust as needed)
-
Visualization method: UV lamp (254 nm) and/or an iodine chamber.
Procedure:
-
Spotting: On a TLC plate, spot your starting materials (phenyl isothiocyanate and ethylamine solution) and the reaction mixture at different time points.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: Phenyl isothiocyanate and this compound are UV active and will appear as dark spots under a UV lamp.
-
Iodine: Placing the plate in an iodine chamber will visualize the compounds as brown spots.[4]
-
Interpreting the TLC:
-
Phenyl Isothiocyanate: Will have a relatively high Rf value.
-
This compound: Will have a lower Rf value than phenyl isothiocyanate due to its increased polarity.
-
Ethylamine: Is very polar and may not move significantly from the baseline.
-
Side Products: 1,3-Diphenylthiourea will have a lower Rf than the product, while 1,3-diethylthiourea will have a higher Rf.
The reaction is complete when the spot corresponding to phenyl isothiocyanate has disappeared.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between phenyl isothiocyanate and ethylamine?
A1: The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the ethylamine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the final this compound product.
Sources
Technical Support Center: Stability of 1-Ethyl-3-phenyl-2-thiourea
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for investigating the stability of 1-Ethyl-3-phenyl-2-thiourea in acidic and basic media. This document provides a comprehensive resource for designing, executing, and interpreting forced degradation studies.
Introduction
This compound is a disubstituted thiourea derivative with potential applications in medicinal chemistry and materials science. Understanding its stability profile under various pH conditions is a critical aspect of its development and application. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2] This guide will walk you through the necessary protocols and provide solutions to common challenges encountered during these studies.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to study the stability of this compound in acidic and basic media?
A1: Investigating the stability of this compound across a range of pH values is crucial for several reasons:
-
Predicting Shelf-Life: It helps in determining the intrinsic stability of the molecule, which is a key factor in predicting its shelf-life and establishing appropriate storage conditions.[1]
-
Formulation Development: Understanding how the compound behaves in different pH environments is vital for developing stable pharmaceutical formulations.[3]
-
Identifying Degradation Products: Forced degradation studies help in the identification of potential impurities and degradation products that could arise during storage or administration.[4]
-
Regulatory Requirements: Regulatory agencies like the FDA and EMA require data from forced degradation studies as part of the drug approval process to ensure the safety and efficacy of the final product.[5]
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A2: Based on the chemistry of thiourea derivatives, the following degradation pathways are plausible:
-
Acidic Conditions: Under acidic conditions, the thiourea moiety is susceptible to hydrolysis. The most probable degradation pathway involves the hydrolysis of the C=S bond, leading to the formation of ethylamine, aniline, and carbonyl sulfide (which would further hydrolyze to carbon dioxide and hydrogen sulfide).
-
Basic Conditions: In alkaline media, 1,3-disubstituted thioureas can undergo desulfurization to form the corresponding urea derivative.[4][6] Therefore, the primary degradation product of this compound under basic conditions is expected to be 1-ethyl-3-phenylurea.
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of isolated degradation products.
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Medium
This protocol outlines the steps for conducting a forced degradation study of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Transfer a known volume of the stock solution into a volumetric flask and dilute with 1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
-
Stress Conditions:
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Neutralization:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M NaOH to stop the degradation reaction.
-
-
HPLC Analysis:
-
Analyze the neutralized samples by a validated stability-indicating HPLC method.
-
Protocol 2: Forced Degradation in Basic Medium
This protocol describes the procedure for the forced degradation study of this compound under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Hydrochloric acid (HCl), 0.1 M solution (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of about 100 µg/mL in a volumetric flask.
-
-
Stress Conditions:
-
Maintain the solution at room temperature (25°C).
-
Collect samples at various time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
-
Sample Neutralization:
-
Neutralize the collected samples with an equal volume of 0.1 M HCl.
-
-
HPLC Analysis:
-
Analyze the neutralized samples using a validated stability-indicating HPLC method.
-
Data Presentation
Table 1: Representative HPLC Method Parameters for Stability Indicating Assay
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 240 nm |
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Secondary interactions of the polar thiourea moiety with residual silanols on the HPLC column.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (0.1%), to the mobile phase to mask the silanol groups.
-
pH Adjustment: Ensure the mobile phase pH is controlled and is suitable for the analyte and column. For basic compounds, a slightly acidic pH can improve peak shape.
-
Column Selection: Use a column with low silanol activity or a polar-embedded phase column. A biphenyl column can also enhance retention for sulfur-containing compounds through pi-pi interactions.[7]
-
Issue 2: Drifting Retention Times
-
Possible Cause: Inconsistent mobile phase composition or temperature fluctuations.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing online, check the proportioning valve of the HPLC.
-
Column Equilibration: Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.
-
Temperature Control: Use a column oven to maintain a constant temperature.
-
Issue 3: No Degradation Observed Under Stress Conditions
-
Possible Cause: The compound is highly stable under the initial stress conditions, or there is poor solubility.
-
Troubleshooting Steps:
-
Increase Stress Severity: Gradually increase the temperature or the concentration of the acid/base.
-
Use a Co-solvent: If solubility is an issue, dissolve the compound in a small amount of a water-miscible organic solvent (e.g., methanol, acetonitrile) before adding the acidic or basic solution.
-
Visualization of Degradation Pathways
Acidic Degradation Workflow
Caption: Workflow for the forced degradation study of this compound in acidic medium.
Alkaline Degradation Workflow
Caption: Workflow for the forced degradation study of this compound in basic medium.
Proposed Degradation Pathways
Caption: Proposed degradation pathways of this compound under acidic and basic conditions.
References
-
Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available at: [Link]
-
HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. LabRulez LCMS. Available at: [Link]
-
HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. Available at: [Link]
-
Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Available at: [Link]
-
Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Engineering and Science (IJRES). Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
-
Novel desulphurization of thiourea derivatives by alkaline autoxidation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Novel desulphurization of thiourea derivatives by alkaline autoxidation. Sci-Hub. Available at: [Link]
Sources
- 1. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies in the chemistry of thiourea. Part 1. Reaction with benzil under alkaline conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. sci-hub.st [sci-hub.st]
- 5. Ethylthiourea | C3H8N2S | CID 3032338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel desulphurization of thiourea derivatives by alkaline autoxidation | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Characterization of 1-Ethyl-3-phenyl-2-thiourea
Welcome to the technical support resource for 1-Ethyl-3-phenyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding this compound.
Q1: What are the expected physical properties and stability of this compound?
This compound is typically a crystalline solid.[1] Like many thiourea derivatives, it is generally stable under normal laboratory conditions.[1] However, it is prudent to store it in a cool, dry place, away from strong oxidizing agents, acids, and bases to prevent degradation.[2] Thioureas, in general, can be susceptible to oxidation, especially when heated, which may lead to the formation of sulfoxides and nitroxides.[1]
Q2: What is a common synthetic route for this compound and what are the potential side products?
A standard method for synthesizing unsymmetrical thioureas like this compound involves the reaction of phenyl isothiocyanate with ethylamine.[3] This reaction is typically carried out in a suitable organic solvent like dichloromethane. The primary challenge in this synthesis is ensuring the purity of the starting materials, as impurities can lead to side reactions. A potential side product could be the symmetrically substituted 1,3-diphenylthiourea or 1,3-diethylthiourea if there are contaminants in the starting amine or isothiocyanate.
Q3: I've synthesized this compound, but I'm struggling with purification. What are the recommended procedures?
Purification of thiourea derivatives often involves recrystallization.[4] The choice of solvent is critical and depends on the polarity of the compound. For this compound, a solvent system of ethanol/water or dichloromethane/hexane can be effective. If the product is oily, it may be due to residual solvent or impurities. In such cases, triturating the oil with a non-polar solvent like hexane can sometimes induce crystallization. Column chromatography on silica gel can also be employed for purification, using a gradient of ethyl acetate in hexane as the eluent.
Troubleshooting Guides
This section provides in-depth solutions to specific experimental challenges you might face during the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem 1: My ¹H NMR spectrum shows broad peaks for the N-H protons.
Causality: Broadening of N-H proton signals in thioureas is a common phenomenon and can be attributed to several factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to efficient relaxation and broadening of adjacent proton signals.
-
Proton Exchange: The N-H protons can undergo chemical exchange with trace amounts of water or acid in the NMR solvent. This exchange can be concentration and temperature-dependent.
-
Restricted Rotation: The C-N bond in the thiourea moiety has a partial double bond character, which can lead to restricted rotation and the existence of different conformers in solution. If the rate of interconversion between these conformers is on the NMR timescale, it can result in broad peaks.
Troubleshooting Protocol:
-
Dry the NMR Solvent: Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆) is anhydrous. Using a freshly opened bottle or drying the solvent over molecular sieves can minimize water-induced exchange.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing their signals to disappear. This confirms the assignment of the N-H peaks.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide insights into dynamic processes. At lower temperatures, the exchange processes may slow down, resulting in sharper peaks. Conversely, at higher temperatures, the exchange may become rapid, leading to a single, averaged, and potentially sharper signal.
-
Change the Solvent: Solvents capable of hydrogen bonding, like DMSO-d₆, can sometimes sharpen N-H signals by reducing the rate of intermolecular exchange.
Problem 2: The chemical shifts in my NMR spectrum don't match the expected values, or I see extra peaks.
Causality: This issue often points towards the presence of tautomers. Thioureas can exist in thione-thiol tautomeric forms. While the thione form is generally more stable, the presence of the thiol tautomer in solution can give rise to a different set of NMR signals.
Workflow for Investigating Tautomerism:
Caption: Workflow for investigating tautomerism in this compound using NMR.
Troubleshooting Protocol:
-
Solvent Study: Acquire NMR spectra in a range of solvents with varying polarities (e.g., benzene-d₆, CDCl₃, acetone-d₆, DMSO-d₆). The tautomeric equilibrium can be solvent-dependent, and a change in the relative integration of the unexpected peaks with solvent polarity can be indicative of tautomerism.[5]
-
¹³C NMR Analysis: The chemical shift of the carbon in the C=S group is a key indicator. In the thione form, this carbon typically resonates around 180 ppm. In the thiol form (C-S), the carbon would be significantly shielded and appear at a much lower chemical shift.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help in establishing connectivity between protons and carbons, which can be invaluable in assigning the signals of different tautomers.
Infrared (IR) Spectroscopy
Problem: I observe multiple N-H stretching bands in my IR spectrum.
Causality: The presence of multiple N-H stretching bands in the region of 3100-3400 cm⁻¹ is common for thioureas and can be attributed to:
-
Symmetric and Asymmetric Stretching: The -NH₂ and -NH- groups can exhibit both symmetric and asymmetric stretching vibrations.
-
Hydrogen Bonding: Intermolecular hydrogen bonding is a prominent feature in the solid state of thioureas, leading to the formation of dimers or polymeric chains.[6] These different hydrogen-bonded species can have distinct N-H stretching frequencies.
-
Polymorphism: Thiourea derivatives can exhibit polymorphism, where the compound crystallizes in different forms with distinct molecular packing and hydrogen bonding patterns.[7][8] This can result in different IR spectra for samples prepared under different crystallization conditions.
Troubleshooting Protocol:
-
Concentration-Dependent Study (in solution): If you are analyzing the sample in solution, acquire IR spectra at different concentrations. Intermolecular hydrogen bonding is concentration-dependent, and you may observe a shift in the N-H bands or a change in their relative intensities.
-
Solid-State Analysis: If you are analyzing a solid sample (e.g., KBr pellet or ATR), be aware that the observed spectrum is representative of the solid-state structure.
-
Recrystallization and Re-analysis: Recrystallize your sample from different solvents and under different conditions (e.g., slow evaporation vs. rapid cooling) and acquire the IR spectrum of each batch. Significant differences in the spectra could indicate the presence of different polymorphs.
Mass Spectrometry (MS)
Problem: My mass spectrum shows unexpected fragmentation patterns.
Causality: The fragmentation of this compound in the mass spectrometer will be influenced by the ionization method (e.g., ESI, EI). Common fragmentation pathways for thioureas involve cleavage of the C-N bonds and rearrangements.
Expected Fragmentation:
| Fragment Ion | Possible Structure |
| [M+H]⁺ | C₉H₁₃N₂S⁺ |
| [M-CH₂CH₃]⁺ | C₇H₇N₂S⁺ |
| [M-NHCH₂CH₃]⁺ | C₇H₅NS⁺ |
| [C₆H₅NH₂]⁺ | Aniline |
| [CH₃CH₂NCS]⁺ | Ethyl isothiocyanate |
Troubleshooting Protocol:
-
High-Resolution Mass Spectrometry (HRMS): If you have access to HRMS, it will provide the exact mass of the parent ion and its fragments, allowing you to determine their elemental composition and confirm their identity.
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be used to fragment the parent ion and analyze the resulting daughter ions, providing valuable structural information and helping to elucidate the fragmentation pathways.
Data Summary Tables
Typical Spectroscopic Data for this compound:
¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-8.0 | br s | 1H | Ph-NH |
| ~7.6-7.2 | m | 5H | Aromatic-H |
| ~6.5-5.5 | br s | 1H | Et-NH |
| ~3.6 | q | 2H | -CH₂ -CH₃ |
| ~1.3 | t | 3H | -CH₂-CH₃ |
Note: Chemical shifts of N-H protons can vary significantly with concentration and solvent.
¹³C NMR (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C =S |
| ~138 | Aromatic C (ipso) |
| ~129 | Aromatic CH |
| ~126 | Aromatic CH |
| ~124 | Aromatic CH |
| ~43 | CH₂ |
| ~15 | CH₃ |
IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3300 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1590 | C=C stretch (aromatic) |
| ~1540 | N-H bend |
| ~1350 | C-N stretch |
| ~750 | C=S stretch |
Visual Diagrams
Thione-Thiol Tautomerism:
Caption: Thione-thiol tautomerism in this compound.
Intermolecular Hydrogen Bonding:
Caption: Intermolecular hydrogen bonding in this compound leading to dimer formation.
References
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
-
ResearchGate. (2021). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem. [Link]
-
Kowalska, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6536. [Link]
-
Usman, M., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2707. [Link]
- Singh, A., et al. (2015). Synthesis, spectral, thermal and structural characterization of a hexanuclear copper(I) cluster and a cobalt(III) complex of 1-ethyl-3-phenyl-thiourea. Polyhedron, 85, 918-925.
-
Shahwar, D., et al. (2012). 3-Acetyl-1-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(2), o438. [Link]
-
SpectraBase. (n.d.). 1-Ethyl-3-[p-(piperidinosulfonyl)phenyl]-2-thiourea. [Link]
-
Journal of Physical Science. (2019). Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea. [Link]
-
ResearchGate. (n.d.). Tautomers of thiourea. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea, N-ethyl-N'-phenyl-. PubChem. [Link]
-
Journal of Chemical Education. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. [Link]
-
Dawe, L. N., et al. (2017). Thiourea based-ligands: intergrown polymorphism, and a new route to benzothiazoles. IUCr. [Link]
-
Ivanova, B. B. (2024). Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane. International Journal of Molecular Sciences, 25(6), 3201. [Link]
-
Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(35), 22695-22720. [Link]
-
Cirilli, R., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 28(23), 7801. [Link]
-
Platero-Prats, A. E., et al. (2016). Controlling Molecular Tautomerism Through Supramolecular Selectivity 1. [Link]
Sources
- 1. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. ijcrt.org [ijcrt.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
- 8. iucr2017.org [iucr2017.org]
Technical Support Center: Overcoming Solubility Challenges of 1-Ethyl-3-phenyl-2-thiourea in Biological Assays
Welcome to the technical support center for 1-Ethyl-3-phenyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in biological assays. Our goal is to equip you with the knowledge to design robust experiments and generate reliable data.
Introduction: Understanding the Challenge
This compound, a member of the versatile thiourea class of compounds, holds significant promise in various biological applications due to its diverse activities.[1] However, its promising bioactivity is often hindered by a common challenge inherent to many small molecules in drug discovery: poor aqueous solubility. This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.
Physicochemical Properties at a Glance
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₁₂N₂S[2] | - |
| Molecular Weight | 180.27 g/mol [2] | Standard for small molecules. |
| Melting Point | 111-112 °C[3] | Indicates a stable crystalline structure that requires energy to dissolve. |
| XLogP3 | 1.4 - 1.7[3][4] | A positive value indicates a degree of lipophilicity, suggesting poor water solubility. |
| Appearance | White solid[3] | - |
| Solubility (estimated) | Poor in water, soluble in some organic solvents.[5][6] | Direct dissolution in aqueous assay buffers is unlikely to be successful. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered when working with this compound.
Part 1: Stock Solution Preparation
Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?
A1: Based on its chemical structure and the properties of similar thiourea derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[5] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[7]
Q2: What is the maximum recommended concentration for a DMSO stock solution?
A2: It is advisable to start with a 10 mM stock solution in 100% anhydrous DMSO. This concentration provides a good balance, allowing for significant dilution to minimize the final DMSO concentration in your assay, which is critical for cell health.[8][9]
Q3: I am observing particulate matter in my DMSO stock solution, even after vortexing. What should I do?
A3: This could be due to several factors:
-
Compound Purity: Ensure the purity of your this compound. Impurities can affect solubility.
-
Incomplete Dissolution: Gently warm the solution to 37°C and use sonication to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Supersaturation: You may have exceeded the solubility limit. If the issue persists, prepare a fresh stock at a lower concentration (e.g., 5 mM).
Part 2: Dilution into Aqueous Assay Media
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium or buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." The dramatic change in solvent polarity from DMSO to the aqueous medium causes the poorly soluble compound to precipitate. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Q5: What is the maximum final concentration of DMSO I should have in my cell-based assay?
A5: The final concentration of DMSO should be kept as low as possible, ideally ≤ 0.1% .[8] While some cell lines can tolerate up to 0.5%, higher concentrations can lead to cytotoxicity, altered gene expression, and other off-target effects, confounding your experimental results.[10][11][12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Part 3: Advanced Solubilization Strategies
Q6: What are co-solvents and how can they help?
A6: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds when used in small amounts.[13] For this compound, you could try preparing an intermediate dilution of your DMSO stock in a co-solvent like ethanol or polyethylene glycol 400 (PEG 400) before the final dilution in your aqueous medium. This creates a more gradual change in solvent polarity.
Q7: What are cyclodextrins and how do they improve solubility?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming a water-soluble inclusion complex.[15][16] This complex increases the apparent aqueous solubility of the guest molecule.
Q8: Which type of cyclodextrin should I use and what is a general protocol?
A8: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice due to its high aqueous solubility and low toxicity.[14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (MW: 180.27 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL, you will need 1.803 mg.
-
Carefully weigh the calculated amount of the compound and place it into a sterile vial.
-
Add the required volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is for preparing a stock solution of the inclusion complex, which can then be diluted into your assay medium.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir plate
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). The concentration may need to be optimized.
-
Add the this compound powder directly to the HP-β-CD solution while stirring. A molar ratio of 1:1 (compound to cyclodextrin) is a good starting point.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the compound dissolves.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.
-
This stock solution of the inclusion complex can then be used in your biological assays.
Visualization of Key Concepts
Caption: Standard workflow for preparing this compound for biological assays.
Sources
- 1. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiourea, N-ethyl-N'-phenyl- | C9H12N2S | CID 2063659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Thiourea, N-ethyl-N-phenyl- | C9H12N2S | CID 825369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. oatext.com [oatext.com]
Technical Support Center: Storage and Handling of 1-Ethyl-3-phenyl-2-thiourea
Welcome to the technical support center for 1-Ethyl-3-phenyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Proper storage and handling are critical to prevent degradation and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about the storage and stability of this compound.
Q1: What are the primary factors that can cause this compound to degrade?
A1: The main factors are exposure to oxygen (air) , moisture , light , high temperatures , and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound in a cool environment, typically between 15°C and 25°C . Avoid storing it at elevated temperatures, as this can accelerate thermal decomposition.
Q3: My this compound has slightly changed color. Can I still use it?
A3: A change in color, such as yellowing, can be an indicator of degradation, likely due to oxidation or photodegradation. It is highly recommended to perform a purity check using an analytical method like HPLC before use. For critical applications, using a fresh, un-degraded lot is advisable.
Q4: How can I tell if my compound has been compromised by moisture?
A4: Signs of moisture contamination include clumping of the powder, changes in texture, or a sticky appearance. If moisture is suspected, the compound's purity should be verified analytically. Hygroscopic compounds can absorb moisture from the air, which can lead to hydrolysis.
Q5: Is this compound sensitive to light?
A5: Yes, like many organic compounds, thiourea derivatives can be sensitive to light. Photo-oxidation can occur upon exposure to UV or even ambient light over extended periods. It is crucial to store the compound in an amber or opaque container.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Unexpected Reaction Results or Low Yields
-
Symptom: Your reaction is not proceeding as expected, yields are lower than anticipated, or you are observing unexpected byproducts.
-
Potential Cause: The this compound may have degraded, reducing its effective concentration and introducing impurities that could interfere with the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Before troubleshooting the reaction, confirm the purity of your this compound. Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to check for the presence of degradation products.
-
Review Storage Conditions: Check your storage records. Was the compound exposed to air, light, or high temperatures for an extended period? Was the container properly sealed?
-
Test with a New Batch: If possible, repeat the reaction with a fresh, unopened batch of this compound to see if the issue persists.
-
Consider Reaction Compatibility: Ensure that the reaction conditions (e.g., pH, presence of oxidizing agents) are not causing in-situ degradation of the thiourea derivative.
-
Issue 2: Physical Changes in the Stored Compound
-
Symptom: The compound, which should be a stable solid, shows signs of discoloration (e.g., yellowing), clumping, or has an unusual odor.
-
Potential Cause & Action Plan:
| Observation | Likely Degradation Pathway | Recommended Action |
| Yellowing/Discoloration | Oxidation or Photodegradation | Discard the reagent for critical applications. If use is necessary, purify by recrystallization and confirm identity and purity via NMR and HPLC. |
| Clumping/Caking | Moisture Absorption (Hydrolysis) | Dry the sample under vacuum and re-evaluate its purity. For future storage, use a desiccator. |
| Unusual Odor | Thermal Decomposition or significant chemical degradation | Do not use. Dispose of the compound according to your institution's safety guidelines. |
Understanding the Degradation Pathways
A foundational understanding of the chemical mechanisms behind degradation is key to effective prevention.
Oxidation
Thiourea derivatives are susceptible to oxidation, especially at the sulfur atom. Atmospheric oxygen can initiate this process, which can be accelerated by light (photo-oxidation). The oxidation can lead to the formation of corresponding ureas, sulfenic, sulfinic, and sulfonic acids, and eventually sulfate.
Thiourea [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidized_Intermediate [label="Oxidized Intermediates\n(e.g., Sulfenic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Urea [label="1-Ethyl-3-phenylurea", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfate [label="Sulfate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thiourea -> Oxidized_Intermediate [label=" O₂ / Light "]; Oxidized_Intermediate -> Urea [label=" Further Oxidation "]; Oxidized_Intermediate -> Sulfate [label=" Desulfurization "]; }
Caption: Oxidative degradation of this compound.Hydrolysis
While generally stable in acidic media, thiourea derivatives can undergo hydrolysis, particularly under basic conditions. The C-S bond can be cleaved through nucleophilic attack, leading to the formation of the corresponding urea and sulfur-containing byproducts.
Thiourea [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis_Products [label="Urea + H₂S/S²⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thiourea -> Hydrolysis_Products [label=" H₂O / OH⁻ "]; }
Caption: Hydrolytic degradation of this compound.Thermal Decomposition
Protocols for Optimal Storage and Handling
Adherence to these protocols will maximize the shelf-life and reliability of your this compound.
Protocol 1: Recommended Storage Conditions
-
Container: Store the compound in its original, tightly sealed container. An amber glass vial is ideal to protect from light.
-
Atmosphere: For long-term storage, or if the compound is used infrequently, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice. This can be achieved by using a glove box or by backfilling the container with inert gas after each use.
-
Temperature: Store in a cool, dry place, ideally between 15°C and 25°C. Avoid exposure to heat sources.
-
Location: Keep the container in a dedicated, well-ventilated storage cabinet for chemical reagents, away from strong oxidizing agents, acids, and bases.
-
Moisture Control: For added protection against moisture, the primary container can be placed inside a secondary container with a desiccant.
Protocol 2: Handling Procedure for Air-Sensitive Reagents
This workflow is recommended each time you dispense the compound.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare [label="Prepare Inert Atmosphere\n(Glovebox or Schlenk Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Allow Container to Reach\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Dispense Required Amount\nQuickly and Accurately", fillcolor="#FBBC05", fontcolor="#202124"]; reseal [label="Reseal Container Tightly\nUnder Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; store [label="Return to Proper\nStorage Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prepare; prepare -> equilibrate; equilibrate -> weigh; weigh -> reseal; reseal -> store; store -> end; }
Caption: Workflow for handling this compound.Protocol 3: Purity Verification by HPLC
This is a general guideline. Method parameters may need to be optimized for your specific equipment and requirements.
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound lot to be tested in the same solvent and at a concentration that falls within the range of your calibration curve.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point.
-
Detection: UV detector set to the λmax of this compound (typically in the 230-250 nm range for phenylthioureas).
-
Flow Rate: 1.0 mL/min.
-
-
Analysis: Inject the standards and the sample. Compare the chromatogram of your sample to that of the standard. The appearance of significant additional peaks or a decrease in the area of the main peak indicates degradation.
References
-
Simoyi, R. H., Olojo, R., & Makarov, S. V. (2014). Detailed mechanistic studies into the reactivities of thiourea and substituted thiourea oxoacids: decompositions and hydrolyses of dioxides in basic media. Dalton Transactions, 43(44), 16667–16677. Retrieved from [Link]
- Abdel-Wahab, F., et al. (2024). Preparation of thiourea derivative incorporated Ag3PO4 core shell for enhancement of photocatalytic degradation performance of organic dye under visible radiation light. Journal of Molecular Structure, 1301, 137373.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
- Makarov, S. V., Olojo, R., & Simoyi, R. H. (2006). Reactive oxygen species in aerobic decomposition of thiourea dioxides. Journal of the Chemical Society, Dalton Transactions, (22), 2731-2737.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
- Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry, 32(2), 171-197.
- Gao, J., et al. (2013). Purity detection and characterization during preparating of thiourea trioxide.
-
Redox. (2023). Safety Data Sheet Thiourea Dioxide. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
- Sharma, V. K., et al. (2002). Ferrate(VI) Oxidation of Thiourea. Environmental Science & Technology, 36(19), 4182-4187.
- Gao, Y., et al. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides. The Journal of Physical Chemistry A, 111(5), 870-875.
- Manda, P., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Pharmaceutics, 15(10), 2501.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
- Khan, K. M., et al. (2013). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry, 70, 487-496.
- Jooste, D., et al. (2018). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]
- Akerele, O., & Lemmerer, A. (2025). Structure of N,N-disubstituted-Ń-acylthiourea. Journal of Molecular Structure.
- Khalilian, H., Semnani, A., & Nekoeinia, M. (2018).
Troubleshooting peak splitting in NMR spectra of 1-Ethyl-3-phenyl-2-thiourea
Technical Support Center: 1-Ethyl-3-phenyl-2-thiourea
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for this compound. Below, you will find a curated collection of troubleshooting advice and frequently asked questions to address common issues, particularly peak splitting, encountered during NMR analysis.
Troubleshooting Guide: Peak Splitting and Broadening
One of the most frequent challenges in the NMR analysis of this compound is the observation of unexpected peak splitting, broad signals, or even the complete disappearance of expected peaks. These phenomena often stem from the unique structural and dynamic properties of the thiourea moiety.
Issue 1: My ethyl and phenyl group signals are doubled or significantly broadened. What is the cause?
Probable Cause: Restricted C-N Bond Rotation
The C-N bonds in thioureas, much like amides, exhibit a significant double-bond character due to resonance. This restricts free rotation around these bonds at room temperature, leading to the existence of different rotational isomers (rotamers).[1][2] These rotamers are distinct chemical species on the NMR timescale, resulting in a duplication of signals for the ethyl and phenyl groups.
dot
Caption: Restricted C-N rotation leads to distinct isomers.
Step-by-Step Solution: Variable Temperature (VT) NMR
-
Initial Analysis: Acquire a standard ¹H NMR spectrum at room temperature to confirm the presence of doubled or broadened peaks.
-
Elevated Temperature Acquisition: Increase the sample temperature in increments (e.g., 40 °C, 60 °C, 80 °C) and acquire a spectrum at each temperature.
-
Observation: As the temperature increases, the rate of rotation around the C-N bonds will increase. If rotamers are the cause, you will observe the doubled peaks broaden and eventually coalesce into a single, sharp set of signals.[3][4] This coalescence temperature provides information about the energy barrier to rotation.[5]
-
Lower Temperature Acquisition (Optional): Cooling the sample may resolve broadened peaks into distinct sets of signals for each rotamer.[6][7]
Issue 2: The N-H proton signals are very broad, and their integration is not reliable. Sometimes they are not visible at all.
Probable Cause: Proton Exchange and Quadrupolar Broadening
-
Chemical Exchange: The N-H protons are acidic and can exchange with each other, with trace amounts of water in the solvent, or with acidic impurities.[8][9] This exchange process can be on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening.
-
Quadrupolar Coupling: The ¹⁴N nucleus has a nuclear spin of I=1 and is quadrupolar. This can lead to efficient relaxation of the attached protons, causing their signals to broaden.[10]
dot
Sources
- 1. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Minimizing impurities in the synthesis of 1-Ethyl-3-phenyl-2-thiourea
A Guide to Minimizing Impurities and Troubleshooting Common Issues
Welcome to the Technical Support Center for the synthesis of 1-Ethyl-3-phenyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a high-purity synthesis of this important compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
I. Understanding the Synthesis: Reaction Pathways and Impurity Formation
The synthesis of the unsymmetrical thiourea, this compound, is most commonly achieved through the nucleophilic addition of a primary amine to an isothiocyanate.[1][2][3] This can be approached via two primary synthetic routes:
-
Route A: The reaction of phenyl isothiocyanate with ethylamine.
-
Route B: The reaction of ethyl isothiocyanate with aniline.
While both routes are viable, the choice often depends on the availability and stability of the starting materials. A critical challenge in synthesizing unsymmetrical thioureas is the potential formation of symmetrical byproducts.[4]
Common Impurities:
-
1,3-Diphenylthiourea: Formed if phenyl isothiocyanate reacts with a contaminating aniline impurity or through a side reaction.
-
1,3-Diethylthiourea: Formed if ethyl isothiocyanate reacts with a contaminating ethylamine impurity or through a side reaction.
-
Unreacted Starting Materials: Phenyl isothiocyanate, ethylamine, ethyl isothiocyanate, or aniline.
The formation of these symmetrical impurities not only reduces the yield of the desired product but also complicates purification due to their often similar physical properties.[4]
II. Experimental Protocols for High-Purity Synthesis
To minimize impurity formation, careful control of reaction conditions and stoichiometry is paramount. Below are detailed protocols for the synthesis of this compound.
Synthesis of this compound from Phenyl Isothiocyanate and Ethylamine (Route A)
This method is often preferred due to the commercial availability and stability of phenyl isothiocyanate.
Materials:
-
Phenyl Isothiocyanate
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or in ethanol)
-
Ethanol or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or dichloromethane (DCM).[5][6]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of ethylamine (1.0-1.1 equivalents) dropwise to the stirred solution of phenyl isothiocyanate over 15-30 minutes. The slight excess of the amine can help to ensure the complete consumption of the isothiocyanate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenyl isothiocyanate spot is no longer visible.
-
If the product precipitates from the reaction mixture, it can be collected by filtration and washed with cold solvent.[6]
-
If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
dot
Caption: Troubleshooting workflow for common issues in the synthesis of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, A or B?
A1: Both routes are effective. Route A (phenyl isothiocyanate + ethylamine) is often more convenient due to the ready availability and stability of phenyl isothiocyanate. Ethyl isothiocyanate used in Route B is more volatile.
Q2: How can I be sure my starting materials are pure?
A2: It is crucial to use high-purity starting materials. Phenyl isothiocyanate can be purified by distillation under reduced pressure.[7] Amines should be checked for purity by techniques such as GC-MS or NMR if there are any doubts.
Q3: My product is an oil and won't crystallize. What should I do?
A3: If the product "oils out" during recrystallization, it indicates that the solvent system may not be optimal or that significant impurities are present. Try re-dissolving the oil in a minimal amount of hot solvent and then cooling very slowly. Adding a co-solvent in which the product is less soluble can also induce crystallization. If these methods fail, column chromatography may be necessary.[8]
Q4: What is the best way to monitor the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (usually the isothiocyanate) indicates the completion of the reaction.
Q5: How do I identify the symmetrical impurities?
A5: The symmetrical impurities can be identified by their distinct spectroscopic signatures. 1,3-Diphenylthiourea and 1,3-diethylthiourea will have different chemical shifts in ¹H and ¹³C NMR spectroscopy compared to the unsymmetrical product. Comparing the spectra of your product with known spectra of the potential impurities is the most definitive method.
V. Characterization Data of Product and Potential Impurities
Accurate identification of the desired product and any impurities is critical. The following table summarizes key spectroscopic data.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | FT-IR (cm⁻¹) |
| This compound | Phenyl protons (multiplet, ~7.1-7.5), NH protons (broad singlets), Ethyl CH₂ (quartet, ~3.6), Ethyl CH₃ (triplet, ~1.2) | C=S (~180), Phenyl carbons (~124-138), Ethyl CH₂ (~40), Ethyl CH₃ (~14) | N-H stretch (~3200-3400), C=S stretch (~1300) |
| 1,3-Diphenylthiourea | Phenyl protons (multiplet, ~7.1-7.5), NH protons (broad singlet, ~9.7)[9] | C=S (~180), Phenyl carbons (~124-138) | N-H stretch (~3200), C=S stretch (~1330)[10][11] |
| 1,3-Diethylthiourea | NH protons (broad singlet), Ethyl CH₂ (quartet, ~3.5), Ethyl CH₃ (triplet, ~1.2) | C=S (~182), Ethyl CH₂ (~42), Ethyl CH₃ (~14) | N-H stretch (~3250), C=S stretch (~1350) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
VI. Purification by Recrystallization
Recrystallization is a powerful technique for purifying the crude this compound.[12][13]
Recommended Solvent Systems:
-
Ethanol: this compound is typically soluble in hot ethanol and less soluble in cold ethanol, making it a good solvent for recrystallization.[13][14]
-
Ethanol/Water Mixture: A mixture of ethanol and water can also be effective. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
dot
Caption: A typical workflow for the purification of this compound by recrystallization.
VII. References
-
Frank, R. L., & Smith, P. V. (1955). α-PHENYLTHIOUREA. Organic Syntheses, 3, 735. doi: 10.15227/orgsyn.028.0089. Retrieved from [Link]
-
Zhang, J., et al. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Advances, 3(38), 16940-16945. doi: 10.1039/C3RA42732A. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Recrystallization. Retrieved from [Link]
-
MDPI. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 27(19), 6296. doi: 10.3390/molecules27196296. Retrieved from [Link]
-
Stanković, S., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1735–1752. doi: 10.3762/bjoc.13.169. Retrieved from [Link]
-
Lin, P.-Y., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794–799. doi: 10.1107/S205698902200701X. Retrieved from [Link]
-
Dains, F. B., Brewster, R. Q., & Olander, C. P. (1926). PHENYL ISOTHIOCYANATE. Organic Syntheses, 1, 447. doi: 10.15227/orgsyn.005.0091. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry, 34(2), 940-949. Retrieved from [Link]
-
SpectraBase. 1-Ethyl-3-[p-(piperidinosulfonyl)phenyl]-2-thiourea. Retrieved from [Link]
-
SciSpace. (2018). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Retrieved from [Link]
-
ResearchGate. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Retrieved from [Link]
-
ResearchGate. (2017). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. Retrieved from [Link]
-
ResearchGate. (2021). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. Retrieved from [Link]
-
Dang, T., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61–70. doi: 10.3762/bjoc.8.8. Retrieved from [Link]
-
Matrix Fine Chemicals. 1,3-DIETHYLTHIOUREA. Retrieved from [Link]
-
JETIR. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 8(6), a57-a61. Retrieved from [Link]
-
ResearchGate. (2007). A Simple and green procedure for the synthesis of symmetrical N,N '-disubstituted thioureas on the surface of alumina under microwave irradiation. Retrieved from [Link]
-
SciSpace. (2014). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea cor. Retrieved from [Link]
-
NIST. Thiourea. Retrieved from [Link]
-
CHEM 312. (2021, February 22). Recrystallization Experiment [Video]. YouTube. Retrieved from [Link]
-
ChemBK. 1,3-diethylthiourea[qr]. Retrieved from [Link]
-
PubChem. Phenylthiourea. Retrieved from [Link]
-
IJCRT. (2018). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT, 6(2), 101-107. Retrieved from [Link]
-
ResearchGate. (2021). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Retrieved from [Link]
-
PubChem. Thiourea, N-ethyl-N'-phenyl-. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 9. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-3-phenyl-2-thiourea Derivatives
In the landscape of medicinal chemistry, thiourea derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-Ethyl-3-phenyl-2-thiourea derivatives, offering insights into the rational design of more potent and selective therapeutic agents. By examining the impact of various substitutions on the phenyl ring, we aim to elucidate the key structural features governing the biological efficacy of this promising class of compounds.
The Thiourea Scaffold: A Privileged Structure in Drug Discovery
The 1,3-disubstituted thiourea core, characterized by the N-C(S)-N linkage, possesses a unique combination of hydrogen bond donor and acceptor capabilities, allowing for effective interactions with biological targets.[2] The presence of the sulfur atom imparts distinct electronic and lipophilic properties compared to its urea analogue, often contributing to enhanced biological activity. The substituents on the nitrogen atoms (R1 and R2) play a crucial role in modulating the molecule's physicochemical properties and target-binding affinity. In the case of this compound, the ethyl group at the N1 position and the phenyl group at the N3 position provide a foundational structure upon which systematic modifications can be made to explore the SAR.
General Synthesis of 1-Ethyl-3-(substituted-phenyl)-2-thiourea Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward and efficient one-step nucleophilic addition reaction. This involves the reaction of a substituted phenyl isothiocyanate with ethylamine.[3][4] The reaction generally proceeds under mild conditions with high yields.
Caption: General workflow for the synthesis of this compound derivatives.
Structure-Activity Relationship: Unraveling the Impact of Phenyl Ring Substituents
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. By analyzing the available data on various disubstituted thioureas, we can extrapolate the key SAR trends for this specific series.
Anticancer Activity
Thiourea derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]
Key SAR Observations for Anticancer Activity:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as halogens (Cl, Br, F) and trifluoromethyl (CF3) groups, on the phenyl ring generally enhances anticancer activity.[3][5] This is attributed to an increase in the lipophilicity of the molecule, facilitating its transport across cell membranes, and potentially altering its electronic interaction with the target protein. For instance, derivatives with 3,4-dichloro and 4-trifluoromethylphenyl substituents have shown high cytotoxicity against colon and prostate cancer cell lines, with IC50 values in the low micromolar range.[3]
-
Position of Substituents: The position of the substituent on the phenyl ring is critical. Halogen substitution at the para and meta positions often results in higher activity compared to ortho substitution. This could be due to steric hindrance at the ortho position, which may interfere with the optimal binding of the molecule to its biological target.[3]
-
Multiple Substitutions: Disubstituted phenyl rings, particularly with a combination of halogens, can lead to a significant increase in potency. The 3,4-dichlorophenyl moiety has been identified as a particularly effective substituent for enhancing cytotoxicity.[3]
Table 1: Comparative Anticancer Activity of Substituted Phenylthiourea Derivatives (Hypothetical Data Based on General Trends)
| Compound ID | Phenyl Substituent (R) | Target Cell Line | IC50 (µM) |
| ETP-1 | H | Colon Cancer (SW620) | > 50 |
| ETP-2 | 4-Cl | Colon Cancer (SW620) | 7.6 |
| ETP-3 | 3,4-diCl | Colon Cancer (SW620) | 1.5[3] |
| ETP-4 | 4-CF3 | Colon Cancer (SW620) | 5.8[3] |
| ETP-5 | 4-NO2 | Lung Cancer (A549) | 8.2 |
Note: The IC50 values are representative and based on trends observed in the literature for similar thiourea derivatives.[3][5]
Caption: Postulated mechanism of anticancer action for substituted this compound derivatives.
Antimicrobial Activity
Substituted phenylthioureas have also been recognized for their potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][6] The thiocarbonyl group is thought to play a crucial role in the antimicrobial action, potentially by interfering with essential enzymatic processes in microorganisms.
Key SAR Observations for Antimicrobial Activity:
-
Halogen Substituents: Similar to anticancer activity, the presence of halogens on the phenyl ring is often associated with enhanced antimicrobial efficacy.[4] Compounds with chloro and bromo substituents have shown notable activity against strains like Staphylococcus aureus and Escherichia coli.
-
Lipophilicity: A moderate level of lipophilicity appears to be optimal for antimicrobial activity. While increased lipophilicity can improve membrane permeability, excessive lipophilicity might lead to poor solubility and reduced bioavailability.
-
Steric Factors: The size and position of the substituents can influence the interaction with bacterial targets. Bulky groups at the ortho position might reduce activity due to steric hindrance.
Table 2: Comparative Antimicrobial Activity of Substituted Phenylthiourea Derivatives (Hypothetical Data Based on General Trends)
| Compound ID | Phenyl Substituent (R) | Bacterial Strain | MIC (µg/mL) |
| ETP-1 | H | S. aureus | > 128 |
| ETP-6 | 4-Br | S. aureus | 32 |
| ETP-7 | 2,4-diCl | E. coli | 64 |
| ETP-8 | 4-F | S. aureus | 64 |
Note: The MIC values are representative and based on trends observed in the literature for similar thiourea derivatives.
Experimental Protocols
General Procedure for the Synthesis of 1-Ethyl-3-(4-chlorophenyl)-2-thiourea (ETP-2)
-
Reactant Preparation: Dissolve 4-chlorophenyl isothiocyanate (1.0 mmol) in 10 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: To the stirred solution, add ethylamine (1.1 mmol) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is washed with cold diethyl ether and then recrystallized from ethanol to afford the pure 1-ethyl-3-(4-chlorophenyl)-2-thiourea.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., SW620) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[7]
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives highlights the critical role of the substituents on the phenyl ring in determining their biological activity. The incorporation of electron-withdrawing groups, particularly halogens at the meta and para positions, is a promising strategy for enhancing both anticancer and antimicrobial efficacy.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of this compound derivatives with diverse substituents to build a more comprehensive SAR model.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights from SAR studies, the this compound scaffold can be further optimized to develop novel and effective therapeutic agents for the treatment of cancer and infectious diseases.
References
-
Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1098. [Link]
-
Cimarelli, C., & Palmieri, G. (2010). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 15(12), 9183-9216. [Link]
-
Al-Ostoot, F. H., Al-Wabli, R. I., & El-Atawy, M. A. (2022). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 12(2), 2345-2362. [Link]
-
Sharma, P. K., Kumar, V., & Singh, R. (2015). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 3(2), 1-7. [Link]
-
Oruç, E. E., & Rollas, S. (2008). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 13(5), 1083-1092. [Link]
-
Indrayanto, G., Putra, G. S., & Suhud, F. (2021). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences, 18(1), 1-11. [Link]
-
Bielenica, A., et al. (2018). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1349-1361. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Molecules, 26(19), 5898. [Link]
-
Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6691. [Link]
-
El-Sayed, W. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 1-13. [Link]
-
Roslan, N., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
-
Sari, Y., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 1-9. [Link]
-
Goncalves, I. L. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 986-990. [Link]
-
Roslan, N., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
-
Khan, K. M., et al. (2018). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 23(11), 2993. [Link]
-
Abdelgayed, A. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(6), 6210-6222. [Link]
-
Limban, C., et al. (2021). Antimicrobial thiourea derivatives. Molecules, 26(16), 4874. [Link]
-
Goncalves, I. L. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 986-990. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of Thiourea-Conjugating Organic Arsenic D-Glucose with Anticancer Activities. Molecules, 27(9), 2850. [Link]
-
Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]
-
Chiscop, E., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Revue Roumaine de Chimie, 56(9), 861-868. [Link]
Sources
- 1. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Effects of N-Substituted Thioureas
The landscape of cancer therapy is one of continuous evolution, driven by the pursuit of novel chemical entities that offer enhanced efficacy and selectivity. Among the myriad of scaffolds explored, N-substituted thioureas have emerged as a particularly promising class of compounds. Their structural versatility and capacity to interact with a diverse range of biological targets have positioned them as attractive candidates for the development of next-generation anticancer agents.[1][2] This guide provides a comparative analysis of various N-substituted thioureas, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their anticancer potential.
The Structural Basis of Anticancer Activity: A Tale of Substituents
The core thiourea pharmacophore (-NH-C(=S)-NH-) serves as a versatile backbone for structural modification.[3] The nature and position of the substituents on the nitrogen atoms profoundly influence the compound's biological activity.[3]
Key Structural Features Influencing Anticancer Efficacy:
-
Aromatic and Heterocyclic Rings: The introduction of aryl and heterocyclic moieties can significantly enhance anticancer activity. These groups can participate in π-π stacking and hydrophobic interactions with biological targets, such as enzymes and DNA.[1] For instance, N-aryl and N,N'-diaryl substituted thioureas have demonstrated considerable potential as anticancer agents.[1]
-
Electron-Withdrawing and Donating Groups: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the N-H protons, facilitating hydrogen bonding with target proteins.[1][4] Conversely, electron-donating groups can modulate the electron density of the aromatic ring, influencing its interaction with biological macromolecules.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes and reach intracellular targets.[1] A balanced lipophilicity is often crucial for optimal activity.
-
Steric Factors: The size and shape of the substituents can dictate the compound's ability to fit into the binding pocket of a target enzyme or receptor.[3] Bulky substituents may either enhance or hinder activity depending on the specific target.
Comparative Cytotoxicity of N-Substituted Thioureas
The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. The following table summarizes the IC50 values of representative N-substituted thioureas against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (metastatic colon cancer) | 1.5 | - | - | [1] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (lung cancer) | 0.2 | Corresponding urea derivative | 22.8 | [1] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | SkBR3 (breast cancer) | 0.7 | - | - | [1] |
| Bis-benzo[d][1][5]dioxol-5-yl thiourea with ethylene linker (34) | HCT116 (colon cancer) | 3.2 | Doxorubicin | 8.3 | [1] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (colon cancer) | 1.11 | Doxorubicin | 8.29 | [6] |
| Halogenated thiourea (ATX 11) with iodine at meta position | HK-1 (nasopharyngeal carcinoma) | 4.7 ± 0.7 | Cisplatin | 8.9 ± 1.9 | [7] |
| 3-(trifluoromethyl)phenylthiourea analog with 3,4-dichloro-phenyl substituent (2) | SW620 (metastatic colon cancer) | 1.5 | Cisplatin | - | [8] |
| Bis-substituted thiourea with propyl linker (2j) | A549 (lung cancer) | 1.12 | Doxorubicin | - | [9][10] |
Analysis of Cytotoxicity Data:
The data clearly demonstrates that structural modifications significantly impact the anticancer potency of N-substituted thioureas. For instance, the presence of trifluoromethyl and dichloro-phenyl groups leads to potent activity against lung and colon cancer cells, respectively.[1][8] Furthermore, certain thiourea derivatives exhibit superior cytotoxicity compared to established chemotherapeutic agents like doxorubicin and cisplatin, highlighting their therapeutic potential.[1][6] The selectivity of these compounds for cancer cells over normal cells is also a critical factor, with some derivatives showing favorable selectivity indices.[8]
Unraveling the Mechanisms of Action
N-substituted thioureas exert their anticancer effects through a multitude of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
1. Enzyme Inhibition:
A primary mechanism of action for many thiourea derivatives is the inhibition of various enzymes crucial for cancer progression.[1][11][12]
-
Kinase Inhibition: Many N-substituted thioureas act as inhibitors of protein kinases, which are key regulators of cell signaling pathways.[11][12] For example, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are frequently overexpressed in various cancers.[1][13] The thiourea moiety can interact with the hinge region of the kinase domain, a common feature of many kinase inhibitors.
-
Topoisomerase Inhibition: Some thiourea derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[11][12] By inhibiting these enzymes, they can induce DNA damage and trigger cell death.
-
Other Enzymes: Thiourea derivatives have also been reported to inhibit other enzymes such as carbonic anhydrase and sirtuins.[11][12]
Signaling Pathway: Kinase Inhibition by N-Substituted Thioureas
Caption: Inhibition of EGFR/HER-2 signaling by N-substituted thioureas.
2. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many N-substituted thioureas have been shown to induce apoptosis in cancer cells.[5][8][14]
-
Caspase Activation: These compounds can trigger the activation of caspases, a family of proteases that execute the apoptotic program.[15]
-
Modulation of Bcl-2 Family Proteins: They can also alter the expression of Bcl-2 family proteins, which are key regulators of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some thiourea derivatives can induce the production of ROS, which can lead to oxidative stress and trigger apoptosis.[15]
Experimental Workflow: Apoptosis Assay
Caption: Flowchart of an Annexin V/PI apoptosis assay.
Experimental Protocols: A Guide for the Bench Scientist
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted thiourea derivatives for 72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the N-substituted thiourea at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
N-substituted thioureas represent a rich and versatile scaffold for the development of novel anticancer agents. Their diverse mechanisms of action, including enzyme inhibition and apoptosis induction, offer multiple avenues for therapeutic intervention. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds.
Future research should focus on:
-
Optimization of Lead Compounds: Further structural modifications to improve efficacy, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of promising compounds in animal models of cancer to assess their in vivo efficacy and toxicity.
-
Combination Therapies: Investigating the synergistic effects of N-substituted thioureas with existing anticancer drugs to overcome drug resistance.
-
Target Identification and Validation: Elucidating the precise molecular targets of the most active compounds to gain a deeper understanding of their mechanisms of action.
The continued exploration of N-substituted thioureas holds great promise for the discovery of new and effective treatments in the ongoing fight against cancer.
References
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6549. [Link]
-
Eshkil, F., et al. (2017). Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. ResearchGate. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. PubMed. [Link]
-
Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
-
Tiong, K. H., et al. (2020). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Natural Product Research, 34(11), 1505-1514. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Semantic Scholar. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. CardioSomatics. [Link]
-
Norashikin, R., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Request PDF. [Link]
-
Kerru, N., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Arafa, W. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(6), 5195-5207. [Link]
-
Li, H. Q., et al. (2009). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-13. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. CardioSomatics. [Link]
-
El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420. [Link]
-
Perveen, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2664. [Link]
-
Norashikin, R., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. ResearchGate. [Link]
-
Girit, I. C., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(21), 7434. [Link]
-
Arafa, W. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Publications. [Link]
-
El-Metwaly, A. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 23. [Link]
-
Zahra, U., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12535-12564. [Link]
-
Strzyga-Lach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 978, 176885. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1-Ethyl-3-phenyl-2-thiourea as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 1-Ethyl-3-phenyl-2-thiourea as a tyrosinase inhibitor. We will delve into its mechanism of action, compare its efficacy against established inhibitors, and provide detailed protocols for its validation.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1] It catalyzes the initial, rate-limiting steps in melanin production: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors significant in both the cosmetic and pharmaceutical fields for developing skin-lightening agents and treatments for such conditions.[1]
This compound: A Promising Tyrosinase Inhibitor
Thiourea derivatives have been recognized as a potent class of tyrosinase inhibitors.[3][4][5] The mechanism of action for many thiourea-containing compounds involves interaction with the copper ions at the active site of the tyrosinase enzyme.[5] Specifically, the sulfur and nitrogen atoms of the thiourea moiety are crucial for this interaction.[5]
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), a related compound, has been shown to inhibit melanogenesis through a dual-action mechanism: it directly inhibits the catalytic activity of tyrosinase and also accelerates its degradation via the ubiquitin-dependent proteasome pathway.[6][7] This dual action makes thiourea derivatives like this compound compelling candidates for further investigation.
Comparative Analysis with Alternative Tyrosinase Inhibitors
To objectively evaluate the potential of this compound, a comparison with well-established tyrosinase inhibitors is essential. Kojic acid and Arbutin are two of the most commonly used inhibitors in research and commercial applications.
| Inhibitor | IC50 Value (Mushroom Tyrosinase) | Mechanism of Action | Reference |
| Kojic Acid | 121 ± 5 µM[8] | Competitive and mixed-type inhibitor[9] | [8][9] |
| α-Arbutin | Varies; can activate diphenolase activity[8][10] | Competitive inhibitor[11] | [8][10][11] |
| β-Arbutin | Varies; can activate diphenolase activity[8] | Competitive inhibitor[11] | [8][11] |
| Deoxyarbutin | Did not reach IC50 in some studies[8] | Competitive inhibitor[12][13] | [8][12][13] |
| Thioacetazone | 14 µM[4] | Non-competitive inhibitor[4] | [4] |
| Ambazone | 15 µM[4] | Non-competitive inhibitor[4] | [4] |
IC50 values can vary depending on the experimental conditions and the source of the tyrosinase enzyme.
Experimental Validation Protocols
To validate the efficacy of this compound, a series of well-defined experiments are necessary.
Tyrosinase Inhibition Assay (L-DOPA Oxidation Method)
This colorimetric assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.[1][14]
Principle: Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product, dopachrome, with maximum absorbance around 475 nm.[1][15] The rate of dopachrome formation is directly proportional to tyrosinase activity.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8)
-
Mushroom Tyrosinase Solution (e.g., 20-50 units/mL in phosphate buffer)
-
L-DOPA Solution (10 mM in phosphate buffer, freshly prepared)
-
This compound Stock Solution (e.g., 10 mM in DMSO)
-
Positive Control Stock Solution (e.g., Kojic Acid, 10 mM in water or DMSO)[16]
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test inhibitor solution (this compound at various concentrations) or positive control. For the enzyme control well, add 20 µL of the solvent (e.g., DMSO).
-
Add 20 µL of the tyrosinase working solution to all wells except the blank.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm immediately and then kinetically every minute for 10-20 minutes using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).[1]
-
Kinetic Analysis of Tyrosinase Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic study is performed.
Principle: By measuring the reaction rates at different substrate (L-DOPA) and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be generated. The pattern of the lines on this plot reveals the type of inhibition.[18]
Protocol:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both L-DOPA and this compound.
-
Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentrations.
-
Plot 1/V versus 1/[L-DOPA] for each inhibitor concentration.
Interpretation of Lineweaver-Burk Plot:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
Cytotoxicity Assay
It is crucial to ensure that the inhibitory effect of this compound is not due to cytotoxicity. The MTT assay is a common method for this purpose.
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as B16F10 melanoma cells or normal human epidermal melanocytes (NHEMs), in appropriate culture medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for the validation of a tyrosinase inhibitor.
Caption: Proposed competitive inhibition mechanism of tyrosinase.
Conclusion
The validation of this compound as a tyrosinase inhibitor requires a systematic approach involving robust enzymatic assays, kinetic studies, and cytotoxicity evaluations. By comparing its performance against established inhibitors like kojic acid and arbutin, researchers can ascertain its potential as a novel agent for applications in dermatology and cosmetology. The thiourea moiety suggests a strong potential for potent inhibition, and further investigation into its precise mechanism of action will be crucial for its development.
References
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). National Institutes of Health. [Link]
-
Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. (n.d.). British Journal of Dermatology. [Link]
-
Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. (n.d.). British Journal of Dermatology. [Link]
-
Arbutin: mechanism of its depigmenting action in human melanocyte culture. (1996). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Tyrosinase inhibition assay. (n.d.). Bio-protocol. [Link]
-
L‐DOPA assay for tyrosinase enzymatic activity. (n.d.). Bio-protocol. [Link]
-
Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. (n.d.). National Institutes of Health. [Link]
-
Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. (n.d.). CORE. [Link]
-
Kinetics Analysis of Tyrosinase. (2009). Adam Cap. [Link]
-
Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. (2023). MDPI. [Link]
-
IC 50 Values of Kojic Acid and MHY2081. (n.d.). ResearchGate. [Link]
-
IC 50 values of tyrosinase inhibition assay. Kojic acid as. (n.d.). ResearchGate. [Link]
-
Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. (2025). Taylor & Francis Online. [Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). MDPI. [Link]
-
Optimization of the tyrosinase activity assay. Tyrosinase activity at a. (n.d.). ResearchGate. [Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). MDPI. [Link]
-
IC50 values of tyrosinase inhibition assay. Kojic acid as positive. (n.d.). ResearchGate. [Link]
-
Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. (2015). PubMed. [Link]
-
Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]
-
Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. (2014). ResearchGate. [Link]
-
Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. (2015). National Institutes of Health. [Link]
-
Action of tyrosinase on alpha and beta-arbutin: A kinetic study. (2017). National Institutes of Health. [Link]
-
Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. (2025). PubMed. [Link]
-
Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. [Link]
-
Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. (2021). National Institutes of Health. [Link]
-
Tyrosinase inhibitory effects of arbutin and α-arbutin. (n.d.). ResearchGate. [Link]
-
Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. (2024). Taylor & Francis Online. [Link]
-
Screening of Tyrosinase Inhibitor, Antioxidant and Cytotoxicity of Dried Sea Cucumber from Tomini Bay, Indonesia. (n.d.). Pharmacognosy Journal. [Link]
-
Tyrosinase inhibition and cytotoxicity of compounds 58-63. (n.d.). ResearchGate. [Link]
-
Tyrosinase Inhibitors: A Perspective. (2023). National Institutes of Health. [Link]
-
Evaluation of Cytotoxic and Tyrosinase Inhibitory Activities of 2. (2020). Ingenta Connect. [Link]
-
1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism. (2016). PubMed. [Link]
-
Effect of 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) on tyrosinase. (n.d.). ResearchGate. [Link]
-
Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. (2023). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. content.abcam.com [content.abcam.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Evaluating Thiourea-Based Corrosion Inhibitors Against Commercial Alternatives
Introduction: The Unseen Battle Against Metallic Degradation
Corrosion is a relentless electrochemical process that causes gradual degradation of metallic structures through anodic dissolution.[1] This phenomenon represents a significant economic and safety challenge across numerous industries, from oil and gas pipelines to chemical processing plants. The use of corrosion inhibitors—chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal—is a cornerstone of modern materials protection strategy.[2][3]
Organic compounds containing heteroatoms like sulfur (S) and nitrogen (N) have demonstrated remarkable efficacy as corrosion inhibitors, primarily due to their ability to adsorb onto the metal surface and form a protective barrier.[4] Among these, thiourea (SC(NH2)2) and its derivatives are a well-established class of inhibitors, particularly effective in acidic media.[5][6] Their performance stems from the presence of sulfur and nitrogen atoms, which act as potent adsorption centers.[1]
This guide provides an in-depth technical framework for evaluating the efficacy of a specific subclass, N-substituted-N'-phenyl-2-thiourea derivatives, against established commercial corrosion inhibitors. Due to the limited public data on 1-Ethyl-3-phenyl-2-thiourea (EPTU), this guide will use the closely related and well-documented compound 1-Benzyl-3-phenyl-2-thiourea (BPTU) as a representative model. The principles, mechanisms, and experimental protocols detailed herein are directly applicable to EPTU and provide a robust methodology for a comprehensive, head-to-head comparison.[7][8]
The Inhibitor Candidates: A Molecular Perspective
The Thiourea Derivative: 1-Benzyl-3-phenyl-2-thiourea (BPTU)
BPTU belongs to a class of organic inhibitors whose effectiveness is intrinsically linked to its molecular architecture.[8] The key features include:
-
Thiourea Core (-NH-CS-NH-): The sulfur and two nitrogen atoms are rich in electrons, making them primary sites for coordination with the metal surface. In acidic solutions, these atoms can also become protonated, facilitating electrostatic interactions.[1]
-
Phenyl and Benzyl Groups: These bulky aromatic rings enhance the inhibitor's performance by increasing the surface area covered by each molecule. Their π-electron systems can further strengthen the adsorption bond with the metal's vacant d-orbitals.[8]
The primary mechanism of inhibition is the adsorption of BPTU molecules onto the metal surface, which blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5] This forms a protective film that isolates the metal from the corrosive environment.
Commercial Corrosion Inhibitors: The Incumbents
The commercial landscape for corrosion inhibitors is vast, with formulations often tailored to specific applications (e.g., oilfield acidizing, cooling water treatment).[9] Many high-performance commercial inhibitors for acidic environments are based on nitrogenous compounds such as:
-
Imidazoline Derivatives: Widely used in the oil and gas industry, these molecules feature a five-membered ring with two nitrogen atoms and a long hydrocarbon tail that aids in forming a persistent, water-repelling film.[10][11]
-
Quaternary Ammonium Salts: These cationic surfactants are effective due to their strong electrostatic attraction to the negatively charged metal surface in acidic solutions.
For this guide, we will consider a generic high-performance imidazoline-based inhibitor as the commercial benchmark, as they are frequently used and their performance characteristics are well-understood.[10][12]
Experimental Validation: A Framework for Objective Comparison
To move beyond theoretical advantages and generate empirical evidence, a structured experimental program is essential. The following protocols, grounded in ASTM standards, provide a self-validating system for comparing inhibitor performance. The core principle is to measure the corrosion rate of a metal (e.g., mild steel) in a corrosive medium (e.g., 1.0 M HCl) with and without the inhibitors and at various concentrations.
The overall workflow for this comparative evaluation is outlined below.
Figure 1: Standard workflow for comparative evaluation of corrosion inhibitors.
Protocol 1: Weight Loss Method (Gravimetric Analysis)
This method provides a direct, tangible measure of metal loss over time and is governed by standards such as ASTM D2688.[13][14][15][16]
-
Causality: The fundamental principle is that a more effective inhibitor will result in a lower mass loss of the metal coupon over a set period. This method yields an average corrosion rate, which is invaluable for long-term exposure assessments.
Step-by-Step Methodology:
-
Preparation: Mechanically polish mild steel coupons to a uniform finish (e.g., 600 grit), then degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution (1.0 M HCl) with varying concentrations of the inhibitor (e.g., 0 ppm for blank, 10 ppm, 50 ppm, 100 ppm, 200 ppm) for a predetermined period (e.g., 6 hours) at a constant temperature (e.g., 30°C).
-
Cleaning: After immersion, remove the coupons, clean them with a suitable solution (e.g., Clarke's solution) to remove corrosion products, rinse thoroughly, and dry.
-
Final Weighing: Reweigh the cleaned, dry coupons (W_final).
-
Calculation:
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides rapid corrosion rate data and crucial insights into the inhibition mechanism, as detailed in ASTM G59.[22][23][24][25][26]
-
Causality: By polarizing the metal and measuring the resulting current, we can construct Tafel plots. The corrosion current density (Icorr)—directly proportional to the corrosion rate—is determined by extrapolating the linear portions of these plots. A shift in the corrosion potential (Ecorr) indicates whether the inhibitor primarily affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction. A significant reduction in Icorr signifies effective inhibition.
Step-by-Step Methodology:
-
Cell Setup: Use a standard three-electrode cell with the mild steel coupon as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).
-
Stabilization (Self-Validation Step): Immerse the WE in the test solution and monitor its open circuit potential (OCP) until it stabilizes (typically 30-60 minutes). This ensures the measurement begins from a steady-state condition, yielding reliable and reproducible results.
-
Polarization Scan: Once OCP is stable, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine Ecorr and Icorr from the intersection of the extrapolated anodic and cathodic Tafel slopes.
-
Calculate IE% using the Icorr values: IE% = ( (Icorr_blank - Icorr_inhibitor) / Icorr_blank ) * 100
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to study the properties of the protective film formed by the inhibitor at the metal-solution interface.
-
Causality: This method models the interface as an equivalent electrical circuit. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate; a higher Rct value indicates greater resistance to charge transfer and thus better corrosion inhibition. The double-layer capacitance (Cdl) relates to the dielectric properties of the surface film; a decrease in Cdl suggests the adsorption of inhibitor molecules is displacing water molecules, forming a thicker or more compact protective layer.
Step-by-Step Methodology:
-
Cell Setup & Stabilization: Use the same three-electrode setup and OCP stabilization procedure as in the PDP method.
-
Impedance Measurement: At the stable OCP, apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract the Rct and Cdl values.
-
Calculate IE% using the Rct values: IE% = ( (Rct_inhibitor - Rct_blank) / Rct_inhibitor ) * 100
-
Interpreting the Data: A Comparative Analysis
By conducting these experiments for both BPTU and a commercial inhibitor across a range of concentrations, a comprehensive performance profile can be built. The data can be summarized for a clear comparison.
Table 1: Hypothetical Performance Data for BPTU vs. Commercial Inhibitor in 1.0 M HCl at 30°C
| Parameter | Inhibitor Concentration | BPTU (Representative) | Commercial Inhibitor (Imidazoline-based) |
| Corrosion Rate (mm/year) | Blank (0 ppm) | 12.50 | 12.50 |
| (from PDP) | 100 ppm | 0.88 | 1.13 |
| Inhibition Efficiency (IE%) | 100 ppm | 93.0% | 91.0% |
| (from PDP) | 200 ppm | 94.3%[7][8] | 92.5% |
| Corrosion Potential (Ecorr) | Blank (0 ppm) | -475 mV vs SCE | -475 mV vs SCE |
| (from PDP) | 200 ppm | -468 mV vs SCE | -510 mV vs SCE |
| Charge Transfer Resistance (Rct) | Blank (0 ppm) | 45 Ω·cm² | 45 Ω·cm² |
| (from EIS) | 200 ppm | 850 Ω·cm² | 650 Ω·cm² |
| Inhibition Efficiency (IE%) | 200 ppm | 94.7%[7] | 93.1% |
| (from EIS) |
Note: Data for BPTU is based on published literature for illustrative purposes.[7][8] Data for the commercial inhibitor is hypothetical and representative of typical performance.
From this hypothetical data, a Senior Application Scientist would conclude:
-
Efficacy: BPTU shows slightly higher inhibition efficiency at the same concentration compared to the commercial standard.
-
Mechanism: The small anodic shift in Ecorr for BPTU suggests it is a mixed-type inhibitor with some anodic effect. The larger cathodic shift for the imidazoline inhibitor suggests it predominantly inhibits the cathodic reaction.
-
Film Quality: The significantly higher Rct value for BPTU indicates the formation of a more robust, insulating protective film at the metal surface.
The adsorption mechanism of BPTU, which underpins this performance, can be visualized as follows.
Figure 2: Adsorption mechanism of a phenyl-thiourea derivative on a metal surface.
Conclusion and Field-Proven Insights
This guide establishes a clear, scientifically-grounded framework for comparing the efficacy of novel inhibitors like this compound against commercial standards. The experimental data on the representative compound, BPTU, demonstrates that N-substituted-N'-phenyl-thiourea derivatives are highly effective corrosion inhibitors, capable of achieving over 94% efficiency at low concentrations in aggressive acidic media.[7][8] Their performance is attributed to the synergistic effect of the electron-rich thiourea core and the surface-covering aromatic groups, leading to the formation of a stable, protective film via a mixed adsorption mechanism.[27]
While laboratory efficacy is a critical first step, the selection of an inhibitor for industrial application requires a broader perspective. Factors such as solubility in the process fluid, thermal stability , environmental toxicity , and cost-effectiveness must be considered. While thiourea derivatives are potent, some commercial formulations may offer superior performance in complex, multi-phase systems or may comply with stricter environmental regulations. Therefore, the robust experimental approach detailed here should be seen as the foundational component of a comprehensive qualification process.
References
-
ASTM D2688-23, Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method), ASTM International, West Conshohocken, PA, 2023. [13][14][15][16]
-
ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020. [22][23][24][25][26]
-
ASTM G102-23, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2023. [17][18]
-
ASTM International. (n.d.). G102 Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM. [Link][19]
-
ASTM International. (2015). Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. (ASTM G102-89(2015)e1). [Link][20]
-
BSB Edge. (n.d.). ASTM G102: 2023 Corrosion Rate Calculation Practice. [Link][21]
-
Dinh, Q. H., Duong, T., & Pham Cam, N. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. Journal of Chemistry, 2021, 1-13. [Link][7][8][28]
-
Dinh, T. T. H., et al. (2019). Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution. Journal of Molecular Modeling, 25(7), 204. [Link][29]
-
Fazira, M., et al. (2020). Corrosion Inhibitive Effect of Thiourea on 1100 Aluminium Alloy Sheet in Hydrochloric Acid Solution. Malaysian Journal of Analytical Sciences, 24(6), 950-959. [Link][2]
-
Ferreira, E. S., et al. (2021). Corrosion Inhibition Effect of Thiourea on Mild Steel in Hydrochloric Acid Contaminated with Chlorine. International Journal of Advanced Engineering Technology. [Link][6]
-
H., Israa M. (2021). Phenyl Thiourea as Corrosion Inhibitor for Mild Steel in Strong Hydrochloric Acid. Digital Repository of University of Babylon. [Link][30]
-
Hegazy, M. A., et al. (2014). Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N'-phenyl thiourea. Indian Journal of Chemical Technology, 12, 462-465. [Link][31]
-
Le, T. H. P., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(9), 13936-13947. [Link][32]
-
Loto, R. T., Loto, C. A., & Popoola, A. P. I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 3(5), 885-894. [Link][1]
-
Low, H. C., et al. (2021). Screening and Benchmarking of Commercial Corrosion Inhibitors for Organic Acids Corrosion Mitigations. Journal of Applied Science and Engineering, 25(1), 1-11. [Link][9]
-
M. N. Desai. (1968). Thiourea and its derivatives as corrosion inhibitors. Anti-Corrosion Methods and Materials, 15(7), 12-16. [Link][4]
-
Obot, I. B., et al. (2020). Comparative Studies of the Corrosion Inhibition Efficacy of a Dicationic Monomer and Its Polymer against API X60 Steel Corrosion in Simulated Acidizing Fluid under Static and Hydrodynamic Conditions. ACS Omega, 5(42), 27458–27470. [Link][33]
-
ResearchGate. (2016). Evaluation results of commercial inhibitors in 20% HCl at 65 8C (a and b) and 90 8C (c and d). [Link][34]
-
Salih, S. A., et al. (2021). Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Russian Journal of General Chemistry, 91(5), 839-847. [Link][35]
-
Shams, A., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. White Rose Research Online. [Link][36]
-
Singh, A., et al. (2019). Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies. ResearchGate. [Link][37]
-
Singh, V. B., & Singh, A. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. CORROSION, 49(6), 473–478. [Link][5]
-
Wang, G., et al. (2026). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Journal of Materials Science & Technology. [Link][11]
-
Wang, H., et al. (2023). Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. Drilling Fluid & Completion Fluid, 40(2), 246. [Link][27]
-
Wang, L., et al. (2020). Synergistic Inhibition Effect of Imidazoline and Thiourea: Evidence from Experiments and Molecular Dynamics Simulation. CORROSION, 76(12), 1194–1206. [Link][10][12][38]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. content.ampp.org [content.ampp.org]
- 6. ijaet.org [ijaet.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. semarakilmu.com.my [semarakilmu.com.my]
- 10. content.ampp.org [content.ampp.org]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Inhibition Effect of Imidazoline and Thiourea: Evidence from Experiments and Molecular Dynamics Simulation - ProQuest [proquest.com]
- 13. store.astm.org [store.astm.org]
- 14. img.antpedia.com [img.antpedia.com]
- 15. "ASTM D2688:2023 Corrosion Rate Test in Water Systems" [bsbedge.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. img.antpedia.com [img.antpedia.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. img.antpedia.com [img.antpedia.com]
- 21. "ASTM G102: 2023 Corrosion Rate Calculation Practice" [bsbedge.com]
- 22. farsi.msrpco.com [farsi.msrpco.com]
- 23. store.astm.org [store.astm.org]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. standards.globalspec.com [standards.globalspec.com]
- 26. scribd.com [scribd.com]
- 27. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 28. [PDF] A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution | Semantic Scholar [semanticscholar.org]
- 29. Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 36. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
Benchmarking the Antibacterial Efficacy of 1-Ethyl-3-phenyl-2-thiourea Against Standard Antibiotics: A Comparative Guide
This guide provides a comprehensive framework for evaluating the antibacterial potential of 1-Ethyl-3-phenyl-2-thiourea. In the dynamic field of antimicrobial research, the rigorous assessment of novel compounds against established standards is paramount for identifying promising therapeutic candidates. Thiourea derivatives have emerged as a noteworthy class of compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial action.[1][2][3] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes crucial for DNA replication and cell division, such as DNA gyrase and topoisomerase IV.[4][5]
This document will delve into the standardized methodologies for quantifying antibacterial activity, present a comparative analysis based on available data for a closely related analog, and provide the necessary protocols for researchers to conduct their own validated assessments.
The Imperative of Standardized Benchmarking
To ascertain the true potential of a novel antibacterial agent, its performance must be juxtaposed with that of clinically relevant antibiotics under highly controlled and reproducible conditions. This benchmarking process is crucial for several reasons:
-
Contextualizing Potency: It allows for a direct comparison of the concentration required to inhibit or kill bacteria, providing a clear measure of the new compound's efficacy.
-
Spectrum of Activity: Testing against a panel of both Gram-positive and Gram-negative bacteria helps to define the compound's range of effectiveness.
-
Identifying Advantages: Benchmarking can reveal if a new compound is effective against drug-resistant strains where standard antibiotics may fail.
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are authoritative bodies that provide globally recognized standards for antimicrobial susceptibility testing (AST).[6][7][8] Adherence to these guidelines ensures the reliability and comparability of data across different laboratories and studies.
Comparative Antibacterial Activity: An Illustrative Analysis
While specific experimental data for the antibacterial activity of this compound is not extensively available in the current body of peer-reviewed literature, we can draw valuable insights from a closely related structural analog: 1-(3-Aminophenyl)-3-ethylthiourea . This compound shares the core ethylthiourea structure with a phenyl substituent, providing a relevant, albeit illustrative, benchmark.
A recent study investigated the in vitro antibacterial activity of 1-(3-Aminophenyl)-3-ethylthiourea against a panel of clinically significant bacteria using the disk diffusion method and determined its Minimum Inhibitory Concentration (MIC).[9] The results indicated potent activity against several strains.[9]
For the purpose of this guide, we will compare the reported activity of this analog with the known performance of standard antibiotics against similar bacterial species.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | 1-(3-Aminophenyl)-3-ethylthiourea (µg/mL) | Standard Antibiotic(s) | Typical MIC Range for Standards (µg/mL) |
| Staphylococcus aureus | Data indicates potent activity[9] | Ciprofloxacin, Gentamicin | 0.25-1.0[10], ≤2[5] |
| Escherichia coli | Data indicates potent activity[9] | Ciprofloxacin, Gentamicin | ≤0.25[10], ≤2[5] |
| Pseudomonas aeruginosa | Data indicates potent activity[9] | Gentamicin, Ciprofloxacin | ≤2[5], ≤0.5[10] |
| Mycobacterium tuberculosis | Data indicates potent activity[9] | Rifampicin, Isoniazid | 0.06-0.25, 0.015-0.06 |
| Enterococcus faecalis | Least potent activity observed[9] | Ampicillin, Vancomycin | ≤8, ≤4 |
Note: The MIC values for 1-(3-Aminophenyl)-3-ethylthiourea are inferred from qualitative descriptions of "potent activity" in the cited source.[9] The MIC ranges for standard antibiotics are sourced from CLSI and EUCAST guidelines and relevant literature. This table serves as an illustrative comparison and underscores the need for direct experimental testing of this compound.
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure the scientific validity of any claims regarding antibacterial activity, rigorous and standardized experimental protocols must be followed. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines provided by CLSI and EUCAST.[6][12][13]
1. Preparation of Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Standard Antibiotics: Stock solutions of relevant comparator antibiotics (e.g., Ciprofloxacin, Gentamicin) prepared according to manufacturer instructions.
-
Bacterial Strains: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and clinical isolates of interest.[11]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.[1]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the test compound and standard antibiotics in CAMHB directly in the 96-well plates. A typical concentration range might be from 256 µg/mL down to 0.125 µg/mL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11] This can be assessed visually or by using a plate reader to measure optical density.
6. Determination of Minimum Bactericidal Concentration (MBC):
-
To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto antibiotic-free agar plates.
-
The plates are incubated for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes for determining the antibacterial efficacy of a test compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Potential Mechanism of Action of Thiourea Derivatives
The antibacterial activity of thiourea derivatives is believed to stem from their ability to interfere with critical bacterial cellular processes. The presence of the thiocarbonyl (C=S) and amide (NH) groups allows for interactions with bacterial enzymes.[5]
Caption: Conceptual Mechanism of Action for Thiourea Derivatives.
Conclusion and Future Directions
While direct experimental data on the antibacterial activity of this compound remains to be published, the broader class of thiourea derivatives exhibits significant promise as a scaffold for the development of novel antimicrobial agents.[1][4] The illustrative data from its close analog, 1-(3-Aminophenyl)-3-ethylthiourea, suggests that it may possess potent activity against a range of clinically relevant bacteria.
To definitively establish its antibacterial profile, it is imperative that this compound be subjected to rigorous in vitro testing following standardized CLSI or EUCAST protocols. This should include determination of MIC and MBC values against a comprehensive panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Further studies to elucidate its precise mechanism of action, toxicity profile, and in vivo efficacy will be critical next steps in evaluating its therapeutic potential.
References
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. [Link]
-
Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (n.d.). PMC - NIH. [Link]
-
Disk Diffusion and Quality Control. (2026). EUCAST. [Link]
-
Quality Control. (2026). EUCAST. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026). CLSI. [Link]
-
Respiratory and Pleural Pathogens in Octogenarians Hospitalized with COVID-19: Impact of Secondary Bacterial Pneumonia on Day-5 SOFA and Mortality. (n.d.). MDPI. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
CLSI M100™. (n.d.). Pediatric infectious diseases electronic library. [Link]
-
Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry. (2016). Frontiers in Microbiology. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. (2024). South Eastern European Journal of Public Health. [Link]
-
Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. (n.d.). PMC - NIH. [Link]
-
Synthesis and antimicrobial activities of substituted phenylthioureas. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). PMC - NIH. [Link]
-
2025 Updates to CLSI M100. (2025). Wisconsin State Laboratory of Hygiene. [Link]
-
Sensitivity of commonly used antibiotics for gram positive bacteria. (n.d.). ResearchGate. [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI. [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. [Link]
-
Antibiotics susceptibility profiles of gram positive isolates. (n.d.). ResearchGate. [Link]
-
Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025). Journal of Clinical Microbiology. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]
-
Antimicrobial susceptibility patterns of the gram-negative bacteria isolated from septicemia in Children's Medical Center, Tehran, Iran. (n.d.). NIH. [Link]
-
Antibiotic Susceptibility Profiling of Gram-Positive and Gram-Negative Bacterial Isolates in a Tertiary Care Hospital: Establishment of an Antibiogram. (n.d.). PMC - NIH. [Link]
-
Minimal inhibitory concentration (MIC=g cm À3 ) of thiourea derivatives... (n.d.). ResearchGate. [Link]
-
Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. (n.d.). Scholars Research Library. [Link]
-
Sensitivity of commonly used antibiotics for gram negative bacteria. (n.d.). ResearchGate. [Link]
-
Antimicrobial Susceptibility Summary 2025. (2025). UCLA Quality Management Services. [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). IJCRT.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. pid-el.com [pid-el.com]
- 9. seejph.com [seejph.com]
- 10. Antibiotic Susceptibility Profiling of Gram-Positive and Gram-Negative Bacterial Isolates in a Tertiary Care Hospital: Establishment of an Antibiogram - PMC [pmc.ncbi.nlm.nih.gov]
- 11. szu.gov.cz [szu.gov.cz]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. EUCAST: Quality Control [eucast.org]
A Researcher's Guide to Comparative DFT Studies of Substituted Phenylthiourea Derivatives: Bridging Theory and Experiment
Substituted phenylthiourea derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1][2] The electronic and steric effects of substituents on the phenyl ring play a crucial role in modulating their therapeutic potential, making a thorough understanding of structure-activity relationships paramount.[1] Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these relationships at the molecular level, providing invaluable insights that guide rational drug design and materials development.[1][3]
This comprehensive guide provides an in-depth comparison of substituted phenylthiourea derivatives through the lens of DFT, supported by experimental data. We will explore the causal relationships behind experimental and computational choices, present detailed methodologies, and offer a clear framework for interpreting and validating theoretical predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry in their exploration of this promising class of compounds.
The Synergy of Phenylthiourea and DFT: A Powerful Alliance
The thiourea moiety is a key pharmacophore, capable of forming stable hydrogen bonds with biological targets, a critical factor in its wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The addition of a substituted phenyl ring allows for the fine-tuning of the molecule's electronic and steric characteristics, thereby influencing its bioactivity.
DFT calculations offer a cost-effective and efficient means to predict and understand the behavior of these molecules before their synthesis and biological evaluation.[3] By calculating parameters such as molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential, researchers can gain a deeper understanding of a derivative's reactivity, stability, and potential interactions with biological receptors.[5][6]
Experimental and Computational Methodologies: A Self-Validating System
A robust comparative study of substituted phenylthiourea derivatives hinges on the integration of meticulous experimental work with accurate computational modeling. The two approaches should serve to validate and inform one another.
Experimental Protocol: Synthesis and Characterization
The synthesis of substituted phenylthiourea derivatives is typically achieved through the reaction of a substituted aniline with an appropriate isothiocyanate.[1]
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: Dissolve the substituted aniline (1 equivalent) in a suitable solvent, such as acetone or tetrahydrofuran (THF).
-
Addition of Isothiocyanate: To the stirred solution, add the corresponding phenyl isothiocyanate (1 equivalent).
-
Reaction: The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the product is isolated by filtration or evaporation of the solvent. The crude product is then purified by recrystallization from a suitable solvent like ethanol to obtain the pure substituted phenylthiourea derivative.
-
Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes of the thiourea moiety (N-H, C=S, and C-N bonds).[6]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: To elucidate the chemical environment of the protons and carbons in the molecule.
-
Single-Crystal X-ray Diffraction (XRD): To determine the precise three-dimensional molecular structure, including bond lengths and angles, which serve as a benchmark for validating DFT-optimized geometries.[7]
-
Computational Protocol: A DFT Workflow
DFT calculations are performed using quantum chemistry software packages like Gaussian.[4] The choice of functional and basis set is critical for obtaining accurate results.
Step-by-Step DFT Calculation Protocol:
-
Molecular Modeling: The 3D structure of the substituted phenylthiourea derivative is built using a molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. The B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) is commonly employed for this purpose.[4][8]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[6]
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[5]
-
-
Data Analysis and Correlation: The calculated parameters (bond lengths, bond angles, vibrational frequencies, HOMO-LUMO energies) are compared with the experimental data to validate the computational model. The electronic properties are then used to rationalize the observed biological activities.
Comparative Analysis: The Influence of Substituents
The nature and position of the substituent on the phenyl ring significantly impact the electronic and structural properties of phenylthiourea derivatives.
Key Observations from Comparative DFT Studies:
-
Electron-Withdrawing vs. Electron-Donating Groups:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl, -F): These groups tend to decrease the electron density on the phenyl ring and the thiourea moiety. This can lead to a larger HOMO-LUMO gap, suggesting increased stability.[5] However, the altered electrostatic potential can enhance interactions with specific biological targets. For instance, halogenated derivatives have shown potent antimicrobial activity.[9][10]
-
Electron-donating groups (e.g., -CH₃, -OCH₃): These groups increase the electron density, which can lower the HOMO-LUMO gap and potentially increase the molecule's reactivity.[11] This can translate to enhanced biological activity in certain contexts.
-
-
Positional Isomerism (ortho, meta, para): The position of the substituent also plays a crucial role. For example, an ortho-substituent can introduce steric hindrance that affects the planarity of the molecule and its ability to bind to a receptor.
Data Presentation: A Side-by-Side Comparison
To illustrate the synergy between theoretical calculations and experimental results, the following table summarizes key geometric and electronic data for representative substituted phenylthiourea derivatives.
| Derivative | Substituent | Experimental Bond Length (C=S) Å | Calculated Bond Length (C=S) Å | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1 | H | 1.685 | 1.682 | -5.89 | -1.23 | 4.66 |
| 2 | 4-Cl | 1.691 | 1.688 | -6.02 | -1.54 | 4.48 |
| 3 | 4-NO₂ | 1.702 | 1.699 | -6.54 | -2.87 | 3.67 |
| 4 | 4-CH₃ | 1.681 | 1.678 | -5.75 | -1.15 | 4.60 |
Note: The values presented are representative and may vary depending on the specific experimental conditions and computational methods used.
Visualizing the Workflow and Key Interactions
To provide a clearer understanding of the research process and the molecular interactions at play, the following diagrams have been generated.
Caption: A diagram illustrating the integrated workflow for comparative DFT studies of substituted phenylthiourea derivatives.
Caption: A diagram illustrating the key non-covalent interactions of substituted phenylthiourea derivatives with biological targets.
Conclusion
The integration of DFT calculations with experimental studies provides a robust framework for understanding the structure-property-activity relationships of substituted phenylthiourea derivatives. This comparative approach not only validates theoretical models but also offers predictive power to guide the synthesis of more potent and selective therapeutic agents and functional materials. The methodologies and insights presented in this guide serve as a valuable resource for researchers dedicated to advancing the fields of medicinal chemistry and drug development.
References
- Al-Asadi, K. F. (2023). Synthesis, Anti-breast Cancer Activity, and Molecular Docking Studies of Thiourea Benzamide Derivatives and Their Complexes with Copper Ion. Tropical Journal of Natural Product Research, 7(6), 3158–3167.
- Yusof, N. S. M., et al. (2021). Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. [Source publication not fully available, refer to original article for details].
- El-Metwaly, N. M., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of the Iranian Chemical Society, 20, 2475–2489.
- BenchChem Technical Support Team. (2025).
- Pop, R., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
- Chylewska, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15694.
- BenchChem. (2025). A Quantum Chemical Deep Dive into Substituted Phenylthiourea Derivatives: A Technical Guide for Drug Discovery. BenchChem.
- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(22), 12710-12745.
- Jülich Centre for Neutron Science. (n.d.).
- Singh, V. P., & Singh, A. (2012). Vibrational Analysis of 1- Methyl 3 phenyl thiourea- A density functional theory based study.
- Dongare, R. K., et al. (2022). DFT CALCULATIONS OF THIOUREA DERIVATIVES CONTAINING A THIAZOLE MOIETY FOR THE EVALUATION OF ANTIFUNGAL ACTIVITY. Journal of Advanced Scientific Research, 13(01), 136-141.
- Yusof, N. S. M., et al. (2021). Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. SciSpace.
- Mamedov, I., et al. (2024). bioactivity of n-substituted cyclic derivatives of thiourea and phenylthiourea: from simplicity to complexity. [Source publication not fully available, refer to original article for details].
- Avdović, E. H., et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of Molecular Modeling, 27(8), 217.
- Chylewska, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
- Avdović, E. H., et al. (2021).
- Saeed, A., et al. (2018). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Mini-Reviews in Medicinal Chemistry, 18(10), 827-838.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciensage.info [sciensage.info]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Ethyl-3-phenyl-2-thiourea: Bridging In-Vitro Efficacy with In-Vivo Potential
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The thiourea scaffold has long been a source of compounds with a wide array of biological activities.[1] This guide provides a comprehensive comparison of the in-vitro and in-vivo biological activities of thiourea derivatives, with a specific focus on elucidating the potential of 1-Ethyl-3-phenyl-2-thiourea. While direct comparative studies on this specific molecule are emerging, we can synthesize data from closely related analogs to build a predictive framework for its translational potential.
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory activities.[1] The presence of a reactive thione group and two amino groups allows for a multitude of chemical modifications and interactions with biological targets.[2]
In-Vitro Biological Activity: A Foundation of Evidence
In-vitro assays provide the foundational evidence for a compound's biological activity, offering a rapid and cost-effective means for initial screening and mechanism of action studies. Phenylthiourea derivatives have demonstrated a broad spectrum of in-vitro activities.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of phenylthiourea derivatives against various cancer cell lines.[3][4] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[4] For instance, certain N,N'-diarylthiourea derivatives have shown efficacy in suppressing the growth of breast cancer cells (MCF-7) by arresting the cell cycle in the S phase and activating caspase-3, a key enzyme in the apoptotic pathway.[4]
Anti-inflammatory Activity
The anti-inflammatory potential of thiourea derivatives has been demonstrated through in-vitro enzyme inhibition assays. For example, thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[5][6]
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives have been evaluated against a range of bacterial and fungal pathogens.[7][8] Some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[9] The proposed mechanism of action involves the disruption of bacterial cell wall integrity and essential metabolic processes.[9]
Table 1: Summary of In-Vitro Biological Activities of Phenylthiourea Derivatives
| Compound Class | Biological Activity | Assay Type | Target/Cell Line | Quantitative Data (IC50/MIC) | Reference |
| N,N'-Diarylthioureas | Anticancer | Cytotoxicity Assay | MCF-7 (Breast Cancer) | IC50: ~338 µM | [4] |
| N-acyl-N'-phenylthioureas | Anticancer | Cytotoxicity Assay | HCT-116 (Colon Cancer) | IC50: 2.29 - 20.19 µM | [10] |
| Naproxen-Thiourea Derivatives | Anti-inflammatory | 5-LOX Inhibition | Purified Enzyme | IC50: ~0.30 µM | [5] |
| Thiourea Derivative (TD4) | Antibacterial | Minimum Inhibitory Concentration (MIC) | MRSA (USA300) | MIC: 2 µg/mL | [9] |
| Triazole-Thiourea Derivatives | Antibacterial | Minimum Inhibitory Concentration (MIC) | S. aureus | MIC: 4-32 µg/mL | [8] |
In-Vivo Biological Activity: The Litmus Test for Therapeutic Potential
While in-vitro data is crucial, the ultimate test of a compound's therapeutic potential lies in its efficacy and safety in a living organism. In-vivo studies provide critical information on pharmacokinetics, pharmacodynamics, and overall physiological effects. Although specific in-vivo data for this compound is not yet widely published, we can extrapolate from studies on analogous compounds.
Anti-inflammatory Activity in Rodent Models
The carrageenan-induced paw edema model in rats is a standard method for evaluating the in-vivo anti-inflammatory activity of novel compounds.[11] Thiourea derivatives of naproxen have demonstrated significant reductions in paw edema in this model, with some derivatives showing efficacy comparable to or greater than the parent drug.[5][6][11]
Antimicrobial Efficacy in Infection Models
The therapeutic potential of antimicrobial thiourea derivatives has been assessed in animal models of infection. For instance, a thiourea derivative, TD4, has been shown to be effective in a mouse model of MRSA-induced skin infection, significantly reducing the area of infected lesions and the bacterial load in the tissue.[9]
Anticancer Potential in Xenograft Models
While many anticancer studies on thiourea derivatives are currently at the in-vitro stage, the promising cytotoxicity data warrants further investigation in in-vivo cancer models, such as tumor xenografts in immunodeficient mice. Some studies on N,N'-diarylthioureas have concluded with a call for such in-vivo validation.[4]
Table 2: Summary of In-Vivo Biological Activities of Analogous Thiourea Derivatives
| Compound Class | Biological Activity | Animal Model | Dosage | Efficacy | Reference |
| Naproxen-Thiourea Derivatives | Anti-inflammatory | Rat (Carrageenan-induced paw edema) | 10 mg/kg | Up to 54% inhibition of edema | [5][6] |
| Thiourea Derivative (TD4) | Antibacterial | Mouse (MRSA skin infection) | 5-10 mg/mL (intraperitoneal) | Significant reduction in lesion area and bacterial count | [9] |
| N,N'-diethylthiourea | Carcinogenicity | Rat and Mouse | Dietary administration | No significant increase in neoplasms | [2] |
| Phenylthiourea derivatives | Anti-inflammatory | Rat (Carrageenan-induced edema) | 300 mg/kg p.o. | Up to 79% edema reduction | [12] |
Bridging the Gap: Correlating In-Vitro and In-Vivo Outcomes
The transition from in-vitro success to in-vivo efficacy is not always seamless. Several factors can influence the correlation between these two testing paradigms.
-
Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for its in-vivo activity. A compound that is highly potent in-vitro may fail in-vivo due to poor absorption, rapid metabolism, or inability to reach the target tissue.[13][14]
-
Toxicity: A compound may exhibit acceptable cytotoxicity against cancer cells in-vitro but show unacceptable toxicity to the whole organism in-vivo.[15]
-
Metabolic Activation/Inactivation: The liver and other organs can metabolize a compound, either activating it to a more potent form or inactivating it, thus altering its in-vivo efficacy compared to its in-vitro performance.[15]
The study of thiourea derivatives of naproxen highlights this potential disconnect, where some compounds showed potent in-vitro 5-LOX inhibition but varied in their in-vivo anti-inflammatory effects, likely due to differences in their pharmacokinetic profiles.[5]
Experimental Protocols
To facilitate further research, detailed methodologies for key in-vitro and in-vivo assays are provided below.
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In-Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizing the Path Forward
Diagrams can provide a clearer understanding of complex biological processes and experimental designs.
Caption: Potential mechanism of anti-inflammatory action of thiourea derivatives.
Caption: General workflow for in-vivo efficacy testing.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with the potential for development as anticancer, anti-inflammatory, and antimicrobial agents. While in-vitro studies have laid a strong foundation, the critical next step is to conduct comprehensive in-vivo studies to validate these findings. Future research should focus on:
-
In-vivo efficacy studies of this compound in relevant animal models of cancer, inflammation, and infectious diseases.
-
Pharmacokinetic and toxicity profiling to understand its ADME properties and safety profile.
-
Structure-activity relationship (SAR) studies to optimize the thiourea scaffold for improved potency and reduced toxicity.
By systematically bridging the gap between in-vitro and in-vivo data, the full therapeutic potential of this compound and related compounds can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. [Link]
-
Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. [Link]
-
Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. [Link]
-
N,N′-DIETHYLTHIOUREA 1. Exposure Data. IARC Publications. [Link]
-
Pulmonary toxicity of thioureas in the rat. CNGBdb. [Link]
-
Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. PubMed. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed. [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. National Institutes of Health. [Link]
-
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. bioRxiv. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]
-
Animal models in the evaluation of antimicrobial agents. PubMed Central. [Link]
-
In Vitro Pharmacokinetic Profiling of Thiourea Derivatives of Naproxen With Anti-Inflammatory and Anticancer Activity. PubMed. [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]
-
Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. PubMed. [Link]
-
Animal models in the evaluation of antimicrobial agents. Semantic Scholar. [Link]
-
N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. National Institutes of Health. [Link]
-
Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells. PubMed. [Link]
-
Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PubMed Central. [Link]
-
The pharmacokinetics of antiepileptic drugs in rats: consequences for maintaining effective drug levels during prolonged drug administration in rat models of epilepsy. PubMed. [Link]
-
Pharmacokinetics of intravitreal macromolecules: Scaling between rats and rabbits. PubMed. [Link]
Sources
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 12. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Pharmacokinetic Profiling of Thiourea Derivatives of Naproxen With Anti-Inflammatory and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics of antiepileptic drugs in rats: consequences for maintaining effective drug levels during prolonged drug administration in rat models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Coordination Chemistry of Thiourea Ligands
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea and its derivatives are a versatile class of ligands in coordination chemistry. Their ability to coordinate with metals through sulfur and nitrogen atoms allows for a diverse range of metal complexes with unique properties. This guide provides a comparative analysis of the coordination behavior of thiourea ligands, covering their synthesis, characterization, and the factors that influence how they bind to metals. We will explore the differences between unsubstituted thiourea and its N-substituted derivatives, supported by experimental data and detailed protocols. This document aims to be a valuable resource for those in the fields of catalysis, materials science, and medicinal chemistry.
Introduction: The Versatility of Thiourea Ligands
Thiourea's simple structure, featuring a central thiocarbonyl group and two amino groups, belies its complex and varied coordination chemistry. It can act as a monodentate, bidentate, or bridging ligand, and its properties can be tuned by adding different substituents.[1][2] Coordination typically occurs through the soft sulfur atom, which readily bonds with a variety of metal ions.[3] The nitrogen atoms can also participate in coordination, adding to the ligand's versatility.[1][2]
The electronic properties of the thiourea ligand can be modified by changing the groups attached to the nitrogen atoms. Electron-donating groups increase the electron density on the sulfur atom, strengthening its bond to metals. In contrast, electron-withdrawing groups can alter the ligand's bonding characteristics and affect the stability and reactivity of the resulting complexes. This tunability makes thiourea ligands valuable for designing coordination compounds with specific properties.
Coordination Modes of Thiourea
The way thiourea coordinates to a metal is determined by the metal ion and the ligand's steric and electronic properties. The most common coordination mode is through the sulfur atom, forming a terminal M-S bond.
DOT Diagram: Common Coordination Modes of Thiourea
Caption: Common ways thiourea ligands bind to metal centers.
While sulfur coordination is the most common, N,S-chelation can also occur, especially with smaller N-substituents and metals that favor this type of bonding.[1] Bridging coordination, where the sulfur atom connects two metal centers, is also common and leads to the formation of polynuclear complexes.[1]
Comparative Analysis: Unsubstituted vs. N-Substituted Thiourea
Adding substituents to the nitrogen atoms of thiourea significantly changes its coordination chemistry. This leads to differences in steric hindrance, electronic effects, and intermolecular interactions.
| Ligand Type | Key Characteristics | Impact on Coordination | Representative Metal Ions |
| Unsubstituted Thiourea (tu) | Small steric profile; extensive hydrogen bonding. | Favors high-coordinate complexes and extended networks. | Ag(I), Hg(II), Cd(II), Pt(II) |
| N-Arylthioureas | Increased steric bulk; electronic effects from the aryl ring. | Can lead to lower coordination numbers; π-π stacking can influence crystal packing. | Cu(I), Au(I), Pd(II) |
| N,N'-Dialkylthioureas | Significant steric hindrance around N atoms. | Often restricts coordination to the sulfur atom; can enforce specific geometries. | Ni(II), Co(II), Zn(II) |
Electronic Effects: A Spectroscopic View
The electronic influence of N-substituents can be observed using spectroscopic techniques. In the Infrared (IR) spectra of thiourea complexes, the C=S stretching vibration is a key indicator. When thiourea coordinates to a metal through the sulfur atom, this band typically shifts to a lower frequency, indicating a weaker C=S bond. The size of this shift can reveal the strength of the M-S bond.
Experimental Protocol: Synthesis and IR Characterization of a Ni(II)-Thiourea Complex
Objective: To synthesize a Ni(II) complex with unsubstituted thiourea and analyze the change in the C=S frequency.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Thiourea (tu)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
FTIR spectrometer
Procedure:
-
Dissolve 1 mmol of NiCl₂·6H₂O in 10 mL of warm ethanol.
-
In a separate beaker, dissolve 4 mmol of thiourea in 20 mL of warm deionized water.
-
Slowly add the thiourea solution to the nickel(II) chloride solution while stirring.
-
A green precipitate will form. Continue stirring for 30 minutes.
-
Cool the mixture in an ice bath for 15 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the product in a desiccator.
-
Record the FTIR spectrum of the free thiourea and the synthesized complex.
Expected Results: The FTIR spectrum of the [Ni(tu)₄Cl₂] complex will show a shift of the C=S band from around 730 cm⁻¹ in free thiourea to a lower wavenumber, confirming coordination through the sulfur atom.
Steric Hindrance: Influencing Geometry
The size of N-substituents affects the coordination number and geometry of the resulting metal complexes.[4][5] Unsubstituted thiourea can form complexes with high coordination numbers, while bulky N,N'-dialkylthioureas often lead to lower coordination numbers.
DOT Diagram: Workflow for Comparative Crystallographic Analysis
Caption: A workflow for comparing the solid-state structures of thiourea complexes.
Applications in Drug Development and Other Fields
The diverse coordination chemistry of thiourea ligands has led to their use in various fields. In medicine, thiourea-containing compounds have shown potential as antimicrobial, antiviral, and anticancer agents.[3][6][7] The ability of thiourea to coordinate to metal ions is often key to its biological activity.
In materials science, thiourea and its derivatives are used to synthesize metal sulfide nanoparticles and thin films. The thermal decomposition of thiourea complexes is a convenient way to produce these materials, which have applications in electronics, photovoltaics, and catalysis.[8] Thiourea derivatives have also been used as catalysts in various organic reactions.[8][9][10]
Conclusion
The coordination chemistry of thiourea ligands is a rich and evolving field. This guide has provided an overview of the key factors that influence their coordination behavior, with a focus on electronic and steric effects. By understanding these principles, researchers can design and synthesize new thiourea-based metal complexes with specific properties for a wide range of applications. The experimental protocols and comparative data presented here serve as a foundation for further research in this area of inorganic chemistry.
References
- Khan, M., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(21), 7234.
- Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2022). Synthesis and characterization of new thiourea complexes. Journal of Molecular Structure, 1249, 131593.
- Wang, Y., et al. (2021). Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes. Metallomics, 13(5), mfab023.
- Jadoon, S., et al. (2021). Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review. Critical Reviews in Analytical Chemistry, 51(8), 812-834.
- PubMed. (2020). Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review. Critical Reviews in Analytical Chemistry, 51(8), 812-834.
- Smith, M. C., & van der Westhuizen, J. H. (2024). A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers.
- Smith, M. C. (2023). Studies on the coordination chemistry of functionalised thiourea ligands.
- Ivanova, B., & Spiteller, M. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(11), 3228.
- Abosadiya, H. M., et al. (2023). Different coordination modes of aroyl/acyl thiourea ligands. RSC Advances, 13(21), 14352-14365.
- Atalay, Y., & Avcı, D. (2022). Co(II), Ni(II), and Cu(II) metal complexes based on thiourea ligand: synthesis, characterization, thermal behaviors, anticancer, and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-842.
- Ivanova, B., & Spiteller, M. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(11), 3228.
- ResearchGate. (2018).
- Annexe Chem Pvt Ltd. (2023).
- ChemRxiv. (2020). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
- ResearchGate. (2024).
- Sharma, A., et al. (2021). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 11(48), 30199-30235.
- Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- OKCHEM. (2026). Exploring the Catalytic Capabilities of Thiourea in Industrial Processes.
- Sanderson, J. M., et al. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 50(44), 16135-16142.
- ResearchGate. (2021).
- ResearchGate. (2017). N , N ′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. annexechem.com [annexechem.com]
- 10. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-Ethyl-3-phenyl-2-thiourea
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 1-Ethyl-3-phenyl-2-thiourea, ensuring the safety of personnel and the protection of our environment. While specific data for this compound is limited, this procedure is grounded in the established hazards of structurally similar thiourea derivatives and general principles of hazardous waste management.
Immediate Safety Assessment: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is imperative. Based on data from analogous compounds like phenylthiourea and thiourea, it is prudent to handle this chemical with a high degree of caution.
Key Hazards:
-
Toxicity: Phenylthiourea is classified as fatal if swallowed[1][2]. Due to its structural similarity, this compound should be considered highly toxic.
-
Skin Sensitization: May cause an allergic skin reaction upon contact[1][2].
-
Carcinogenicity and Reproductive Toxicity: Thiourea is suspected of causing cancer and damaging fertility[3]. These potential long-term health effects necessitate stringent exposure controls.
Given these risks, all handling and disposal operations must be conducted within a well-ventilated area, preferably inside a chemical fume hood[1][4].
Waste Characterization and Regulatory Framework
Proper disposal begins with correct waste characterization under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5][6].
Hazardous Waste Classification:
This compound waste should be classified as hazardous waste . This determination is based on the toxicity of its parent compounds. The likely applicable characteristic is Toxicity [5][7].
Table 1: Waste Characterization Summary
| Characteristic | Classification | Justification |
| Ignitability | Likely Non-Ignitable | Thiourea compounds are generally combustible but not highly flammable solids. |
| Corrosivity | Non-Corrosive | Not expected to meet pH criteria for corrosivity[8]. |
| Reactivity | Non-Reactive | Generally stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases[1][9]. |
| Toxicity | Acutely Toxic | Based on the high toxicity of phenylthiourea ("Fatal if swallowed")[1][2]. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Personnel Protective Equipment (PPE) Required:
-
Eye Protection: Chemical safety goggles or a face shield[4].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber)[10].
-
Body Protection: A lab coat is mandatory. For larger quantities, consider an apron or coveralls.
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter should be used, especially when handling the solid form, to avoid inhaling dust[11][12].
Disposal Workflow:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Container Selection:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste[13][15].
-
Clearly write the full chemical name: "this compound" and list all components of any mixture, including solvents and their approximate percentages[6][13]. Do not use abbreviations or chemical formulas[13].
-
Indicate the date when waste was first added to the container[6].
-
-
Waste Transfer:
-
Carefully transfer the waste into the labeled container, minimizing the generation of dust[4].
-
Do not mix this waste with other waste streams unless they are compatible[14]. Specifically, keep it separate from strong acids, bases, and oxidizing agents[9].
-
Keep the waste container closed at all times except when adding waste[13][14].
-
-
Decontamination of Empty Containers:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is under the control of the laboratory personnel generating the waste[13].
-
Ensure secondary containment is used to prevent spills[5].
-
The storage area should be away from drains and sources of ignition[10][15].
-
-
Final Disposal:
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
For small spills, wear appropriate PPE, contain the spill, and collect the material using dry methods (e.g., sweeping) to avoid dust generation. Place the collected material in a labeled hazardous waste container[4].
-
For large spills, evacuate the area and contact your institution's emergency response team[4].
-
It may be necessary to contain and dispose of spill cleanup materials as hazardous waste[16].
-
-
First Aid:
-
If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do not induce vomiting[1].
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention[1][2].
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[12].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][2].
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with environmental regulations.
References
-
Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. [Link]
-
Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]
-
How to Dispose of Chemical Waste. Iowa State University Environmental Health and Safety. [Link]
-
Safety Data Sheet: Thiourea. Carl ROTH. [Link]
-
Safety Data Sheet - 1-Phenyl-2-thiourea. Philip Harris. [Link]
-
Safety Data Sheet. Fisher Scientific. [Link]
-
Thiourea, N-ethyl-N'-phenyl-. PubChem, National Center for Biotechnology Information. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency. [Link]
-
Material Safety Data Sheet - Phenylthiourea. Scholar Chemistry. [Link]
-
Phenylthiourea. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: thiourea. Chemos GmbH&Co.KG. [Link]
-
Phenylthiourea Hazard Summary. New Jersey Department of Health. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]
-
Chemical Waste. University of California, Berkeley Environmental Health & Safety. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US Environmental Protection Agency. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. epa.gov [epa.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. carlroth.com [carlroth.com]
- 12. resources.finalsite.net [resources.finalsite.net]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. mcneese.edu [mcneese.edu]
- 16. nj.gov [nj.gov]
Comprehensive Safety and Handling Guide for 1-Ethyl-3-phenyl-2-thiourea
A Senior Application Scientist's Procedural Guide for Researchers in Drug Development
Hazard Assessment and Triage: Understanding the Risks
Due to its structural similarity to thiourea and 1-phenyl-2-thiourea, 1-Ethyl-3-phenyl-2-thiourea should be treated as a hazardous substance.[1] The primary concerns with related compounds are acute oral toxicity and the potential for skin sensitization.[2][3][4][5] Phenylthiourea, a close structural analog, is classified as fatal if swallowed and may cause an allergic skin reaction.[2][3][4][5] Therefore, all handling procedures must be approached with the assumption of high toxicity.
Key Potential Hazards:
-
Acute Oral Toxicity: Potentially fatal if swallowed.[2][3][4][5]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[2][3][4][5]
-
Eye and Respiratory Irritation: Dust or vapors can irritate the eyes, nose, and throat.[6]
-
Long-Term Health Effects: Prolonged or repeated exposure to thiourea derivatives may have adverse health effects, including potential impacts on the thyroid gland.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with the rationale rooted in the potential hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][8] | Protects against splashes of solutions and airborne dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat must be worn at all times. For large quantities or tasks with a high risk of splashing, impervious coveralls and boots are recommended.[1][2][5][9][10] | Prevents skin contact, which can lead to irritation and allergic reactions.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates should be used, especially when handling the solid compound outside of a chemical fume hood.[1][2][10] | Avoids inhalation of dust, which can cause respiratory tract irritation.[1][6] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.
Handling Procedures
-
Engineering Controls: All work with this compound, especially the handling of its solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is critical to control airborne levels of the compound.
-
Personal Hygiene: Always wash hands and any exposed skin thoroughly with soap and water after handling.[2] Eating, drinking, and smoking are strictly prohibited in the work area.[2][9]
-
Avoiding Contact: Avoid all personal contact with the substance, including the inhalation of dust.[1] Wear the appropriate protective clothing to prevent any skin exposure.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After use, decontaminate the work area. Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands thoroughly.
Emergency Procedures: Spill and Exposure Management
In the event of an emergency, a swift and informed response is crucial.
-
Minor Spill:
-
Major Spill:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove all contaminated clothing.[2] If skin irritation or a rash occurs, seek medical advice.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water, including under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air.[5][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][10]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[2] Rinse the mouth with water.[2][9]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2] Always consult with your institution's environmental health and safety department for specific guidance and to ensure compliance with local, state, and federal regulations.[1]
Workflow and Logic Diagrams
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall experimental workflow.
Caption: PPE selection workflow for handling this compound.
References
- Essential Safety and Logistical Information for Handling 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea - Benchchem. (URL: )
- Safety First: Essential Handling and Safety Guidelines for Thiourea. (URL: )
- 1-Phenyl-2-thiourea - SAFETY D
- Safety D
- Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (URL: )
- Safety Data Sheet Thiourea Revision 5, D
- This compound MSDS(보안 데이터 시트) - ChemicalBook. (URL: )
- SAFETY D
- PHENYLTHIOUREA HAZARD SUMMARY - NJ.gov. (URL: )
- PHENYLTHIOUREA - CAMEO Chemicals - NOAA. (URL: )
- Thiourea, N-ethyl-N'-phenyl- | C9H12N2S | CID 2063659 - PubChem. (URL: )
- Thiourea, Reagent ACS, 99+% (Titr.) MSDS# 96580 - Cole-Parmer. (URL: )
- Safety D
- Safety Data Sheet - West Liberty University. (URL: )
- SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. nj.gov [nj.gov]
- 7. nbinno.com [nbinno.com]
- 8. carlroth.com [carlroth.com]
- 9. redox.com [redox.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
